2-Bromo-4-chloropyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-4-7-2-1-3(6)8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZFUTOHAWIHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20668601 | |
| Record name | 2-Bromo-4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20668601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885702-33-0 | |
| Record name | 2-Bromo-4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20668601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 2-Bromo-4-chloropyrimidine in Modern Drug Discovery
An In-Depth Technical Guide to 2-Bromo-4-chloropyrimidine: Properties, Structure, and Reactivity for Advanced Synthesis
This compound is a halogenated heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and drug development.[1][] Its significance lies not in its direct biological activity, but in its versatile chemical reactivity, which allows for the precise and sequential introduction of various functional groups onto the pyrimidine core. The pyrimidine scaffold itself is a privileged structure in pharmacology, forming the nucleus of numerous therapeutic agents, including anticancer and anti-infective drugs.[3][4]
This guide, prepared for researchers and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its core chemical properties, elucidate its structure through spectroscopic principles, and, most critically, analyze the causality behind its distinct reactivity. Understanding the differential reactivity of the bromo and chloro substituents is paramount for its strategic deployment in complex synthetic pathways, enabling chemists to unlock novel molecular architectures with therapeutic potential.
Physicochemical and Structural Characterization
The foundational properties of a synthetic building block dictate its handling, reaction conditions, and analytical characterization. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[5][6]
Core Properties and Identifiers
A clear understanding of the fundamental physicochemical properties is the first step in incorporating any reagent into a synthetic workflow.
| Property | Value | Source |
| IUPAC Name | This compound | [][7] |
| CAS Number | 885702-33-0 | [7] |
| Molecular Formula | C₄H₂BrClN₂ | [][5][7] |
| Molecular Weight | 193.43 g/mol | [][7] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [5] |
| InChI | InChI=1S/C4H2BrClN2/c5-4-7-2-1-3(6)8-4/h1-2H | [][5][7] |
| SMILES | C1=CN=C(N=C1Cl)Br | [7][8] |
Molecular Structure
The arrangement of atoms and the interplay of halogens on the pyrimidine ring are central to the molecule's reactivity.
Caption: 2D structure of this compound.
Spectroscopic Profile
-
¹H NMR: The two protons on the pyrimidine ring (H5 and H6) will appear as distinct doublets due to coupling with each other. Their chemical shifts will be in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms and halogens.
-
¹³C NMR: Four distinct signals are expected for the carbon atoms of the pyrimidine ring. The carbons directly bonded to the halogens (C2 and C4) will be significantly influenced by their electronegativity and will appear at characteristic chemical shifts. Carbons adjacent to the ring nitrogens will also be shifted downfield.[9]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique pattern is a definitive identifier for the compound.[10]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include C-H stretching for the aromatic protons, C=N and C=C stretching vibrations for the pyrimidine ring, and C-Br and C-Cl stretching vibrations in the lower frequency region.[11]
The Dichotomy of Reactivity: A Strategic Analysis
The synthetic utility of this compound stems from the differential reactivity of the carbon-halogen bonds. The C2-Br and C4-Cl bonds can be addressed selectively by choosing the appropriate reaction class. This dichotomy is the cornerstone of its application as a versatile building block.
Caption: Decision logic for selective functionalization.
Nucleophilic Aromatic Substitution (SNAr): Targeting the C4 Position
In SNAr reactions, the rate-determining step is typically the attack of a nucleophile on an electron-deficient carbon atom. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the electronegative halogens. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the bromine at the C2 position.[12] This is because the C4 position is more activated towards nucleophilic attack by the adjacent nitrogen atom at position 3.
Causality: The higher electronegativity of the nitrogen atoms makes the ring carbons electrophilic. The C4 position is para to one nitrogen and ortho to another, making it highly electron-deficient and the preferred site for nucleophilic attack. Therefore, reactions with nucleophiles like amines, alkoxides, or thiols will preferentially displace the chloride at C4.[13]
Protocol: Selective Amination at C4
This protocol describes the selective substitution of the C4-chloro group with an amine, a common step in constructing pharmacophores.
-
Reaction Setup: In a dry, inert-atmosphere flask, dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[14]
-
Reagent Addition: Add the desired primary or secondary amine (1.1 equivalents) to the solution, followed by a non-nucleophilic base like Diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 equivalents) to scavenge the HCl byproduct.[14]
-
Execution: Stir the mixture at ambient temperature or with gentle heating (e.g., 50-80 °C), monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude product via flash column chromatography to yield the 2-bromo-4-aminopyrimidine derivative.
Palladium-Catalyzed Cross-Coupling: Targeting the C2 Position
For reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the mechanism involves the oxidative addition of a palladium(0) catalyst into the carbon-halogen bond.[12] The strength of this bond is the critical factor determining reactivity. The C-Br bond is weaker than the C-Cl bond, and thus, it undergoes oxidative addition more readily.[12]
Causality: The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond makes it the kinetically favored site for palladium insertion. This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position while leaving the C4-chloro group intact for subsequent transformations.
Synthetic Routes and Applications
The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly for pharmaceuticals.[1] The ability to perform sequential, site-selective reactions makes it an invaluable tool. For example, a Suzuki coupling can be performed at the C2 position, followed by a nucleophilic substitution at the C4 position, leading to a disubstituted pyrimidine with high regiochemical control. This strategy is frequently employed in the synthesis of kinase inhibitors and other targeted therapies where precise positioning of functional groups is essential for biological activity.[4]
The synthesis of this compound itself can be achieved through various halogenation strategies starting from pyrimidine precursors, often involving reagents like phosphorus oxychloride (POCl₃) and N-Bromosuccinimide (NBS).[1][15]
Safety and Handling
As with all halogenated organic compounds, this compound must be handled with appropriate care in a laboratory setting.
-
Hazards: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[7]
-
Handling: Always use this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as it can be susceptible to hydrolysis.[16]
Conclusion
This compound is a powerful and strategic building block for modern organic synthesis. Its value is defined by the predictable and exploitable reactivity dichotomy of its two carbon-halogen bonds. By understanding the mechanistic principles that govern its behavior in nucleophilic aromatic substitution versus palladium-catalyzed cross-coupling reactions, medicinal chemists can design efficient and elegant synthetic routes to complex, biologically active pyrimidine derivatives. This guide serves as a foundational resource for harnessing the full synthetic potential of this versatile reagent in the pursuit of novel therapeutics.
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A Technical Guide to 2-Bromo-4-chloropyrimidine: A Versatile Heterocyclic Building Block for Research and Development
This guide provides an in-depth exploration of 2-Bromo-4-chloropyrimidine, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, reactivity, and strategic applications, offering field-proven insights grounded in established chemical principles.
Core Compound Identification and Properties
This compound is a di-halogenated pyrimidine derivative featuring two distinct electrophilic centers. This structural arrangement is pivotal, as it allows for selective and sequential functionalization, making it a valuable scaffold in synthetic chemistry.
The primary identifiers and physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 885702-33-0 | [1][2] |
| Molecular Formula | C₄H₂BrClN₂ | [1][2] |
| Molecular Weight | 193.43 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid (typical) | [1] |
| Canonical SMILES | C1=CN=C(N=C1Cl)Br | [1] |
| InChIKey | WMZFUTOHAWIHJN-UHFFFAOYSA-N | [1] |
Synthetic Strategy Considerations
While a specific, high-yield, one-pot synthesis for this compound is not prominently detailed in readily available literature, its synthesis can be logically inferred from established heterocyclic chemistry principles. A plausible and common approach for generating such dihalopyrimidines involves the halogenation of a suitable pyrimidine precursor.
A likely starting material would be 2-bromopyrimidin-4-ol (2-bromo-4-hydroxypyrimidine). The hydroxyl group at the 4-position can be converted to a chloride using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This transformation is a foundational reaction in pyrimidine chemistry for converting keto-enol tautomers into reactive chloro-derivatives.
Chemical Reactivity and Strategic Functionalization
The synthetic utility of this compound is anchored in the differential reactivity of its two carbon-halogen bonds. This allows for controlled, site-selective modifications, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Principles of Site-Selectivity
Two competing factors govern the regioselectivity of reactions on the this compound core:
-
Intrinsic C-X Bond Reactivity in Cross-Coupling : In palladium-catalyzed reactions, the oxidative addition step is often rate-determining. The reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[3][4] This principle suggests that the C2-Br bond should be significantly more reactive towards palladium catalysts than the C4-Cl bond.
-
Positional Activation of the Pyrimidine Ring : The electron-deficient nature of the pyrimidine ring activates its halogen substituents towards reaction. The C4 position is generally considered more electrophilic and thus more susceptible to nucleophilic attack (SNAr) and, in many cases, Suzuki coupling, compared to the C2 position.[5][6][7]
This interplay means that by carefully selecting the reaction type and conditions (catalyst, ligand, base, temperature), a chemist can selectively target one position over the other. For palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the greater reactivity of the C-Br bond typically allows for selective functionalization at the C2 position, leaving the C4-chloro group available for a subsequent, often more forcing, reaction.
Caption: Sequential functionalization pathways for this compound.
Exemplar Protocol: Suzuki-Miyaura Coupling (C2-Selective)
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The protocol below is a representative procedure for the selective coupling at the C2-bromo position, adapted from established methods for similar dihalopyrimidines.[8][9] Optimization is crucial for any new substrate combination.
Objective: To synthesize a 2-aryl-4-chloropyrimidine derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v, degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Evacuation and Backfilling: Seal the flask with a septum, then evacuate the atmosphere and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure anaerobic conditions.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath (typically 80-100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Exemplar Protocol: Buchwald-Hartwig Amination (C2-Selective)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The higher reactivity of the C-Br bond makes the C2 position the preferred site for this transformation under standard conditions.[10]
Objective: To synthesize a 2-(amino)-4-chloropyrimidine derivative.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Solvent (e.g., Toluene or 1,4-Dioxane, anhydrous and degassed)
Step-by-Step Methodology:
-
Catalyst Preparation: In an oven-dried, sealed tube or Schlenk flask, combine the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine, and finally the this compound.
-
Reaction Execution: Seal the vessel tightly and heat the mixture with vigorous stirring (typically 80-110 °C).
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.
Caption: General experimental workflow for cross-coupling reactions.
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs. Its ability to act as a bioisostere for a phenyl ring and engage in hydrogen bonding interactions makes it a highly sought-after core for designing enzyme inhibitors and receptor modulators.[11]
While specific, named drug candidates originating directly from this compound are not widely reported, its utility is evident from the applications of its isomers. For example, related 5-bromo-2,4-dihalopyrimidine structures are key intermediates in the synthesis of CDK4/6 inhibitors like Palbociclib and Ribociclib, which are used to treat certain types of breast cancer.[12] Similarly, 5-bromo-2-chloropyrimidine is a building block for Macitentan, an endothelin receptor antagonist, and for covalent inhibitors of the MSK1 kinase.[13]
Therefore, this compound represents a strategically vital building block for generating novel 2,4-disubstituted pyrimidine libraries. These libraries are of high interest in the discovery of new therapeutics, particularly in the area of protein kinase inhibitors , where the 2,4-diaminopyrimidine motif is a well-established and effective pharmacophore.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate safety precautions.
-
Hazard Classifications : It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear protective gloves, safety glasses or goggles, and a lab coat.
-
Handling : Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.
Always consult the latest Safety Data Sheet (SDS) from your supplier before use for complete and detailed safety information.
Conclusion
This compound is a high-value synthetic intermediate characterized by its dual, differentially reactive halogen substituents. This feature provides chemists with a powerful tool for the controlled, sequential synthesis of complex 2,4-disubstituted pyrimidines. A thorough understanding of the principles of site-selectivity in palladium-catalyzed coupling and nucleophilic substitution is key to unlocking its full potential. Its structural similarity to intermediates used in the synthesis of approved drugs underscores its importance for academic and industrial researchers aiming to develop the next generation of therapeutics.
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The Synthesis and Strategic Importance of 2-Bromo-4-chloropyrimidine: A Technical Guide for Chemical Innovators
Introduction: The Strategic Value of Halogenated Pyrimidines
In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold stands as a cornerstone heterocyclic motif.[1] Its presence in the nucleobases of DNA and RNA has made it a biologically relevant starting point for the design of a vast array of therapeutic agents.[1] The strategic introduction of halogen atoms onto the pyrimidine ring dramatically enhances its synthetic versatility, transforming it into a highly valuable building block for targeted therapies.[2] Among these, 2-Bromo-4-chloropyrimidine has emerged as a particularly crucial intermediate, offering two distinct points of reactivity for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, discovery, and strategic applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery and Significance: A Gateway to Novel Therapeutics
The advent of halogenated pyrimidines as key synthetic intermediates is intrinsically linked to the rise of targeted therapies, particularly in the realm of oncology. The ability to selectively functionalize the pyrimidine core at different positions has enabled the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the discovery of potent and selective kinase inhibitors.
This compound, with its distinct electronic and steric properties at the C2 and C4 positions, offers medicinal chemists a powerful tool for molecular design. The chlorine atom at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine at the 2-position, allowing for a stepwise and controlled introduction of different substituents.[3] This differential reactivity is fundamental to its utility in the synthesis of a variety of biologically active molecules.
One of the most significant applications of this compound and its analogs is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By serving as a scaffold, the 2,4-disubstituted pyrimidine can mimic the hinge-binding region of ATP, the natural substrate for kinases. The substituents introduced via the bromo and chloro leaving groups can then be tailored to achieve high affinity and selectivity for the target kinase.
Synthetic Methodologies: A Tale of Two Halogens
The synthesis of this compound can be approached from several common starting materials, with the choice of route often depending on the desired scale and available precursors. The two most prevalent strategies involve the modification of either a pre-existing dihalopyrimidine or the construction and subsequent halogenation of the pyrimidine ring from acyclic precursors.
Method 1: Halogen Exchange from 2,4-Dichloropyrimidine
A common and economically viable route to this compound involves the selective halogen exchange of the more readily available 2,4-dichloropyrimidine. This approach leverages the subtle differences in reactivity between the C2 and C4 positions.
Reaction Principle: The C4 position of 2,4-dichloropyrimidine is more activated towards nucleophilic attack than the C2 position. However, under certain conditions, a halogen exchange reaction can be selectively induced at the C2 position. This is often achieved by using a bromide source, such as sodium bromide (NaBr), in a suitable solvent.
Experimental Protocol: Synthesis of this compound from 2,4-Dichloropyrimidine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichloropyrimidine (1.0 eq) and anhydrous sodium bromide (1.1 - 1.5 eq).
-
Solvent Addition: Add a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or acetonitrile. The choice of solvent can influence the reaction rate and selectivity.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously under a nitrogen atmosphere. The progress of the reaction should be monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Excess NaBr: A slight excess of sodium bromide is used to drive the equilibrium towards the formation of the bromo-substituted product.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the formation of hydroxy-pyrimidines as byproducts. Therefore, anhydrous conditions are crucial for achieving a high yield.
-
Temperature Control: The reaction temperature is a critical parameter that influences the regioselectivity of the halogen exchange. Higher temperatures can lead to the formation of the undesired 2,4-dibromopyrimidine.
Data Presentation: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | NaBr | DMF | 100 | 12-24 | 60-75 |
| Uracil | POBr₃, POCl₃ | N/A | 120-140 | 4-6 | 50-65 |
Method 2: Synthesis from Uracil
An alternative approach begins with the readily available and inexpensive starting material, uracil. This method involves the conversion of the hydroxyl groups of the tautomeric form of uracil into chloro and bromo groups using phosphoryl halides.
Reaction Principle: Uracil exists in equilibrium with its tautomeric form, 2,4-dihydroxypyrimidine. Treatment with a mixture of phosphorus oxychloride (POCl₃) and phosphorus oxybromide (POBr₃) or sequential treatment allows for the conversion of the hydroxyl groups to the corresponding halides. The regioselectivity can be influenced by the reaction conditions and the stoichiometry of the halogenating agents.
Experimental Protocol: Synthesis of this compound from Uracil
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases, place uracil (1.0 eq).
-
Halogenating Agents: Carefully add a mixture of phosphorus oxychloride (POCl₃) and phosphorus oxybromide (POBr₃). The ratio of these reagents will influence the product distribution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-140 °C) for several hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl and HBr gases.
-
Work-up: After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice.
-
Neutralization and Extraction: The acidic aqueous solution is carefully neutralized with a base, such as sodium bicarbonate or sodium hydroxide, and then extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated. The resulting crude product is then purified by column chromatography to isolate this compound.
Causality Behind Experimental Choices:
-
Phosphoryl Halides: POCl₃ and POBr₃ are effective reagents for converting the hydroxyl groups of the pyrimidine ring into chloro and bromo groups, respectively.
-
Temperature: High temperatures are required to drive this reaction to completion.
-
Careful Work-up: The work-up procedure must be performed with caution due to the exothermic reaction of the excess phosphoryl halides with water.
Visualization of Synthetic Workflow
To provide a clear visual representation of the synthetic process, the following workflow diagram is presented using Graphviz (DOT language).
Caption: Synthetic routes to this compound.
Mechanistic Insights: Understanding Regioselectivity
The utility of this compound is fundamentally dependent on the ability to selectively functionalize the C2 and C4 positions. The regioselectivity of nucleophilic aromatic substitution (SNAr) on dihalopyrimidines is governed by a combination of electronic and steric factors.
The pyrimidine ring is electron-deficient due to the presence of the two nitrogen atoms. This electron deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. In 2,4-dihalopyrimidines, both the C2 and C4 positions are activated towards SNAr. Generally, the C4 position is more reactive than the C2 position. This can be attributed to the greater ability of the nitrogen at position 3 to stabilize the Meisenheimer intermediate formed during nucleophilic attack at C4.
Caption: Regioselectivity in SNAr of this compound.
However, this inherent selectivity can be modulated and even reversed by the choice of nucleophile, solvent, and catalyst. For instance, bulky nucleophiles may favor attack at the less sterically hindered C2 position. Furthermore, palladium-catalyzed cross-coupling reactions can be directed to the C2 position using specific ligands that alter the mechanism of oxidative addition. This level of control is what makes this compound such a powerful tool in the hands of a synthetic chemist.
Conclusion: A Versatile Tool for Future Discoveries
This compound stands as a testament to the power of strategic halogenation in expanding the synthetic utility of common heterocyclic scaffolds. Its differential reactivity provides a reliable and controllable platform for the synthesis of diverse and complex molecules. As the demand for novel, highly specific targeted therapies continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase. This guide has provided a comprehensive overview of its synthesis and the chemical principles that underpin its utility, empowering researchers and drug development professionals to leverage this valuable intermediate in their quest for the next generation of innovative medicines.
References
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Neufeldt, S. R., & Sanford, M. S. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2, 4-Dichloropyrimidines. The Journal of organic chemistry, 81(21), 10559-10565. [Link]
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Neufeldt, S. R., Jackson, O. D., & Reyes, A. (2020). C2-selective Pd-catalyzed cross-coupling of 2, 4-dihalopyrimidines. Journal of the American Chemical Society, 142(4), 1644-1649. [Link]
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Anderson, K. W., & Handy, S. T. (2010). One-pot double Suzuki couplings of dichloropyrimidines. Tetrahedron letters, 51(40), 5294-5297. [Link]
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Kumar, A., & Aggarwal, N. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. [Link]
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ResearchGate. 2,4-Dichloropyrimidine. [Link]
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Richter, P., & Sanford, M. S. (2015). Regioselective control of the SNAr amination of 5-substituted-2, 4-dichloropyrimidines using tertiary amine nucleophiles. Organic letters, 17(14), 3466-3469. [Link]
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Thomas, S., & Collins, I. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides–understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6526-6547. [Link]
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Chandrappa, S., Vinaya, K., Ramakrishna, S., & Rangappa, K. S. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European journal of medicinal chemistry, 119, 230-244. [Link]
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Spectroscopic data for 2-Bromo-4-chloropyrimidine (NMR, IR, Mass Spec)
An In-depth Technical Guide:
Spectroscopic Data and Characterization of 2-Bromo-4-chloropyrimidine
This guide provides a comprehensive technical overview of the spectroscopic profile of this compound (CAS No. 885702-33-0). As a key heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. Due to the limited availability of public domain spectra for this specific molecule, this document synthesizes predictive data based on established spectroscopic principles with proven experimental protocols for data acquisition. This self-validating system is designed for researchers, scientists, and drug development professionals who require a robust understanding and practical approach to characterizing this compound.
Molecular Structure and Electronic Landscape
This compound is a disubstituted pyrimidine ring. The structure contains two nitrogen atoms and is halogenated at positions 2 and 4. The electronegative nitrogen atoms and the halogen substituents significantly influence the electron density of the aromatic ring, which is the foundational principle for interpreting its spectroscopic data. The bromine atom at C2 and the chlorine atom at C4 create distinct electronic environments for the remaining ring protons and carbons, making spectroscopic analysis particularly informative.
Below is the structure with conventional numbering for spectroscopic assignment.
Caption: Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for a quick functional group assessment. [1]
The IR spectrum of this compound will be characterized by several key absorption bands.
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 1580 - 1550 | C=N Ring Stretch | Strong |
| 1500 - 1400 | C=C Ring Stretch | Strong-Medium |
| 1100 - 1000 | C-Cl Stretch | Strong |
| 700 - 600 | C-Br Stretch | Strong |
Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or germanium).
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. [2]
The most telling feature of the mass spectrum will be the isotopic pattern of the molecular ion peak. The presence of one bromine atom (⁷⁹Br:⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic cluster of peaks for the molecular ion [M]⁺ and any fragments containing these halogens.
Table 4: Predicted High-Resolution MS Data
| Ion | Calculated m/z | Description |
|---|---|---|
| [C₄H₂⁷⁹Br³⁵ClN₂]⁺ | 191.9195 | Molecular Ion (M⁺) |
| [C₄H₂⁸¹Br³⁵ClN₂]⁺ | 193.9175 | M+2 Isotope |
| [C₄H₂⁷⁹Br³⁷ClN₂]⁺ | 193.9166 | M+2 Isotope |
| [C₄H₂⁸¹Br³⁷ClN₂]⁺ | 195.9146 | M+4 Isotope |
| [C₄H₂ClN₂]⁺ | 112.9906 | [M-Br]⁺ |
| [C₄H₂BrN₂]⁺ | 156.9483 | [M-Cl]⁺ |
The expected relative intensities of the M, M+2, and M+4 peaks will be approximately 100:125:32. Fragmentation may proceed via the loss of a bromine radical, a chlorine radical, or the elimination of HCN.
Caption: Predicted primary fragmentation pathways for this compound.
This protocol is suitable for a volatile, thermally stable compound like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Safety and Handling
Based on available Safety Data Sheets (SDS) for structurally related compounds, this compound should be handled with care.
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. [3]It may cause skin and serious eye irritation. [3]* Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [4]* Storage: Store in a tightly closed container in a cool, dry place. [4]
Conclusion
This guide establishes a detailed predictive spectroscopic profile for this compound and provides robust, field-tested protocols for acquiring definitive experimental data. The predicted NMR, IR, and MS data serve as a benchmark for researchers to confirm the identity, purity, and structure of their material. By following the outlined experimental workflows, scientists can ensure the generation of high-quality, reliable data essential for advancing research and development projects.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762836, 2-Bromo-4-chloropyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45117394, 4-Bromo-2-chloropyrimidine. Retrieved from [Link]
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NIST. (n.d.). WebBook: 2-Bromopyrimidine. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 2-Bromo-4-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
2-Bromo-4-chloropyrimidine is a key heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive technical overview of these critical parameters. We will delve into the theoretical underpinnings of its solubility in various solvent systems and its stability under diverse environmental conditions. This document is designed to be a practical resource, offering not only synthesized data but also detailed, field-proven experimental protocols for in-house evaluation. By understanding the causality behind its behavior, researchers can optimize reaction conditions, design robust formulations, and ensure the integrity of this vital synthetic intermediate.
Introduction: The Strategic Importance of this compound
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The strategic placement of halogen atoms, as seen in this compound, provides two distinct and reactive sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions. This di-halogenated pyrimidine serves as a versatile precursor for the synthesis of complex molecular architectures with diverse biological activities.
The inherent reactivity of the carbon-halogen bonds, while synthetically advantageous, also presents challenges related to the compound's stability. Furthermore, its solubility profile dictates the choice of reaction media and purification strategies. A thorough understanding of these characteristics is therefore not merely academic but a prerequisite for efficient and successful drug development campaigns.
Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrClN₂ | [1] |
| Molecular Weight | 193.43 g/mol | [1] |
| Appearance | Solid | [2] |
| CAS Number | 885702-33-0 | [1] |
Solubility Profile: A Key Determinant in Synthetic Utility
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and the feasibility of its formulation. For a synthetic intermediate like this compound, solubility dictates the choice of solvents for reactions, extractions, and purifications.
General Solubility Characteristics
While specific quantitative data for this compound is not extensively published, based on the behavior of the closely related isomer, 4-bromo-2-chloropyrimidine, it is expected to be slightly soluble in water and more soluble in common organic solvents.[3] The presence of the polar pyrimidine ring and the halogen substituents contributes to a degree of polarity, while the overall molecule remains largely non-polar.
Estimated Solubility in Common Solvents
The following table provides an estimated qualitative solubility profile based on the behavior of similar heterocyclic compounds. It is imperative for researchers to determine quantitative solubility in their specific solvent systems using the protocols outlined in Section 5.
| Solvent | Estimated Solubility | Rationale |
| Water | Slightly Soluble | The polar pyrimidine core allows for some interaction with water, but the hydrophobic nature of the halogenated ring limits extensive solubility. |
| Methanol | Soluble | The polarity of methanol is suitable for solvating the pyrimidine ring. |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for this type of compound. |
| Acetonitrile | Soluble | A polar aprotic solvent that can effectively dissolve the compound. |
| Dichloromethane | Soluble | A common, moderately polar solvent for organic synthesis that should readily dissolve the compound. |
| Tetrahydrofuran (THF) | Soluble | A versatile ether-based solvent suitable for a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Very Soluble | Another highly polar aprotic solvent that is expected to be an excellent solvent for this compound. |
The Influence of pH on Aqueous Solubility
The pyrimidine ring contains two nitrogen atoms which are weakly basic. The pKa of unsubstituted pyrimidine is approximately 1.3. The electron-withdrawing effects of the bromine and chlorine atoms in this compound will further decrease the basicity of the nitrogen atoms, meaning the compound will only become significantly protonated and more water-soluble at very low pH values. For practical purposes in the physiological pH range (1.2 - 6.8), the aqueous solubility is not expected to be significantly influenced by pH.
Stability Profile: Understanding and Mitigating Degradation
The stability of a synthetic intermediate is paramount to ensure the integrity of the final product and the reproducibility of synthetic processes. The presence of two halogen substituents on the electron-deficient pyrimidine ring makes this compound susceptible to various degradation pathways.
Chemical Stability and Reactivity
The primary mode of degradation for this compound is expected to be nucleophilic aromatic substitution (SNAr), where the halogen atoms are displaced by nucleophiles. The pyrimidine ring is electron-deficient, which facilitates this type of reaction.
Reactivity of Halogen Substituents: In dihalopyrimidines, the reactivity of the halogen atoms is position-dependent. Generally, the halogen at the 4-position is more susceptible to nucleophilic attack than the halogen at the 2-position. This is due to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 position. Therefore, hydrolysis and other nucleophilic substitution reactions are likely to occur preferentially at the 4-chloro position.
Forced Degradation Studies: A Proactive Approach
Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a compound.[4] By subjecting this compound to exaggerated conditions, potential degradation products and pathways can be identified, which is essential for developing stability-indicating analytical methods.
4.2.1. Hydrolytic Stability
Hydrolysis is a common degradation pathway for halogenated heterocycles. The rate of hydrolysis is expected to be pH-dependent.
-
Acidic Conditions: Under acidic conditions, the pyrimidine nitrogen atoms may become protonated, which could either accelerate or decelerate the rate of hydrolysis depending on the specific mechanism.
-
Neutral Conditions: At neutral pH, the rate of hydrolysis is expected to be slower than under acidic or basic conditions.
-
Basic Conditions: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing the halogen atoms. The reaction is anticipated to be faster at the 4-position. The degradation of some pyrimidine derivatives has been shown to be accelerated by hot alkali.[5]
Proposed Hydrolytic Degradation Pathway:
Caption: Proposed primary hydrolytic degradation pathway for this compound.
4.2.2. Thermal Stability
Elevated temperatures can provide the energy required to overcome activation barriers for degradation reactions. For halogenated organic compounds, thermal decomposition can lead to dehydrohalogenation.[6][7] A thermogravimetric analysis (TGA) would be instrumental in determining the onset of thermal decomposition.
4.2.3. Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions. Halogenated aromatic compounds can undergo photodehalogenation. Photodegradation studies are crucial to determine appropriate handling and storage conditions.[8]
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems for determining the solubility and stability of this compound.
Protocol for Determining Thermodynamic (Equilibrium) Solubility
This protocol is based on the well-established shake-flask method, which is considered the gold standard for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a given solvent system at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, buffered solutions at various pHs, organic solvents)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C). Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound. A standard calibration curve should be prepared to accurately quantify the concentration.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a Photo-Diode Array (PDA) or Mass Spectrometric (MS) detector
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat the solution (e.g., at 60 °C) for a defined period (e.g., 2, 6, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Keep at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% to 30% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 80 °C) for a defined period. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method, preferably with a PDA or MS detector to facilitate the identification of degradation products.
-
A control sample (unstressed) should be analyzed concurrently.
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound.
-
Identify and characterize the major degradation products by comparing their retention times, UV spectra, and mass spectra with the parent compound.
-
Caption: Workflow for Forced Degradation Studies.
Conclusion: A Roadmap for Effective Utilization
This technical guide has provided a comprehensive overview of the critical solubility and stability characteristics of this compound. While specific quantitative data remains to be extensively published, the provided theoretical framework, estimated properties, and detailed experimental protocols offer a robust roadmap for researchers. By understanding the underlying principles of its behavior and employing the outlined methodologies, scientists and drug development professionals can effectively utilize this versatile building block, anticipate potential challenges, and ultimately accelerate the development of new and innovative medicines. It is our recommendation that the protocols herein be adapted and rigorously applied to generate in-house data, ensuring a thorough and practical understanding of this compound within the context of specific research and development programs.
References
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Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 45117393, this compound. Retrieved from [Link].
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Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
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Tsang, W., & Manion, J. A. (2003). Thermal Decomposition of 2-Bromopropene, and 2-Chloropropene. Physical Chemistry Chemical Physics, 5(9), 1735-1743. [Link]
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An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-chloropyrimidine for Advanced Research Applications
Introduction: Understanding the Context and Hazard Profile
2-Bromo-4-chloropyrimidine (CAS No. 885702-33-0) is a di-halogenated pyrimidine derivative that serves as a versatile and crucial building block in modern synthetic chemistry.[1] Its utility is particularly pronounced in the fields of drug discovery and agrochemical development, where the pyrimidine core is a common scaffold in biologically active molecules.[2] The differential reactivity of the bromine and chlorine substituents allows for selective, stepwise functionalization, making it a valuable intermediate for constructing complex molecular architectures.
However, the very reactivity that makes this compound synthetically useful also necessitates a rigorous and well-informed approach to its handling. As a halogenated heterocyclic compound, this compound presents a multi-faceted hazard profile that must be managed through a combination of robust engineering controls, appropriate personal protective equipment (PPE), and meticulously planned experimental protocols. This guide provides drug development professionals, researchers, and scientists with the technical insights and causal explanations necessary to handle this reagent safely and effectively, ensuring both personal safety and the integrity of experimental outcomes.
Physicochemical and Hazard Data Summary
A foundational understanding of a compound's properties is the cornerstone of a reliable safety protocol. The table below summarizes the key identifiers and hazard classifications for this compound.
| Property | Value | Source |
| Chemical Formula | C₄H₂BrClN₂ | [3] |
| Molecular Weight | 193.43 g/mol | [4] |
| CAS Number | 885702-33-0 | [4] |
| Appearance | Solid | [3] |
| GHS Hazard Statements | H302, H315, H319, H335 | [4] |
| Signal Word | Warning | [4] |
Table 1: Key Properties and Identifiers for this compound.
The Globally Harmonized System (GHS) classifications indicate that this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] These hazards are the primary drivers for the specific handling protocols detailed in this guide.
Core Safety Directives: A Risk-Based Approach
Safe handling is not merely about following rules, but about understanding the risks and implementing controls that mitigate them. The following sections break down the necessary precautions, explaining the rationale behind each recommendation.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure by containing the chemical at the source. The respiratory irritation potential (H335) of this compound, likely due to its ability to release fine dust or vapors, dictates the mandatory use of specific ventilation systems.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup operations involving this compound must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides a controlled environment that captures and exhausts dust and potential vapors, preventing inhalation by the operator.
-
Ventilation Flow: Ensure the fume hood has a calibrated and verified face velocity (typically 80-120 feet per minute) to provide adequate containment. Avoid creating disruptive air currents near the hood face that could compromise its efficacy.
-
Proximity to Safety Equipment: Workstations must be in close proximity to an operational emergency eyewash station and a safety shower.[5] This ensures immediate access to decontamination in the event of an accidental splash.
Caption: Logical relationship of primary engineering controls.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are designed to contain the hazard, PPE is essential to protect the researcher from any potential breach of that containment. The selection of PPE must directly address the identified hazards of skin irritation (H315), serious eye damage (H319), and potential for incidental contact.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions or working with reactions under pressure. Standard safety glasses do not provide adequate protection from splashes.[5]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure the coat is laundered professionally and not taken home. Full-length pants and closed-toe shoes are required to prevent any skin exposure.
Caption: Mapping hazards to required personal protective equipment.
Workflow Protocols: From Storage to Disposal
A self-validating safety system involves protocols that are logical, repeatable, and account for the entire lifecycle of the chemical in the laboratory.
Storage and Stability
Understanding the reactivity of this compound is key to its safe storage. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[9][10] Contact with these materials could lead to vigorous, exothermic reactions. Furthermore, many halogenated heterocyclic compounds exhibit sensitivity to moisture.
-
Recommended Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[5] For long-term storage and to maximize shelf-life, storing under an inert atmosphere (e.g., argon or nitrogen) in a freezer at approximately -20°C is best practice.[11][12]
-
Causality: The low temperature minimizes the rate of potential degradation reactions, while the inert atmosphere and tight seal prevent hydrolysis from atmospheric moisture. Segregation prevents accidental contact with incompatible chemicals that could cause a dangerous reaction.
Handling and Experimental Use: A Step-by-Step Protocol
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is on and the sash is at the appropriate height. Don all required PPE (lab coat, goggles, gloves).
-
Weighing: If stored in a freezer, allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid. Conduct all weighing operations on a balance located inside the fume hood or in a dedicated powder containment hood. Use anti-static weigh paper or a boat.
-
Transfer: Use a spatula to transfer the solid. Avoid creating dust. If transferring to a reaction flask, do so carefully within the fume hood.
-
Cleanup: After transfer, decontaminate the spatula and weighing surfaces with a suitable solvent (e.g., isopropanol or ethanol) and wipe clean. Dispose of the contaminated wipes in the designated solid hazardous waste container.
-
Reaction: Securely clamp the reaction vessel within the fume hood. If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely. Thermal decomposition can lead to the release of hazardous gases like hydrogen halides (HBr, HCl), carbon oxides, and nitrogen oxides.[9]
Spill and Emergency Response
Accidents can happen, and a prepared response is critical.
-
Minor Spill (Solid, contained in fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with a dry, inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Carefully sweep or scoop the mixture into a designated, labeled hazardous waste container.[13]
-
Wipe the spill area with a cloth dampened with soap and water, followed by a clean water rinse.[14]
-
Place all cleanup materials into the hazardous waste container.
-
-
Major Spill (Outside fume hood or large quantity):
-
Evacuate the immediate area, alerting all nearby personnel.
-
If the spill is flammable or poses a significant inhalation risk, evacuate the entire lab and activate the fire alarm to notify emergency services.
-
Close the laboratory doors.
-
Call emergency response (e.g., 911) and your institution's Environmental Health and Safety (EHS) office.[1]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Waste Disposal
As a halogenated organic compound, this compound waste must be handled with specific care to comply with regulations and prevent environmental contamination.
-
Segregation is Critical: Halogenated organic waste must be collected separately from non-halogenated waste.[15][16] This is because the disposal methods differ; halogenated waste typically requires high-temperature incineration with scrubbers to neutralize the resulting acidic gases (HBr, HCl), a more expensive process than fuel blending used for non-halogenated solvents.[15]
-
Waste Containers:
-
Solid Waste: All contaminated items (gloves, weigh paper, absorbent materials) must be placed in a clearly labeled, durable, and sealable container marked "Halogenated Organic Solid Waste."[17]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a compatible, sealed, and clearly labeled container marked "Halogenated Organic Liquid Waste."[17]
-
-
Labeling and Pickup: All waste containers must be labeled with the full chemical name of all components and their approximate concentrations.[17] Arrange for pickup through your institution's EHS department for disposal by a licensed hazardous waste contractor. Never dispose of this chemical down the drain.[15]
Conclusion
This compound is a powerful tool for chemical synthesis, but its effective use is intrinsically linked to a respect for its hazards. By understanding the causal links between its chemical properties—irritant, toxic, reactive—and the required safety protocols, researchers can build a self-validating system of safety. The integration of robust engineering controls, correctly specified PPE, and meticulous handling and disposal procedures provides a comprehensive framework for mitigating risk. This technical approach ensures that the pursuit of scientific advancement does not come at the cost of personal or environmental safety.
References
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Introduction: The Strategic Importance of a Dihalogenated Pyrimidine
An In-depth Technical Guide to 2-Bromo-4-chloropyrimidine: Sourcing, Synthesis, and Application in Modern Drug Discovery
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyrimidine ring system is of paramount importance, serving as a cornerstone in numerous FDA-approved drugs due to its ability to mimic the hydrogen bonding patterns of native nucleobases in DNA and RNA.[1] this compound (CAS No: 885702-33-0) is a highly valuable and strategically functionalized building block for researchers and drug development professionals.[2][3] Its distinct halogenation at the 2 and 4 positions provides two reactive sites with differential reactivity, enabling chemists to perform sequential and site-selective modifications. This guide offers a senior application scientist’s perspective on the commercial landscape, practical applications, and essential protocols associated with this key intermediate.
Physicochemical Properties
A foundational understanding of this compound's properties is essential for its effective handling, reaction planning, and analytical characterization. These properties dictate its solubility, reactivity, and stability.
| Property | Value | Source(s) |
| CAS Number | 885702-33-0 | [4][5][6] |
| Molecular Formula | C₄H₂BrClN₂ | [4][6][7] |
| Molecular Weight | 193.43 g/mol | [6][7] |
| Appearance | Solid | [4][7] |
| Purity | Typically ≥95% | [4] |
| InChI Key | WMZFUTOHAWIHJN-UHFFFAOYSA-N | [4][6][7] |
| SMILES | C1=CN=C(N=C1Cl)Br | [6] |
| Monoisotopic Mass | 191.90899 Da | [6][8] |
Commercial Availability and Supplier Analysis
The procurement of high-purity starting materials is a critical, non-negotiable step in drug development. The quality of this compound directly impacts reaction yields, impurity profiles of subsequent intermediates, and ultimately, the viability of synthesizing the target active pharmaceutical ingredient (API). When selecting a supplier, researchers must balance cost with purity, availability, and the quality of accompanying documentation, such as the Certificate of Analysis (CoA).
Below is a comparative table of representative commercial suppliers. Pricing and availability are subject to change and are best confirmed directly with the vendor.
| Supplier | CAS Number | Purity | Pack Sizes Offered |
| CymitQuimica | 885702-33-0 | 97% | 100mg, 250mg, 1g |
| Manchester Organics | 885702-33-0 | 90% | Inquiry for pack sizes |
| BLD Pharm | 885702-33-0 | N/A | Inquiry for pack sizes |
| Biosynth | 885702-33-0 | N/A | Inquiry for pack sizes |
Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should conduct their own due diligence.
Procurement Workflow Logic
The process of acquiring a chemical reagent for GMP or research purposes follows a self-validating logic to ensure quality and traceability.
Caption: A typical workflow for procuring a critical chemical intermediate.
Synthesis, Reactivity, and Mechanistic Insights
While numerous suppliers offer this compound, understanding its synthesis provides insight into potential impurities. The synthesis of halogenated pyrimidines often involves the halogenation of a corresponding hydroxypyrimidine or aminopyrimidine precursor. For instance, a related compound, 5-bromo-2,4-dichloropyrimidine, is synthesized via the chlorination of 5-bromouracil.[9]
The true synthetic value of this compound lies in the differential reactivity of its two halogen substituents. The C-Br bond is generally more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the C-Cl bond is more reactive towards nucleophilic aromatic substitution (SNAr). This orthogonality is the cornerstone of its utility, allowing for a stepwise and controlled elaboration of the pyrimidine scaffold.
Caption: Differential reactivity sites on the this compound scaffold.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrimidine core is a privileged scaffold in drug discovery, particularly for the development of kinase inhibitors.[1] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a critical starting material for novel covalent inhibitors. For example, in the development of inhibitors for the MSK1 kinase, a 5-bromo-2-chloropyrimidine analogue was used to form a covalent bond with a non-catalytic cysteine residue, demonstrating the utility of this chemotype in targeted therapy.[10]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general, self-validating method for the selective functionalization of the C-Br bond at position 2 via a Suzuki-Miyaura cross-coupling reaction. The causality for each step is explained to provide field-proven insight.
Objective: To couple an aryl boronic acid to the 2-position of this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere Preparation:
-
Action: Add this compound, the aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃ to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Causality: The use of a flame-dried flask and inert gas is critical. Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen, which can lead to catalyst deactivation and poor reaction yields. K₂CO₃ is the base required to activate the boronic acid for transmetalation.
-
-
Solvent Degassing:
-
Action: Add the 1,4-dioxane/water solvent mixture to the flask. Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Causality: Solvents can dissolve significant amounts of oxygen. Degassing is a mandatory step to remove dissolved oxygen, protecting the catalyst and ensuring a reproducible reaction outcome.
-
-
Reaction Execution:
-
Action: Heat the reaction mixture to 80-90 °C under the inert atmosphere.
-
Causality: Thermal energy is required to overcome the activation energy for the steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The chosen temperature is a balance between achieving a reasonable reaction rate and preventing solvent loss or degradation.
-
-
Monitoring and Work-up:
-
Action: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the mixture to room temperature.
-
Causality: Continuous monitoring prevents over-running the reaction and the formation of byproducts. A defined endpoint ensures process control.
-
-
Extraction and Purification:
-
Action: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The aqueous work-up removes the inorganic base (K₂CO₃) and boronic acid byproducts. Drying the organic layer is essential before solvent removal to prevent water from interfering with subsequent steps.
-
-
Final Purification:
-
Action: Purify the crude product by flash column chromatography on silica gel.
-
Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any organic side products, yielding the pure 2-aryl-4-chloropyrimidine.
-
Quality Control: Purity Validation by HPLC
Verifying the purity of both the incoming starting material and the synthesized products is a pillar of scientific integrity. High-Performance Liquid Chromatography (HPLC) is a robust and precise method for this purpose.[11][12][13]
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of a this compound sample.
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector.[11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Mobile Phase A: Water with 0.1% Formic Acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[11]
-
Gradient: A typical gradient would run from low to high percentage of Mobile Phase B over 15-20 minutes to elute compounds of varying polarity.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Detection Wavelength: 254 nm.[11]
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove particulates that could damage the column.
-
Injection: Inject a small volume (e.g., 10 µL) into the HPLC system.[11]
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Caption: Standard workflow for purity validation via HPLC analysis.
Safe Handling and Storage
As with any halogenated heterocyclic compound, proper safety protocols must be strictly followed.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[14][15] Avoid formation of dust and aerosols.[14]
-
Storage: Store the compound in a cool, dry place away from incompatible materials. Keep the container tightly closed in a well-ventilated area.[15][16]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[14][17][18]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14][17][18]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[14][17][18]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[14][17]
-
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its commercial availability from various suppliers provides access, but requires careful vetting and in-house quality verification. The compound's true power is unlocked through a deep understanding of its orthogonal reactivity, enabling the precise and controlled synthesis of complex molecular architectures. By following robust, well-reasoned experimental protocols for both synthesis and analysis, researchers can confidently leverage this versatile building block to advance the frontiers of drug discovery and development.
References
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Otto Chemie Pvt. Ltd. Manufacturers of Pyrimidines compounds in India. [Link]
-
Semantic Scholar. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. [Link]
-
PubChem. This compound | C4H2BrClN2. [Link]
-
Expert Market Research. Top 7 Pyridine Companies in the World. [Link]
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Acros PharmaTech Limited. SAFETY DATA SHEET. [Link]
-
IndiaMART. 2 Chloro 4 Bromo Pyridine at ₹ 25000/kg. [Link]
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Metoree. 13 Pyridine Manufacturers in 2025. [Link]
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Chemical Intermediates. Pyrimidine Derivatives Examples China Manufacturers & Suppliers & Factory. [Link]
-
PubChem. 2-Bromo-4-chloropyridine | C5H3BrClN. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]
- Google Patents. CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine.
-
PubChemLite. This compound (C4H2BrClN2). [Link]
-
MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
-
MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]
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An In-depth Technical Guide to 2-Bromo-4-chloropyrimidine: Physicochemical Properties and Best Practices for Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical characteristics of 2-Bromo-4-chloropyrimidine, a key heterocyclic building block in medicinal chemistry and materials science. Furthermore, it establishes authoritative protocols for its safe storage and handling, ensuring reagent integrity and experimental reproducibility.
Core Physicochemical Profile
This compound is a disubstituted pyrimidine ring, a structural motif of significant interest in the synthesis of biologically active compounds. Its utility is largely derived from the differential reactivity of its two halogen substituents, which allows for selective and sequential chemical modifications.
Physical Appearance
Under standard laboratory conditions, this compound presents as a light yellow to tan crystalline solid . The consistency can range from a fine powder to small crystals. Significant deviation from this appearance, such as discoloration to dark brown or the presence of an oily residue, may indicate decomposition or the presence of impurities.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.
| Property | Value |
| Molecular Formula | C₄H₂BrClN₂ |
| Molecular Weight | 193.43 g/mol |
| Melting Point | 63-67 °C |
| Boiling Point | 93-97 °C at 11 mmHg |
| CAS Number | 32779-36-5 |
Recommended Storage and Handling Protocols
The chemical stability of this compound is contingent upon strict adherence to appropriate storage and handling procedures. The presence of two halogen atoms on the electron-deficient pyrimidine ring renders the compound susceptible to nucleophilic attack, including by atmospheric moisture.
Long-Term Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are mandatory:
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8 °C is recommended for long-term storage to minimize the rate of potential degradation pathways.
-
Atmosphere: The compound should be stored under an inert atmosphere , such as argon or nitrogen. This is a critical step to prevent hydrolysis of the halo substituents, which can occur upon exposure to moisture in the air.
-
Container: Use a tightly sealed, opaque container to protect the compound from light and moisture. Amber glass vials with a secure cap are an excellent choice.
-
Location: The storage area should be well-ventilated and segregated from incompatible materials, particularly strong oxidizing agents and strong bases, which can induce vigorous and potentially hazardous reactions.
The logical flow for ensuring the integrity of this compound from receipt to use is depicted in the following diagram:
Methodological & Application
Introduction: The Strategic Importance of Dihalogenated Pyrimidines
An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Bromo-4-chloropyrimidine: Protocols and Mechanistic Insights for Pharmaceutical Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories, particularly within drug discovery and development.[1] Its power lies in the coupling of organoboron compounds with organic halides or pseudohalides, enabling the construction of complex molecular architectures, especially the biaryl and heteroaryl motifs prevalent in pharmaceuticals.[3][4]
Among the vast array of available building blocks, dihalogenated heterocycles like this compound are of particular strategic value.[5] The pyrimidine core is a "privileged scaffold," frequently found in therapeutic agents due to its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems. The presence of two distinct halogen atoms on the this compound ring—a bromine at position 2 and a chlorine at position 4—offers the potential for sequential, site-selective functionalization. This allows for the controlled and divergent synthesis of highly substituted pyrimidines, making it a critical intermediate for creating libraries of novel compounds for biological screening.[6] This guide provides a detailed protocol and technical insights for performing a selective Suzuki coupling on this versatile substrate, focusing on the principles that govern its reactivity and the practical steps required for success in a research setting.
Principle of the Reaction: Harnessing Differential Reactivity for Chemoselectivity
The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle driven by a palladium complex, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[7][8] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the halopyrimidine), forming an organopalladium(II) complex. This step is generally considered rate-determining.[2][9]
-
Transmetalation: The organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.[10][11]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][8]
The primary challenge and opportunity when using this compound lies in achieving chemoselectivity. The general reactivity of halogens in the crucial oxidative addition step follows the order: I > Br > Cl.[3][6] This trend is governed by the carbon-halogen bond dissociation energies; the weaker C-Br bond is more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond.[12] Therefore, by carefully controlling the reaction conditions, it is possible to selectively couple a boronic acid at the C2-Br position while leaving the C4-Cl bond intact for subsequent transformations.[4][13]
The electron-deficient nature of the pyrimidine ring further enhances the reactivity of both halogen sites compared to their carbocyclic analogs, facilitating the oxidative addition step.[2][3] This inherent reactivity profile makes this compound an ideal substrate for programmed, sequential cross-coupling strategies.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Selective Coupling at the C2-Bromine
This protocol provides a general method for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C2 position. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DMF)[6][7]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Flask Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and reflux condenser under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate, quick step, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[6]
-
Inert Atmosphere: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the catalyst.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. A typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Workup:
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-aryl-4-chloropyrimidine product.
Key Parameters and Optimization Strategies
The success and selectivity of the Suzuki coupling are highly dependent on the careful selection of reaction components.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) complex.[6] Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) pre-catalysts, respectively, that require a phosphine ligand to form the active catalytic species in situ.[14] Catalyst loading is typically 1-5 mol%. |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃ | The ligand stabilizes the palladium center and modulates its reactivity. For less reactive C-Cl bonds or challenging substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction rates and yields.[6][9][15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base is critical for activating the boronic acid in the transmetalation step.[10] K₂CO₃ and K₃PO₄ are effective and commonly used.[6][16] Cs₂CO₃ is more soluble in organic solvents and can be beneficial for less reactive substrates.[10] The choice of base can be substrate-dependent and is a key parameter to screen during optimization. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF, DMF | A mixture of an organic solvent and water is frequently used to dissolve both the organic substrates and the inorganic base.[7][17] Anhydrous conditions can also be employed, particularly with bases like KF.[18] The choice of solvent can influence reaction kinetics and side reactions. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to drive the reaction to completion, especially for the subsequent coupling at the more robust C-Cl bond. For the initial C-Br coupling, starting at a lower temperature (e.g., 80 °C) is advisable to maximize selectivity.[6] |
Troubleshooting Common Side Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Dehalogenation | The halide is replaced by a hydrogen atom. This is often caused by the formation of a palladium-hydride (Pd-H) species from the base, solvent (e.g., alcohols), or trace water.[19][20] Electron-deficient heterocycles are particularly susceptible. | Switch to a non-protic solvent like dioxane or toluene. Use a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[19] Using bulkier ligands (e.g., XPhos) can sometimes suppress this pathway by sterically hindering the formation of the Pd-H intermediate. |
| Boronic Acid Homocoupling | Two boronic acid molecules couple to form a biaryl byproduct (R²-R²). This is typically caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and initiate a different catalytic cycle.[7] | Ensure the reaction setup is thoroughly degassed and maintained under a strict inert atmosphere. Use high-purity, anhydrous solvents. |
| Low or No Conversion | Catalyst deactivation, impure reagents, or sub-optimal conditions. | Confirm the quality and purity of the boronic acid, as they can degrade over time. Use a more active catalyst system (e.g., a pre-catalyst with a Buchwald ligand).[15] Screen different bases and solvents. Carefully increase the reaction temperature.[19] |
| Poor Selectivity | Reaction conditions are too harsh, leading to coupling at both the C-Br and C-Cl sites. | Reduce the reaction temperature and time. Use a less active catalyst system for the initial coupling. Carefully monitor the reaction and stop it once the starting material is consumed to avoid over-reaction. |
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6846-6865. DOI:10.1039/C6SC02118B
-
ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. DOI: 10.1021/ja068849p
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. DOI: 10.1021/ar800036s
-
ResearchGate. (2016). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Retrieved from [Link]
- Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium-catalysed Suzuki reactions in water using microwave heating. Organic & Biomolecular Chemistry, 1(1), 1-4. DOI: 10.1039/C9CY01331H
- National Institutes of Health. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(16), 4983. DOI: 10.3390/molecules26164983
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- National Institutes of Health. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 143(35), 14084-14094.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
- PubMed Central. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. DOI: 10.1021/cc020061o
- National Institutes of Health. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. Retrieved from [Link]
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2294-2307.
- MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(1), 57.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Bromo-4-chloropyrimidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1] Its prevalence is due to its ability to engage in various biological interactions, often acting as a bioisostere for other aromatic systems and participating in hydrogen bonding. The synthesis of 2,4-disubstituted pyrimidines is of particular interest in drug discovery for targeting a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile methodology for the synthesis of these valuable compounds, offering a direct and efficient means to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide focuses on the strategic use of a key building block, 2-bromo-4-chloropyrimidine , in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. We will delve into the principles of regioselectivity, provide detailed, field-proven protocols, and offer insights into catalyst selection and troubleshooting to empower researchers in their synthetic endeavors.
Understanding Regioselectivity: The C2-Br vs. C4-Cl Challenge
A critical aspect of working with this compound is controlling the site of reaction. The pyrimidine ring is electron-deficient, which activates both halogenated positions towards palladium-catalyzed cross-coupling. However, the inherent differences in the carbon-halogen bond strengths and the electronic nature of the pyrimidine ring lead to a predictable order of reactivity.
The general trend for halide reactivity in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[2] In the case of this compound, the C-Br bond at the 2-position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 4-position. This differential reactivity allows for the selective functionalization at the C2 position, leaving the C4-chloro group available for subsequent transformations. This sequential functionalization strategy is a powerful tool for the divergent synthesis of complex pyrimidine derivatives.
While the C2-Br bond is intrinsically more reactive, it is important to note that reaction conditions, particularly the choice of catalyst, ligand, and temperature, can influence the regioselectivity. For instance, in some dihalopyrimidine systems, specific bulky N-heterocyclic carbene (NHC) ligands have been shown to favor reaction at the typically less reactive C4 position.[1] However, for this compound, the inherent reactivity difference between bromine and chlorine provides a strong thermodynamic and kinetic driving force for selective C2 coupling under standard conditions.
Detailed Application Notes and Protocols
The following sections provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions with this compound. These protocols are intended as a starting point and may require optimization for specific substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. It is particularly valuable for the synthesis of 2-aryl-4-chloropyrimidines, which are common intermediates in drug discovery.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of 2-(4-methoxyphenyl)-4-chloropyrimidine
| Reagent | MW | Amount | Equivalents | Molarity |
| This compound | 193.42 | 193 mg | 1.0 | 0.1 M |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 | |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | |
| K₂CO₃ | 138.21 | 415 mg | 3.0 | |
| 1,4-Dioxane/H₂O (4:1) | - | 10 mL | - |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (193 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane/water (8 mL / 2 mL) solvent mixture via syringe.
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-(4-methoxyphenyl)-4-chloropyrimidine.[3][4][5][6][7][8][9]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines.[10][11][12][13][14] This reaction is instrumental in the preparation of 2-amino-4-chloropyrimidines, which are key pharmacophores in many kinase inhibitors.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Synthesis of N-benzyl-4-chloropyrimidin-2-amine
| Reagent | MW | Amount | Equivalents | Molarity |
| This compound | 193.42 | 193 mg | 1.0 | 0.2 M |
| Benzylamine | 107.15 | 129 mg (0.12 mL) | 1.2 | |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | |
| XPhos | 476.65 | 29 mg | 0.06 | |
| NaOtBu | 96.10 | 144 mg | 1.5 | |
| Toluene | - | 5 mL | - |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (23 mg, 0.025 mmol) and XPhos (29 mg, 0.06 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed toluene (3 mL) via syringe.
-
In a separate flask, add this compound (193 mg, 1.0 mmol) and sodium tert-butoxide (144 mg, 1.5 mmol).
-
Evacuate and backfill this flask with an inert gas.
-
Add the catalyst solution from the Schlenk tube to the flask containing the substrate and base via syringe.
-
Add benzylamine (0.12 mL, 1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-4-chloropyrimidin-2-amine.[15][16]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl and heteroaryl alkynes.[2] This reaction is highly valuable for introducing rigid, linear linkers into molecules, a common strategy in the design of enzyme inhibitors and molecular probes.
Protocol: Synthesis of 2-(phenylethynyl)-4-chloropyrimidine
| Reagent | MW | Amount | Equivalents | Molarity |
| This compound | 193.42 | 193 mg | 1.0 | 0.2 M |
| Phenylacetylene | 102.13 | 123 mg (0.13 mL) | 1.2 | |
| Pd(PPh₃)₂Cl₂ | 701.90 | 18 mg | 0.025 | |
| CuI | 190.45 | 5 mg | 0.025 | |
| Triethylamine (Et₃N) | 101.19 | 2 mL | - | |
| THF | - | 3 mL | - |
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (193 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (18 mg, 0.025 mmol), and copper(I) iodide (5 mg, 0.025 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed tetrahydrofuran (THF, 3 mL) and triethylamine (2 mL) via syringe.
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite, washing the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-(phenylethynyl)-4-chloropyrimidine.
Heck Reaction: Vinylation of the Pyrimidine Core
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene.[10] It is a powerful tool for the synthesis of substituted alkenes and can be used to introduce vinyl groups onto the pyrimidine ring.
Protocol: Synthesis of 2-(ethenyl)-4-chloropyrimidine
| Reagent | MW | Amount | Equivalents | Molarity |
| This compound | 193.42 | 193 mg | 1.0 | 0.2 M |
| Ethylene (gas) | 28.05 | Balloon | Excess | |
| Pd(OAc)₂ | 224.49 | 11 mg | 0.05 | |
| PPh₃ | 262.29 | 26 mg | 0.10 | |
| Triethylamine (Et₃N) | 101.19 | 0.42 mL | 3.0 | |
| DMF | - | 5 mL | - |
Step-by-Step Methodology:
-
To a pressure tube, add palladium(II) acetate (11 mg, 0.05 mmol) and triphenylphosphine (26 mg, 0.10 mmol).
-
Evacuate and backfill the tube with ethylene gas.
-
Add a solution of this compound (193 mg, 1.0 mmol) in anhydrous, degassed dimethylformamide (DMF, 5 mL).
-
Add triethylamine (0.42 mL, 3.0 mmol) to the reaction mixture.
-
Seal the pressure tube and heat the reaction to 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, carefully vent the tube.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford 2-(ethenyl)-4-chloropyrimidine.[4][5][6][15]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst. Ensure all reagents and solvents are anhydrous and degassed. |
| Insufficient temperature | Gradually increase the reaction temperature in 10 °C increments. Consider using a higher boiling point solvent or microwave irradiation. | |
| Inappropriate base | The choice of base is critical. For Suzuki, K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. For Heck, organic amines like Et₃N are typical. | |
| Formation of side products | Homocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira) | Use a lower catalyst loading. Ensure rigorous exclusion of oxygen. For Sonogashira, consider copper-free conditions. |
| Dehalogenation of the starting material | Use a milder base or lower the reaction temperature. | |
| Double reaction (at C2 and C4) | If selective C2 functionalization is desired, use a stoichiometric amount of the coupling partner and monitor the reaction closely to stop it after the consumption of the starting material. Lowering the temperature can also enhance selectivity. | |
| Difficulty in product purification | Residual palladium catalyst | Treat the crude product with a palladium scavenger. Filtration through a pad of Celite can also be effective. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of a diverse array of substituted pyrimidines. The differential reactivity of its two halogen atoms allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. By understanding the principles of regioselectivity and carefully selecting the appropriate reaction conditions, researchers can efficiently access novel pyrimidine derivatives with significant potential in drug discovery and materials science. The protocols and insights provided in this guide serve as a robust starting point for the successful application of these powerful synthetic transformations.
References
-
Sonogashira Coupling. NROChemistry. Available at: [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. NIH. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
The Intramolecular Heck Reaction. Macmillan Group. Available at: [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. Available at: [Link]
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Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. NIH. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. Available at: [Link]
-
One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available at: [Link]
-
Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]
-
What is the best procedure for Sonogashira coupling?. ResearchGate. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
-
Studies on Pyrimidine Derivatives. XLI. Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines With Aryl- And Vinyltributylstannanes. Amanote Research. Available at: [Link]
-
Efficient and Copper‐Free Sonogashira Cross‐Coupling Reaction Catalyzed by Pd(OAc)2/Pyrimidines Catalytic System. ResearchGate. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]
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One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. PubMed. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
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Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. Available at: [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. NIH. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available at: [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Bromo-4-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2-Bromo-4-chloropyrimidine in Medicinal Chemistry
This compound is a pivotal heterocyclic building block in the arsenal of medicinal chemists. Its value lies in the differential reactivity of the two halogen substituents on the electron-deficient pyrimidine core. This tunable reactivity allows for selective and sequential functionalization through nucleophilic aromatic substitution (SNAr) reactions, providing a robust platform for the synthesis of diverse molecular scaffolds. The pyrimidine motif is a cornerstone in a multitude of clinically approved drugs, particularly in oncology and virology, where it often serves as a crucial pharmacophore for engaging with biological targets.[1]
This guide provides an in-depth exploration of the SNAr reactions of this compound, detailing the underlying mechanistic principles that govern its regioselectivity and offering field-proven, step-by-step protocols for its derivatization with various nucleophiles.
Mechanistic Insights: Decoding the Regioselectivity of SNAr Reactions
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to attack by nucleophiles. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.
In the case of this compound, nucleophilic attack can principally occur at either the C2 or C4 position. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position. This preference can be attributed to the greater stabilization of the Meisenheimer complex formed upon attack at C4, where the negative charge can be delocalized over both ring nitrogen atoms.[3]
Furthermore, the nature of the leaving group plays a critical role. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group than chloride in many substitution reactions. However, in the context of SNAr on heteroaromatic systems, the reactivity is a nuanced interplay of leaving group ability and the stability of the intermediate.
The following diagram illustrates the general mechanism and the resonance stabilization of the Meisenheimer intermediate upon nucleophilic attack at the C4 position.
Caption: General SNAr mechanism at the C4 position of this compound.
Application in Drug Discovery: A Scaffold for Targeted Therapies
While direct incorporation of the this compound moiety into final drug structures is less common, its derivatives are instrumental in the synthesis of numerous blockbuster drugs. The ability to selectively introduce different functionalities at the C2 and C4 positions makes it a versatile starting material for building complex molecular architectures. For instance, related dihalopyrimidines are key precursors in the synthesis of kinase inhibitors like Imatinib (Gleevec®) and Gefitinib (Iressa®) , and statins such as Rosuvastatin (Crestor®) .[1][4][5] The pyrimidine core in these drugs often mimics the purine ring of ATP, enabling competitive inhibition at the kinase hinge region.[1]
The following sections provide detailed protocols for the selective substitution of this compound with various nucleophiles, which can be the initial steps in the synthesis of analogues of such important therapeutic agents.
Experimental Protocols
Protocol 1: Selective Amination at the C4 Position
This protocol details the reaction of this compound with a primary or secondary amine, leading to the selective formation of a 4-amino-2-bromopyrimidine derivative. The greater reactivity of the C4 position allows for this selective substitution under controlled conditions.
Workflow for Selective C4 Amination
Caption: Experimental workflow for the selective amination at the C4 position.
Materials:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| Amine (e.g., Aniline, Morpholine) | Reagent Grade | Acros Organics |
| Diisopropylethylamine (DIPEA) or K₂CO₃ | Anhydrous | Alfa Aesar |
| Ethanol (EtOH) or Isopropanol (IPA) | Anhydrous | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore |
| Silica Gel (230-400 mesh) | - | Sorbent Technologies |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Dissolve the starting material in a suitable solvent such as ethanol, isopropanol, or DMF (approximately 0.2 M concentration).
-
Add the desired amine (1.1-1.2 eq.) to the solution.
-
Add a base such as diisopropylethylamine (DIPEA, 1.5 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.). The choice of base depends on the pKa of the amine.
-
Heat the reaction mixture to a temperature between 60 °C and 100 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate has formed, filter the mixture and wash the solid with cold solvent. If no solid is present, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-bromopyrimidine derivative.
Expected Outcomes:
| Nucleophile | Product | Typical Yield (%) |
| Aniline | 2-Bromo-N-phenylpyrimidin-4-amine | 75-90 |
| Morpholine | 4-(2-Bromopyrimidin-4-yl)morpholine | 80-95 |
| Benzylamine | N-Benzyl-2-bromopyrimidin-4-amine | 70-85 |
Protocol 2: Selective Substitution with O-Nucleophiles at the C4 Position
This protocol describes the reaction of this compound with an alkoxide, such as sodium methoxide, to yield a 4-alkoxy-2-bromopyrimidine.
Materials:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| Sodium Methoxide (NaOMe) | 95% or solution in MeOH | Alfa Aesar |
| Methanol (MeOH) or Dimethyl Sulfoxide (DMSO) | Anhydrous | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Saturated aqueous NH₄Cl solution | - | - |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous methanol or DMSO (approximately 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium methoxide (1.1-1.2 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield the 4-methoxy-2-bromopyrimidine. A reported procedure for a similar substrate, 2-bromo-4-chloropyridine, using sodium methoxide in DMSO at 120°C for 24 hours resulted in a 25% yield of the corresponding 2-bromo-4-methoxypyridine after HPLC purification.[6]
Expected Outcomes:
| Nucleophile | Product | Typical Yield (%) |
| Sodium Methoxide | 2-Bromo-4-methoxypyrimidine | 25-60[6] |
| Sodium Ethoxide | 2-Bromo-4-ethoxypyrimidine | 30-65 |
Protocol 3: Selective Substitution with S-Nucleophiles at the C4 Position
This protocol outlines the reaction of this compound with a thiol to produce a 4-(alkyl/aryl)thio-2-bromopyrimidine.[7]
Materials:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| Thiol (e.g., Thiophenol) | Reagent Grade | Acros Organics |
| Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | Anhydrous | Alfa Aesar |
| Dimethylformamide (DMF) or Acetonitrile (MeCN) | Anhydrous | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
Procedure:
-
To a round-bottom flask, add the thiol (1.1 eq.) and a suitable anhydrous solvent such as DMF or acetonitrile (approximately 0.3 M).
-
Add a base such as potassium carbonate (2.0 eq.) or, for less acidic thiols, sodium hydride (1.2 eq., handle with extreme care) at 0 °C to generate the thiolate in situ.
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Stir the reaction at room temperature or gently heat to 50-80 °C if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired 4-thio-substituted-2-bromopyrimidine.
Expected Outcomes:
| Nucleophile | Product | Typical Yield (%) |
| Thiophenol | 2-Bromo-4-(phenylthio)pyrimidine | 70-90 |
| Ethanethiol | 2-Bromo-4-(ethylthio)pyrimidine | 65-85 |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide array of functionalized pyrimidines. The differential reactivity of the C4-Cl and C2-Br bonds allows for predictable and selective nucleophilic aromatic substitution reactions. By carefully controlling the reaction conditions, researchers can achieve high yields of mono-substituted products, which serve as key intermediates in the discovery and development of novel therapeutics. The protocols provided herein offer a robust starting point for the exploration of the rich chemistry of this important heterocyclic scaffold.
References
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Semantic Scholar. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]
-
Lookchem. (n.d.). Synthesis of Imatinib by C-N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Retrieved from [Link]
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AWS. (2015). NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]
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Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]
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The Versatility of 2-Bromo-4-chloropyrimidine: A Strategic Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Dihalopyrimidines in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of a multitude of therapeutic agents. Its prevalence is particularly notable in the realm of targeted therapies, especially kinase inhibitors, where the pyrimidine core expertly mimics the purine structure of ATP, enabling critical hydrogen bonding interactions within the kinase hinge region. Among the diverse array of functionalized pyrimidines, 2-bromo-4-chloropyrimidine has emerged as a highly versatile and strategic building block. Its value lies in the differential reactivity of its two halogen substituents, offering medicinal chemists a powerful tool for the regioselective construction of complex molecular architectures. This application note provides a detailed exploration of the use of this compound in drug discovery, complete with field-proven insights and detailed experimental protocols for its key transformations.
The unique electronic and steric properties of this compound, with a bromo group at the 2-position and a chloro group at the 4-position, allow for a programmed, sequential approach to functionalization. This bifunctionality is the key to its utility, enabling the introduction of diverse functionalities to meticulously modulate the potency, selectivity, and pharmacokinetic profiles of developmental drug candidates.
Core Principles of Reactivity: A Tale of Two Halogens
The synthetic utility of this compound is rooted in the distinct reactivity of its carbon-halogen bonds. The pyrimidine ring, being an electron-deficient heterocycle, activates both halogens towards nucleophilic attack and cross-coupling reactions. However, the positions of the nitrogen atoms within the ring create a nuanced reactivity profile.
Generally, the chlorine atom at the 4-position is more susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. This is due to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at this position, where the negative charge can be effectively delocalized by both ring nitrogens.
Conversely, the bromine atom at the 2-position is typically more reactive in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step in the catalytic cycle. This differential reactivity allows for a stepwise functionalization strategy, a crucial advantage in the construction of complex drug molecules.
Application in Kinase Inhibitor Synthesis: A Gateway to Targeted Therapies
The pyrimidine scaffold is a well-established pharmacophore in a vast number of approved kinase inhibitor drugs.[1][2] this compound serves as a critical starting material for the development of these targeted cancer therapeutics by providing a platform for the introduction of key pharmacophoric elements.
Kinase inhibitors are a class of targeted therapy that block the action of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling cell growth, proliferation, and survival.[] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for drug development.
Below is a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway and the point of intervention for kinase inhibitors developed from scaffolds like this compound.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of intervention for kinase inhibitors.
Case Study: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for B-cell malignancies.[4][5][6][7] Several BTK inhibitors feature a pyrimidine core. The following table illustrates the activity of some pyrimidine-based BTK inhibitors, highlighting the potency that can be achieved with this scaffold.
| Compound ID | Target Kinase | R-Group at C4 | R-Group at C2 | IC50 (nM) | Reference |
| 11g | BTK | Phenylamino | Phenyl | 82.76% inhibition @ 100 nM | [8] |
| Ibrutinib | BTK | Phenoxy | 1-acryloylpiperidin-3-yl | 0.5 | [7] |
| Acalabrutinib | BTK | Phenylamino | 4-(but-2-ynoyl)piperazin-1-yl | 5.1 | [7] |
| Zanubrutinib | BTK | Phenylamino | (S)-2-(4-phenoxyphenyl)pyrrolidin-1-yl)-2-oxoethyl | 0.5 | [7] |
Note: The table includes examples of potent BTK inhibitors with pyrimidine cores to illustrate the therapeutic potential of this scaffold. While not all are directly synthesized from this compound, they showcase the types of structures that can be accessed.
Case Study: Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are critical for cytokine signaling, playing a key role in inflammatory and autoimmune diseases.[][9][10][11] Several JAK inhibitors are based on a pyrrolo[2,3-d]pyrimidine core, which can be synthesized from appropriately substituted pyrimidines.
| Compound ID | Target Kinase | R-Group at C4 | R-Group at C2 | IC50 (nM) | Reference |
| Tofacitinib | JAK1/JAK3 | 1-(ethylsulfonyl)azetidin-3-yl)amino | (3R,4R)-3-hydroxy-4-methylpiperidine | 1 (JAK3) | [10] |
| Ruxolitinib | JAK1/JAK2 | 1-cyclopentyl-1H-pyrazol-4-yl | N/A | 3.3 (JAK1), 2.8 (JAK2) | [11] |
| Baricitinib | JAK1/JAK2 | 1-(ethylsulfonyl)azetidin-3-yl)amino | N/A | 5.9 (JAK1), 5.7 (JAK2) | [11] |
Note: This table provides examples of potent JAK inhibitors to demonstrate the importance of the pyrimidine scaffold in this class of drugs.
Key Synthetic Transformations: Protocols and Methodologies
The true utility of this compound is best demonstrated through its application in key synthetic transformations. The following sections provide detailed, step-by-step protocols for its use in Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile, a common step in the synthesis of kinase inhibitors to install a group that interacts with the hinge region of the kinase.
Caption: General workflow for the SNAr reaction of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) is added the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-2-bromopyrimidine derivative.
Causality Behind Experimental Choices:
-
Solvent: Isopropanol and DMF are commonly used as they are polar aprotic solvents that can dissolve the reactants and facilitate the SNAr reaction.
-
Base: DIPEA is used to neutralize the HCl generated during the reaction without competing as a nucleophile.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C2-Position
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 2-bromo-4-substituted-pyrimidine with an arylboronic acid. This reaction is instrumental in introducing aryl or heteroaryl moieties that can occupy hydrophobic pockets in the kinase active site.
Caption: General workflow for the Suzuki-Miyaura coupling of a 2-bromo-4-substituted-pyrimidine.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, the 2-bromo-4-substituted-pyrimidine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (2.0-3.0 eq.) are combined.
-
Catalyst Addition: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or palladium(II) acetate (Pd(OAc)2) with a suitable phosphine ligand (e.g., XPhos), is added (typically 1-5 mol%).
-
Solvent and Degassing: A degassed solvent system, commonly a mixture of 1,4-dioxane and water, is added. The reaction vessel is then purged with an inert gas (e.g., argon or nitrogen).
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80 °C and 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then partitioned between an organic solvent and water.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source and ligand is crucial for catalytic activity. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.
-
Base: The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing is essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal
This compound has proven to be an invaluable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its differential reactivity allows for a predictable and sequential introduction of various substituents, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds. The robust and well-established protocols for its key transformations, namely Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling, make it a reliable and efficient tool for the construction of diverse and complex molecular libraries. As the quest for more selective and potent targeted therapies continues, the strategic application of versatile intermediates like this compound will undoubtedly remain at the forefront of drug discovery and development.
References
- Gupta, J. K., Chaudhary, A., Dudhe, R., Varuna, K., Sharma, P. K., & Verma, P. K. (2010). A review on the synthesis and therapeutic potential of pyrimidine derivatives. International Journal of Pharmaceutical Sciences and Research, 1(5), 34-49.
- Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Journal of Chemical Reviews, 7(4), 591-608.
- A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.
- Key Chemical Intermediates for JAK Inhibitor Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. (2025). BenchChem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2009). European Journal of Organic Chemistry.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11), 2723-2728.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024, March 29). YouTube.
- What is 4-Amino-2-bromopyridine and how is it synthesized? - FAQ. (n.d.). Guidechem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2009).
- 4-Amino-2-bromopyridine synthesis. (n.d.). ChemicalBook.
- Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. (2025). BenchChem.
- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (2016). ACS Medicinal Chemistry Letters, 7(10), 943–948.
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (2013).
- Processes for preparing jak inhibitors and related intermediate compounds. (2010).
- A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applic
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2023). Molecules, 28(21), 7385.
- Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. (2014). Journal of Medicinal Chemistry, 57(12), 5049–5064.
- Preparation of pyrimidine intermediates useful for the manufacture of macitentan. (2017).
- One-step synthesis method of 5-bromo-2-chloropyrimidine. (2022).
- A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Journal of Medicinal Chemistry, 65(15), 10256–10299.
- One-step synthesis method of 5-bromo-2-chloropyrimidine. (2022).
- Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (2019). MedChemComm, 10(2), 294-299.
- The Development of BTK Inhibitors: A Five-Year Upd
- Research and Development of Janus Kinase (JAK) Inhibitors. (2019, January 22). BOC Sciences.
- Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(20), 6299.
- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). Pharmaceutics, 13(7), 1073.
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Topic: Experimental Setup for the Regioselective Amination of 2-Bromo-4-chloropyrimidine
An Application Guide for Researchers
Abstract
Aminated pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutics.[1] 2-Bromo-4-chloropyrimidine is a highly versatile heterocyclic building block, offering two distinct reaction sites for functionalization. The differential reactivity of the C-Br and C-Cl bonds allows for controlled, regioselective amination through either Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed Buchwald-Hartwig cross-coupling.[2][3] This application note provides a detailed guide for researchers, outlining validated protocols for selectively introducing an amino group at either the C4 or C2 position of the pyrimidine ring. We delve into the mechanistic rationale behind each protocol, offering insights into the factors governing regioselectivity, and provide comprehensive workflows, troubleshooting advice, and essential safety precautions.
Introduction: The Strategic Importance of Dihalopyrimidines
The pyrimidine ring is a fundamental component of life, found in the nucleobases cytosine, thymine, and uracil.[1] In drug discovery, its derivatives are indispensable, prized for their ability to engage in hydrogen bonding and serve as bioisosteres for other aromatic systems. The strategic placement of amine substituents on the pyrimidine core is a cornerstone of modern pharmaceutical design.
This compound presents a unique synthetic challenge and opportunity. The electron-deficient nature of the pyrimidine ring, compounded by the inductive effect of two halogen atoms, activates both the C2 and C4 positions for nucleophilic attack.[2] However, the inherent electronic and steric differences between these positions, along with the distinct properties of bromine and chlorine, can be exploited to achieve remarkable regioselectivity.
-
C4 Position: The chlorine at C4 is highly susceptible to direct displacement by nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is the thermodynamically and kinetically favored position for this reaction type.[4][5]
-
C2 Position: The bromine at C2 is more reactive towards oxidative addition to a Palladium(0) complex, making it the preferred site for Buchwald-Hartwig amination.[3][6]
This guide will present two distinct, reliable protocols to leverage this differential reactivity.
Protocol I: Regioselective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol exploits the higher electrophilicity of the C4 position for direct substitution. It is generally a straightforward and cost-effective method that does not require a metal catalyst.
Causality and Experimental Rationale
The SNAr reaction proceeds through a two-step addition-elimination sequence, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The C4 position is preferentially attacked because it better stabilizes the negative charge of this intermediate through resonance with the ring nitrogens. The reaction is often carried out in a polar aprotic solvent to solvate the base and facilitate the reaction, and gentle heating is typically sufficient to drive the reaction to completion.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Standard Supplier | Handle with care, lachrymator.[8] |
| Amine Nucleophile (e.g., Morpholine) | Reagent Grade | Standard Supplier | |
| Diisopropylethylamine (DIPEA) | Anhydrous | Standard Supplier | Serves as a non-nucleophilic base. |
| Acetonitrile (MeCN) | Anhydrous | Standard Supplier | Polar aprotic solvent. |
| Round-bottom flask | - | - | Oven-dried before use. |
| Magnetic stirrer & stir bar | - | - | |
| Condenser | - | - | |
| Inert Gas Line (Argon or N₂) | - | - |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 193.4 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous acetonitrile (10 mL). Stir the solution until the starting material is fully dissolved.
-
Add the desired amine nucleophile (e.g., Morpholine, 1.2 mmol, 105 µL) via syringe.
-
Add DIPEA (1.5 mmol, 261 µL) to the reaction mixture. This base will scavenge the HCl generated during the reaction.
-
Reaction Execution: Heat the reaction mixture to 60 °C using an oil bath and stir for 4-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-2-bromopyrimidine derivative.
Experimental Workflow and Expected Results
Caption: Workflow for SNAr amination at the C4 position.
| Amine Nucleophile | Expected Yield (%) | Regioselectivity (C4:C2) |
| Morpholine | 85-95% | >99:1 |
| Piperidine | 88-96% | >99:1 |
| Aniline | 70-80% | >95:5 |
| Benzylamine | 80-90% | >98:2 |
Protocol II: Regioselective C2-Amination via Buchwald-Hartwig Cross-Coupling
To functionalize the C2 position, a palladium-catalyzed approach is necessary. The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds.[9] This protocol leverages the propensity of the C-Br bond to undergo oxidative addition to a Pd(0) center more readily than the C-Cl bond.
Causality and Experimental Rationale
The Buchwald-Hartwig reaction is a complex catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[6] The key to its success and regioselectivity in this context is the first step: the oxidative addition of the aryl halide to the Pd(0) species. C-Br bonds are weaker and more covalent than C-Cl bonds, making them significantly more reactive in this step. A bulky, electron-rich phosphine ligand (like XPhos) is crucial to stabilize the palladium catalyst and promote the subsequent reductive elimination step that forms the C-N bond.[10] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Standard Supplier | |
| Amine Nucleophile (e.g., Morpholine) | Reagent Grade | Standard Supplier | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Standard Supplier | Air-sensitive. |
| XPhos | Ligand Grade | Standard Supplier | Air-sensitive. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Standard Supplier | Hygroscopic and air-sensitive. |
| Toluene | Anhydrous | Standard Supplier | |
| Schlenk tube or reaction vial | - | - | Oven-dried and handled under inert gas. |
Step-by-Step Protocol
-
Catalyst Preparation (Glovebox Recommended): In a glovebox or under a strong stream of inert gas, add this compound (1.0 mmol, 193.4 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.036 mmol, 17.2 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg) to an oven-dried Schlenk tube or reaction vial.
-
Inert Atmosphere: Seal the vessel, remove it from the glovebox (if used), and connect it to an inert gas line.
-
Reagent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Add the amine nucleophile (e.g., Morpholine, 1.2 mmol, 105 µL) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 8-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Note that the product of this reaction is an isomer of the product from Protocol I.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-4-chloropyrimidine derivative.
Experimental Workflow and Expected Results
Caption: Simplified SNAr mechanism at the C4 position.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Safety and Handling Precautions
All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
This compound: This compound can cause skin and serious eye irritation. It may also cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes. [11][12]* Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid creating dust.
-
Sodium tert-butoxide: This is a strong base that is corrosive and reacts violently with water. Handle exclusively under an inert atmosphere. [10]* Solvents: Toluene and acetonitrile are flammable and have associated toxicities. Avoid ignition sources and ensure proper ventilation. [13] Refer to the Safety Data Sheet (SDS) for each specific reagent before use. [8][11][12][13][14]
References
-
Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]
-
Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health. [Link]
-
Various Authors. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]
-
Hartwig, J. F., et al. (2007). Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Journal of the American Chemical Society. [Link]
-
Fors, B. P., & Buchwald, S. L. (2012). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. [Link]
-
Wikipedia contributors. (n.d.). Pyrimidine. Wikipedia. [Link]
-
Organic Letters. (n.d.). Regioselective 2-Amination of Polychloropyrimidines. [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Lundgren, R. J., et al. (2016). Regioselective 2-Amination of Polychloropyrimidines. PubMed. [Link]
-
Le, T. N., et al. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. National Institutes of Health. [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Richter, D. T., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine. [Link]
-
Fundamentals of Biochemistry. (2014). 141-Pyrimidine Synthesis. YouTube. [Link]
-
Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
-
Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Dowling, J. E., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
ResearchGate. (2022). (PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines. [Link]
-
Al-Abdullah, E. S., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. National Institutes of Health. [Link]
-
ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines. [Link]
-
Cole, K. P., et al. (2025). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
-
Nielsen, D. K., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]
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Application Notes and Protocols for Microwave-Assisted Synthesis with 2-Bromo-4-chloropyrimidine
Introduction: Accelerating Pyrimidine Core Synthesis for Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including anticancer and antiviral agents. The strategic functionalization of this privileged heterocycle is paramount in the drug discovery process. 2-Bromo-4-chloropyrimidine stands out as a versatile building block, offering two distinct electrophilic sites for sequential or regioselective modification. Traditional synthetic methods often require prolonged reaction times and harsh conditions, leading to potential degradation and byproduct formation.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating chemical reactions by efficiently and uniformly heating the reaction mixture.[1][2] This technique often leads to higher yields, cleaner reaction profiles, and a significant reduction in reaction times from hours to mere minutes.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of microwave irradiation for the regioselective functionalization of this compound through key synthetic transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Understanding Regioselectivity in this compound
The key to unlocking the synthetic potential of this compound lies in controlling the regioselectivity of the substitution. The pyrimidine ring is electron-deficient, which activates both halogen atoms towards substitution. However, the two positions, C2 and C4, exhibit different reactivities influenced by several factors:
-
Nature of the Halogen: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. This suggests that the C-Br bond at the C2 position should be more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond at the C4 position.
-
Electronic Effects of the Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect. The C4 position is generally more electron-deficient than the C2 position, making it more susceptible to nucleophilic attack in SNAr reactions.
-
Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can significantly influence the regiochemical outcome of the reaction, sometimes even overriding the inherent electronic and steric preferences.
This guide will provide protocols that leverage these principles to achieve selective functionalization at either the C2 or C4 position.
Diagram: General Reactivity of this compound
Caption: General reaction pathways for this compound.
Section 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. For dihalogenated pyrimidines, studies have shown that the reaction often proceeds with high regioselectivity at the C4 position.[3]
Protocol 1: Regioselective C4-Arylation of this compound
This protocol is adapted from the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines and is expected to yield the 2-bromo-4-arylpyrimidine selectively.[3]
Reaction Scheme:
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reaction vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane and water.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 15-20 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Optimization of Suzuki-Miyaura Coupling
| Parameter | Condition | Expected Outcome | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High yield | Effective for cross-coupling of heteroaryl chlorides.[4] |
| Base | K₂CO₃, Cs₂CO₃ | High yield | Carbonate bases are generally effective and mild. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Good solubility of reagents | Aqueous mixtures are common for Suzuki reactions. |
| Temperature | 100-140°C | Optimal yield vs. byproduct | Higher temperatures can lead to diarylation.[3] |
| Time | 10-30 min | Complete conversion | Microwave irradiation significantly reduces reaction times.[4] |
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 2: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The regioselectivity on this compound can be challenging to predict and is highly dependent on the catalyst system and reaction conditions. Based on the general reactivity of aryl halides, a selective reaction at the C2-Br bond is plausible under carefully controlled conditions.
Protocol 2: Regioselective C2-Amination of this compound (Hypothetical)
This protocol is a generalized procedure based on microwave-assisted Buchwald-Hartwig aminations of aryl bromides.[5] Experimental verification is recommended to confirm the regioselectivity.
Reaction Scheme:
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a 10 mL microwave reaction vial.
-
In a separate vial, dissolve this compound and the amine in toluene.
-
Transfer this solution to the microwave vial containing the catalyst and base.
-
Seal the vial tightly and remove it from the glovebox.
-
Place the vial in the microwave reactor and irradiate at 130°C for 30 minutes with stirring.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Data Presentation: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Condition | Expected Outcome | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | High catalytic activity | Common precursors for generating the active Pd(0) species.[5] |
| Ligand | XPhos, SPhos, BINAP | High yield and selectivity | Bulky, electron-rich phosphine ligands are crucial. |
| Base | NaOtBu, K₃PO₄ | Effective deprotonation of amine | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, Dioxane | Anhydrous, degassed | Inert solvents are necessary to prevent catalyst deactivation. |
Diagram: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for microwave-assisted Buchwald-Hartwig amination.
Section 3: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on dihalopyrimidines generally favor substitution at the more electron-deficient C4 position. This preference can be exploited for the selective introduction of various nucleophiles.
Protocol 3: Regioselective C4-Amination of this compound
This protocol is based on the microwave-assisted synthesis of 2-amino-4-substituted pyrimidines.[6]
Reaction Scheme:
Materials:
-
This compound (2.0 mmol)
-
Substituted amine (2.0 mmol)
-
Triethylamine (Et₃N) (0.2 mL)
-
Anhydrous propanol (1 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reaction vial, add this compound and anhydrous propanol.
-
Stir the mixture at room temperature and add the substituted amine, followed by triethylamine.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 130-140°C for 20-30 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction vial.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Comparison of Reaction Conditions for SNAr
| Nucleophile | Solvent | Temperature (°C) | Time (min) | Expected Yield |
| Piperidine | Propanol | 130 | 25 | Good to Excellent |
| Morpholine | Propanol | 130 | 25 | Good to Excellent |
| Aniline | Propanol | 140 | 30 | Moderate to Good |
Safety Considerations in Microwave-Assisted Synthesis
-
Pressure Management: Reactions in sealed vessels at temperatures above the solvent's boiling point will generate significant pressure. Always use vessels designed for high-pressure applications and do not exceed the manufacturer's recommended limits.
-
Solvent Choice: Use solvents with a high dielectric loss tangent for efficient heating. Be aware of the potential for solvent decomposition at high temperatures.
-
Exothermic Reactions: For potentially highly exothermic reactions, start with small-scale experiments and use a temperature ramp to control the initial heating phase.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing microwave-assisted synthesis.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and often higher-yielding alternative to conventional heating for the functionalization of this compound. By understanding the principles of regioselectivity and carefully selecting reaction conditions, researchers can selectively target either the C2 or C4 position, enabling the streamlined synthesis of diverse pyrimidine libraries for drug discovery and development. The protocols provided herein serve as a robust starting point for the exploration of this versatile building block in medicinal chemistry.
References
-
Jackson, O. D., Reyes, A., Stein, C. D., Larson, N. G., Andrews, C. T., & Neufeldt, S. R. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017–3022. [Link]
-
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1836–1843. [Link]
-
Neufeldt, S. R., Jackson, O. D., & Reyes, A. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Accounts of Chemical Research, 55(11), 1511–1524. [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Neufeldt, S. R., Jackson, O. D., & Reyes, A. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Al-Masum, M., Al-Mughaid, H., & Shaya, J. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]
-
Al-Masum, M., Al-Mughaid, H., & Shaya, J. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. [Link]
-
Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]
-
de Oliveira, R. B., de Fátima, Â., & de Lima, M. C. A. (2010). Regioselective Suzuki-Miyaura reaction: application to the microwave-promoted synthesis of 4,7-diarylquinazolines. Molecules, 15(5), 2949–2961. [Link]
-
Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Trilleras, J., Pérez-Gamboa, A., & Quiroga, J. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2021(4), M1281. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
-
da Costa, P. F., da Silva, A. C. A., Osorio, L. G., de Souza, R. O. M. A., & de Souza, A. L. F. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(12), 20560–20572. [Link]
-
Smith, A. M., O'Connor, M. J., & Johnson, J. S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
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Application Notes & Protocols: Regioselective Reactions of 2-Bromo-4-chloropyrimidine
Abstract
2-Bromo-4-chloropyrimidine is a pivotal heterocyclic building block in medicinal chemistry and materials science, offering two distinct electrophilic sites for functionalization. The differential reactivity of the C2-bromine and C4-chlorine substituents allows for highly regioselective transformations, which are critical for the rational design and synthesis of complex molecular targets. This guide provides a comprehensive overview of the key factors governing this regioselectivity and offers detailed, field-proven protocols for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. By elucidating the mechanistic principles behind these transformations, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to strategically leverage this compound in their synthetic endeavors.
Introduction: The Strategic Value of Dihalopyrimidines
The pyrimidine scaffold is a cornerstone of numerous FDA-approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems.[1][2] The strategic functionalization of the pyrimidine ring is therefore a central theme in modern drug discovery. This compound stands out as a particularly versatile intermediate due to the orthogonal reactivity of its two halogen substituents.
The key to unlocking its synthetic potential lies in understanding and controlling the regioselectivity of its reactions. The two primary factors at play are:
-
Electronic Activation for S
NAr: The electron-withdrawing nature of the two ring nitrogens renders the pyrimidine nucleus electron-deficient, activating both halogen positions towards nucleophilic aromatic substitution (SNAr). Generally, the C4 position is more activated and sterically accessible, making it the preferred site for SNAr reactions.[3][4] -
Halogen Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the rate-determining oxidative addition step is highly dependent on the carbon-halogen bond strength. The C-Br bond is significantly weaker and thus more reactive than the C-Cl bond, leading to preferential reaction at the C2 position.[2][5]
This differential reactivity provides a powerful synthetic handle, allowing for the sequential and site-specific introduction of diverse functional groups.
Nucleophilic Aromatic Substitution (SNAr): Selective Functionalization at C4
The SNAr reaction is a fundamental method for introducing heteroatom nucleophiles onto the pyrimidine core. For unsubstituted 2,4-dihalopyrimidines, the reaction overwhelmingly favors substitution at the C4 position.[1][6] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 (para) position relative to the ring nitrogens, compared to the C2 (ortho) position.[4]
Protocol 1: Regioselective C4-Amination
This protocol describes the reaction of this compound with a secondary amine, a common transformation in the synthesis of kinase inhibitors.
Workflow Overview:
Caption: Workflow for C4-selective SNAr amination.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., morpholine, piperidine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate, Water, Brine
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 mmol, 193 mg).
-
Add anhydrous DMAc (5 mL) and stir until the solid dissolves.
-
Add the secondary amine (1.1 mmol) followed by the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Heat the reaction mixture to 80-100 °C and monitor its progress using TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the 2-bromo-4-(amino)pyrimidine product.
Causality and Insights:
-
Base Selection: An inorganic base like K₂CO₃ is often sufficient to scavenge the HCl byproduct. For less reactive amines or acid-sensitive substrates, an organic base like DIPEA can be used.
-
Solvent Choice: High-boiling polar aprotic solvents like DMAc or NMP are used to ensure solubility of reactants and to allow for elevated reaction temperatures, which accelerate the S
NAr process.
Palladium-Catalyzed Cross-Coupling: Selective Functionalization at C2
For the construction of C-C and C-heteroatom bonds, palladium-catalyzed cross-coupling reactions are indispensable. The regioselectivity is dictated by the relative rates of oxidative addition of the palladium(0) catalyst to the C-Br and C-Cl bonds. The C(sp²)-Br bond is significantly more reactive than the C(sp²)-Cl bond, enabling highly selective functionalization at the C2 position while leaving the C4-chlorine intact for subsequent transformations.[2][5][7]
Subsection 3.1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyrimidine C2 position and various aryl or heteroaryl boronic acids or esters.
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting C2-Br selectivity.
Protocol 2: Regioselective C2-Arylation via Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.[8][9]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME), potentially with water
-
Ethyl acetate, Water, Brine
Step-by-Step Procedure:
-
In a flask suitable for reflux, combine this compound (1.0 mmol, 193 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL).
-
Heat the mixture to 80-100 °C and stir until the reaction is complete as judged by TLC or LC-MS (typically 4-16 hours).
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 2-aryl-4-chloropyrimidine.
Causality and Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is a common and effective precatalyst. For more challenging couplings, catalysts with more specialized ligands, such as PdCl₂(dppf), may offer improved yields.
-
Base and Solvent: The choice of base and solvent is crucial. Carbonates are widely used, with Cs₂CO₃ often being more effective for difficult substrates. A mixture of an organic solvent and water is frequently employed to aid in the dissolution of both the organic and inorganic reagents.[10] Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Subsection 3.2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, attaching a terminal alkyne to the C2 position. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[7][11] The reactivity of halides follows the order I > Br > Cl, ensuring high selectivity for the C2-Br bond.[5]
Protocol 3: Regioselective C2-Alkynylation via Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.[5][12]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Amine Base/Solvent (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Co-solvent (optional, e.g., THF, DMF)
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 193 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11 mg).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous THF (5 mL) and triethylamine (3 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise while stirring.
-
Stir the reaction at room temperature or heat gently (40-60 °C) until completion (monitor by TLC/LC-MS).
-
Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through Celite® to remove the precipitated amine salts and catalysts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the 2-alkynyl-4-chloropyrimidine product.
Causality and Insights:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]
-
Base: A strong amine base like TEA or DIPA is required to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction. It often serves as both the base and the solvent.
Summary of Regioselectivity
The choice of reaction conditions is the critical determinant of the site of functionalization on the this compound core.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-4-chloropyrimidine Derivatives
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed examination of the scalable synthesis of 2-Bromo-4-chloropyrimidine, a critical building block in contemporary drug discovery and development. Pyrimidine derivatives are foundational scaffolds in a vast array of therapeutic agents due to their ability to mimic nucleic acids and engage in specific biological interactions.[1][2] This document moves beyond a simple recitation of steps to deliver an in-depth analysis of the synthetic strategy, process optimization, and safety considerations essential for transitioning from laboratory-scale experiments to pilot-plant or industrial production. We present a robust and validated protocol, discuss the causality behind key experimental choices, and offer troubleshooting guidance for common scale-up challenges.
Introduction: The Strategic Importance of this compound
The pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs for oncology, infectious diseases, and inflammatory disorders.[1][3] Its structural versatility allows for precise modification to tune pharmacokinetic and pharmacodynamic properties.[1] The title compound, this compound, is a particularly valuable intermediate due to the differential reactivity of its two halogen atoms. Typically, the chlorine atom at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine atom at the C2 position.[4] This predictable regioselectivity enables a stepwise and controlled approach to the synthesis of complex, polysubstituted pyrimidines, making it a cornerstone for building diverse compound libraries and developing novel pharmaceutical candidates.
Strategic Synthesis: Selecting a Scalable and Robust Route
While several methods exist for the synthesis of halopyrimidines, not all are amenable to large-scale production.[1][2] Factors such as cost of starting materials, reagent safety, reaction efficiency, and ease of purification become paramount at scale. Two primary strategies are commonly considered for the synthesis of this compound.
Route A: Halogen Exchange from 2,4-Dichloropyrimidine This is often the most direct and industrially preferred route. It begins with the readily available and cost-effective starting material, 2,4-dichloropyrimidine, which can be synthesized from uracil.[5] The key transformation is a selective halogen exchange reaction, typically employing a brominating agent like phosphorus tribromide (PBr₃).[6] This approach is advantageous due to its straightforward nature and the potential for high throughput. However, controlling the reaction to prevent the formation of the 2,4-dibromopyrimidine byproduct is a critical challenge that requires careful process optimization.[6]
Route B: Diazotization of an Amino Precursor (Sandmeyer-Type Reaction) The Sandmeyer reaction is a classic and powerful method for introducing a halide onto an aromatic ring by converting a primary amine into a diazonium salt, which is then displaced by a nucleophile.[7][8][9] In this context, one would start with 2-amino-4-chloropyrimidine. While highly effective, the generation and handling of diazonium salts on a large scale introduce significant safety and operational complexities, including thermal instability and the evolution of nitrogen gas. For many industrial applications, avoiding energetic intermediates like diazonium salts is a primary safety objective.
Chosen Strategy: For this guide, we will focus on the Halogen Exchange from 2,4-Dichloropyrimidine (Route A) , as it generally presents a more favorable profile for safety, cost, and operational simplicity in a scale-up environment.
Process Workflow and Mechanism
The conversion of 2,4-dichloropyrimidine to this compound via halogen exchange is a targeted substitution. The workflow is designed for control and efficiency.
The underlying mechanism involves the activation of the P-Br bond by the nitrogen atoms of the pyrimidine ring, facilitating the displacement of the more reactive chlorine atom at the C2 position.
Detailed Scale-Up Protocol: Synthesis of this compound
This protocol is designed for a nominal 1 kg scale and should be adapted and validated by qualified personnel before implementation.
Materials and Equipment
| Item | Specification | Purpose |
| Reactor | 20 L glass-lined or Hastelloy reactor | Reaction vessel |
| Addition Funnel | Pressure-equalizing, 2 L | Controlled reagent addition |
| Condenser | Reflux condenser with inert gas inlet | Temperature control, maintain atmosphere |
| Heating/Cooling | Circulator or mantle | Precise temperature regulation |
| Stirrer | Overhead mechanical stirrer | Ensure homogenous mixing |
| Filtration | Nutsche filter or similar large-scale setup | Product isolation |
| Vacuum Oven | For drying final product | Remove residual solvents |
Reagent Data
| Reagent | Formula | MW ( g/mol ) | Amount (kg) | Moles | Equivalents |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.97 | 1.00 | 6.71 | 1.0 |
| Phosphorus Tribromide | PBr₃ | 270.69 | 0.70 | 2.58 | 0.385 |
| Toluene | C₇H₈ | 92.14 | 5.0 L | - | - |
| Saturated NaHCO₃ (aq) | - | - | As needed | - | - |
| Brine | - | - | As needed | - | - |
| Heptane | C₇H₁₆ | 100.21 | As needed | - | - |
Step-by-Step Procedure
WARNING: This procedure involves hazardous materials and should only be performed in a well-ventilated fume hood or appropriate process bay with strict adherence to safety protocols.[10]
-
Reactor Preparation: Ensure the 20 L reactor is clean, dry, and inerted with a nitrogen or argon atmosphere.
-
Charging Reagents: Charge the reactor with 2,4-dichloropyrimidine (1.00 kg, 6.71 mol) and toluene (5.0 L). Begin stirring to ensure complete dissolution.
-
Controlled Addition: Slowly add phosphorus tribromide (PBr₃) (0.70 kg, 2.58 mol) to the reactor via the addition funnel over a period of 60-90 minutes.[6] An initial exotherm may be observed; maintain the internal temperature below 40 °C during the addition.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 100-110 °C and maintain for 4-6 hours.
-
In-Process Control (IPC): After 4 hours, carefully take a sample from the reaction mixture. Quench the sample with sodium bicarbonate solution and extract with ethyl acetate. Analyze the organic layer by HPLC or GC-MS to determine the ratio of starting material, product, and the 2,4-dibromopyrimidine byproduct. The reaction is considered complete when the starting material is <2% by area.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture to 20-25 °C. Very slowly and carefully, quench the reaction by adding it to a separate vessel containing crushed ice and water (approx. 10 L). Caution: The quenching of residual PBr₃ is highly exothermic and releases HBr gas. Ensure adequate ventilation and control the rate of addition.
-
Neutralization & Extraction: Stir the quenched mixture and slowly add saturated sodium bicarbonate (NaHCO₃) solution until the pH of the aqueous layer is 7-8. Transfer the mixture to a suitable separatory funnel or vessel. Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 2 L).
-
Washing: Combine all organic layers and wash sequentially with water (2 L) and brine (2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.
-
Purification: Dissolve the crude product in a minimal amount of hot heptane. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for several hours to induce crystallization.
-
Isolation and Drying: Collect the solid product by filtration, washing the filter cake with a small amount of cold heptane. Dry the product in a vacuum oven at 30-35 °C to a constant weight. The expected yield is 75-85%.
Safety and Handling
Personal protective equipment (PPE), including safety glasses, a face shield, flame-retardant lab coat, and chemically resistant gloves, is mandatory at all times.[10][11][12]
-
2,4-Dichloropyrimidine: Irritant. Avoid contact with skin and eyes.[4]
-
Phosphorus Tribromide (PBr₃): Highly corrosive and toxic. Reacts violently with water. Handle only under an inert, dry atmosphere.[6]
-
Toluene: Flammable liquid and vapor. Harmful if inhaled.
-
Work-up: The quenching step generates acidic and corrosive HBr gas. Ensure robust ventilation and consider using a scrubber for large-scale operations.
Troubleshooting and Scale-Up Considerations
Application in Derivatization: Selective Functionalization
The synthetic utility of this compound lies in its capacity for sequential, regioselective reactions. For example, a Suzuki-Miyaura cross-coupling reaction can be performed to functionalize the C4 position by displacing the more reactive chlorine atom, leaving the C2-bromo bond intact for subsequent transformations.
References
- 1. ijsat.org [ijsat.org]
- 2. growingscience.com [growingscience.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studylib.net [studylib.net]
- 5. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine - Google Patents [patents.google.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Reactions with 2-Bromo-4-chloropyrimidine
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-Bromo-4-chloropyrimidine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges during the chemical modification of this versatile heterocyclic building block. Our focus is on anticipating and resolving issues related to common side products, ensuring the integrity and efficiency of your synthetic routes.
Understanding the Reactivity Landscape of this compound
This compound is a dihalogenated pyrimidine featuring two distinct reactive sites for cross-coupling and nucleophilic substitution reactions. The inherent electronic properties of the pyrimidine ring, with its electron-deficient nature, make both halogen atoms susceptible to displacement. However, their reactivity is not identical, which is a critical factor in controlling selectivity.
Generally, in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), the C4-Cl bond is more reactive than the C2-Br bond.[1][2] This is attributed to the higher LUMO coefficient at the C4 position, making it more electrophilic and susceptible to nucleophilic attack or oxidative addition.[2] Despite this general trend, the reaction outcome is highly dependent on the specific conditions, including the catalyst, ligands, base, solvent, and temperature.[1] This guide will dissect the nuances of this reactivity to help you mitigate common side reactions and optimize your product yields.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are fundamental for creating C-C and C-N bonds, respectively. However, the use of a dihalogenated substrate like this compound introduces specific challenges, primarily related to selectivity and the formation of undesired byproducts.
Frequently Asked Questions (FAQs): Cross-Coupling Reactions
Q1: I am attempting a Suzuki-Miyaura coupling to substitute the C4-Cl position, but I am observing significant amounts of a homocoupled biaryl byproduct from my boronic acid. What is causing this and how can I prevent it?
A1: Homocoupling of boronic acids is a prevalent side reaction in Suzuki couplings, generating a symmetrical biaryl from the boronic acid reagent.[3] This depletes your nucleophile, reduces the yield of the desired product, and complicates purification.
-
Causality: This side reaction is primarily mediated by two pathways:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product.[3][4] Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it can react directly with the boronic acid before the catalytic cycle is fully established, generating the homocoupled dimer and the active Pd(0) species.[3][4]
-
-
Troubleshooting & Mitigation:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[4][5]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[5]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that occurs during the initial reduction of a Pd(II) source.[6]
-
Additives: The addition of a mild reducing agent, such as potassium formate, can help to rapidly generate and maintain the Pd(0) state, suppressing the Pd(II)-mediated pathway.[4]
-
Boronic Esters: Consider using boronic esters (e.g., pinacol esters) which are often more stable and less prone to homocoupling and protodeboronation compared to boronic acids.[7]
-
Q2: My reaction is sluggish, and I'm isolating a significant amount of 4-chloropyrimidine (dehalogenated starting material). What leads to this reduction side product?
A2: Dehalogenation, the replacement of a halogen atom with a hydrogen atom, is another common side reaction in palladium-catalyzed couplings.[7][8]
-
Causality: This typically occurs after the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Ar-Pd(II)-X intermediate can react with a hydride source in the reaction mixture. This hydride can originate from bases (e.g., from formate impurities in carbonate bases), solvents (like alcohols), or even the amine in Buchwald-Hartwig reactions. A subsequent reductive elimination step releases the dehalogenated arene.[7][9]
-
Troubleshooting & Mitigation:
-
Solvent Purity: Use high-purity, anhydrous solvents. Avoid alcoholic solvents if dehalogenation is a persistent issue.
-
Base Choice: Use high-purity bases. In some cases, switching from a carbonate or phosphate base to a fluoride base (e.g., CsF, KF) can minimize this pathway.
-
Ligand Selection: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. For electron-deficient substrates, using more electron-donating ligands can sometimes favor the desired cross-coupling pathway.
-
Q3: I am trying to perform a Buchwald-Hartwig amination, but I am getting a complex mixture, including what appears to be a hydrodehalogenated arene and an imine. What is happening?
A3: This side reaction is characteristic of β-hydride elimination, a competitive pathway in the Buchwald-Hartwig catalytic cycle.[9]
-
Causality: After the formation of the palladium-amide complex, instead of reductive elimination to form the C-N bond, the complex can undergo β-hydride elimination if the amine has an α-proton on an sp³-hybridized carbon. This process forms a Pd-hydride species and an imine (or enamine). The Pd-hydride can then reductively eliminate with the aryl group to yield the hydrodehalogenated arene, regenerating the Pd(0) catalyst.[9]
-
Troubleshooting & Mitigation:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XantPhos) is crucial. These ligands promote the desired reductive elimination step over β-hydride elimination.[10]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The base's strength can influence the rate of deprotonation and the subsequent steps.[9]
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes suppress side reactions.
-
Troubleshooting Summary: Palladium-Catalyzed Cross-Coupling
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Excessive Homocoupling of Boronic Acid | Presence of oxygen; Use of Pd(II) precatalyst without pre-reduction. | Thoroughly degas all reagents and solvents; Maintain a strict inert atmosphere; Use a Pd(0) catalyst or add a mild reducing agent.[3][4][5] |
| Dehalogenation of Starting Material | Hydride sources from solvent, base, or reagents. | Use anhydrous, high-purity solvents; Choose a different base; Optimize ligand and temperature.[7][8] |
| Protodeboronation (Loss of Boronic Acid) | Presence of water/protons, especially with heteroaryl boronic acids. | Use anhydrous conditions; Switch to a more stable boronic ester; Use a non-aqueous base.[7][8] |
| Low or No Reactivity | Inactive catalyst; Inappropriate ligand or base. | Use a fresh catalyst; Screen different ligands (e.g., SPhos, XPhos for Suzuki; XantPhos for Buchwald-Hartwig); Ensure the base is strong enough for the specific coupling.[10][11] |
| Formation of Di-substituted Product | Reaction temperature is too high or reaction time is too long, allowing for the less reactive C-Br bond to react. | Lower the reaction temperature; Carefully monitor the reaction progress by TLC or LC-MS and quench once the monosubstituted product is maximized.[12] |
Optimized Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol is designed to favor selective C-C bond formation at the C4-Cl position while minimizing common side reactions.
-
Degassing: In a Schlenk flask, combine your boronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and this compound (1.0 equiv). Prepare a separate flask with the reaction solvent (e.g., 1,4-dioxane/water, 4:1 v/v). Degas both the solids and the solvent by purging with Argon for 30 minutes.
-
Catalyst Addition: Under a positive flow of Argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask containing the solids.
-
Solvent Addition: Using a cannula or gas-tight syringe, transfer the degassed solvent to the reaction flask.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C).[12] Monitor the reaction's progress closely using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a powerful, metal-free method for functionalizing this compound, typically with O-, N-, or S-nucleophiles. The key to success lies in controlling regioselectivity and preventing hydrolysis.
Frequently Asked Questions (FAQs): SNAr Reactions
Q1: I am trying to react this compound with a primary amine to substitute the C4-Cl, but I am getting a mixture of the 4-substituted and 2-substituted isomers. How can I improve selectivity for the C4 position?
A1: Achieving high regioselectivity is the most common challenge in SNAr reactions with dihalopyrimidines. While the C4 position is generally more reactive, this preference can be eroded under certain conditions.[1]
-
Causality: The selectivity is a function of the relative activation energies for nucleophilic attack at C4 versus C2. Factors that can decrease this energy gap include:
-
High Temperatures: Increased thermal energy can overcome the activation barrier for reaction at the less reactive C2 position.
-
Strongly Basic Conditions: While a base is often needed to deprotonate the nucleophile or scavenge HCl, very strong bases or harsh conditions can promote reaction at both sites.[1]
-
Solvent Effects: Highly polar, aprotic solvents (like DMF or DMSO) can stabilize the charged Meisenheimer intermediates for both pathways, potentially reducing selectivity.[13]
-
-
Troubleshooting & Mitigation:
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and only warm if necessary.
-
Solvent and Base System: A well-regarded system for achieving high C4 selectivity is using a non-nucleophilic base like Diisopropylethylamine (DIPEA) in an alcohol solvent such as n-butanol (nBuOH).[1]
-
Controlled Stoichiometry: Use a stoichiometric amount (e.g., 1.0-1.1 equivalents) of the nucleophile to minimize the chance of a second substitution event.
-
Q2: My SNAr reaction is producing a significant amount of a pyrimidinone byproduct instead of my desired substituted product. What is the source of this hydrolysis?
A2: The formation of pyrimidinones indicates that water or hydroxide is acting as a nucleophile, displacing one of the halogens.
-
Causality: this compound is susceptible to hydrolysis, especially under basic conditions.[5] The source of water can be:
-
Wet solvents or reagents.
-
Bases that are hygroscopic (e.g., K₂CO₃, NaOH).
-
Atmospheric moisture entering the reaction.
-
-
Troubleshooting & Mitigation:
-
Anhydrous Conditions: Use anhydrous solvents and dry all reagents thoroughly before use.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[5]
-
Non-Hydroxide Base: Use a non-nucleophilic organic base like DIPEA or triethylamine (TEA) instead of inorganic hydroxide or carbonate bases if hydrolysis is a major issue.
-
Troubleshooting Workflow: SNAr Reactions
Caption: Troubleshooting workflow for SNAr reactions.
References
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022. [Link]
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
-
PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. National Library of Medicine. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry. [Link]
-
ACS Figshare. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Srini Chem. (n.d.). 3934-20-1 (2,4-Dichloropyrimidine): A Detailed Overview of Structure, Synthesis & Application. Srini Chem. [Link]
-
ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
FAQ-Chem. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. [Link]
-
MDPI. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Chemistry. [Link]
-
Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. ScholarsArchive@OSU. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
NIH. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Semantic Scholar. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Semantic Scholar. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
-
PubChem. (n.d.). 2-Bromo-4-chloropyridine. [Link]
-
PubChem. (n.d.). This compound. [Link]
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
Sources
- 1. Page loading... [guidechem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-4-chloropyrimidine Reaction Mixtures by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 2-bromo-4-chloropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this important synthetic intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the standard chromatographic method for purifying this compound?
A1: The most common and effective method is normal-phase flash column chromatography using silica gel as the stationary phase. Given the moderate polarity of this compound, a mobile phase consisting of a non-polar solvent, such as hexanes or heptane, and a moderately polar solvent, like ethyl acetate or dichloromethane, is typically employed. The optimal solvent ratio should first be determined by Thin-Layer Chromatography (TLC) to achieve good separation between the product and any impurities.[1][2]
Q2: How do I select the right solvent system using Thin-Layer Chromatography (TLC)?
A2: TLC is an essential preliminary step for developing your column chromatography method.[1] The goal is to find a solvent system where your target compound, this compound, has a retention factor (Rf) between 0.2 and 0.4.[1][3] This Rf range generally ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from less polar and more polar impurities.
-
If your product's Rf is too high (> 0.4): The mobile phase is too polar. You need to decrease its polarity by increasing the proportion of the non-polar solvent (e.g., add more hexanes to your hexane/ethyl acetate mixture).[4]
-
If your product's Rf is too low (< 0.2): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., add more ethyl acetate).
-
Ideal TLC Plate: An ideal TLC for purification will show clear separation between the spot for your product and spots for impurities.[3]
Q3: My compound is streaking or tailing on the TLC plate and the column. What is causing this and how can I fix it?
A3: Tailing is a classic issue when purifying nitrogen-containing heterocyclic compounds like pyrimidines on standard silica gel. The root cause is the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows the compound's movement irregularly, leading to a "tail" instead of a compact spot or peak.
To resolve this, you can neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your mobile phase.[1]
-
Recommended Modifier: Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to your eluent mixture.[1][5] This will significantly improve peak shape and resolution.
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues you might encounter during the column chromatography of your this compound reaction mixture.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | The polarity of the chosen solvent system is not optimal for separating the product from a specific impurity. | Optimize the solvent system. Try a different combination of solvents (e.g., dichloromethane/hexanes instead of ethyl acetate/hexanes). A less polar mobile phase will increase retention and can improve the separation of closely eluting spots.[5] Use a longer column. Increasing the column length provides more surface area for interaction, which can enhance the separation of difficult mixtures.[5] |
| Product is Not Eluting from the Column | The mobile phase is not polar enough to move the compound. The compound may have decomposed on the acidic silica gel.[6] | Increase the polarity of the eluent. If using an isocratic system, switch to a more polar mixture. If using a gradient, ensure the gradient range is appropriate. Check for compound stability. Run a quick stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.[6] Consider deactivating the silica with triethylamine or using an alternative stationary phase like neutral alumina.[3][5] |
| Low Product Recovery | The compound is highly soluble in the eluent, leading to very dilute fractions that are hard to detect.[6] The sample was not loaded correctly, causing it to spread. The compound decomposed on the column. | Concentrate fractions. If you suspect your compound has eluted but is too dilute to see on TLC, try concentrating a few fractions where you expected it to be and re-analyze.[6] Use dry loading. If your crude material is not very soluble in the starting mobile phase, adsorbing it onto a small amount of silica gel (dry loading) before adding it to the column can result in sharper bands and better recovery. Address stability issues. As mentioned above, if decomposition is suspected, use deactivated silica or alumina. |
| Isocratic vs. Gradient Elution? | The reaction mixture contains compounds with a wide range of polarities (e.g., non-polar byproducts and highly polar baseline material). | Use gradient elution. An isocratic (constant solvent composition) elution may not effectively separate compounds with very different polarities.[7] A gradient elution, where the polarity of the mobile phase is gradually increased over time, is much more efficient for complex mixtures.[7][8] This allows non-polar impurities to elute first, followed by your product, and finally the highly polar impurities, often resulting in sharper peaks and faster run times.[7][9] |
Experimental Protocols
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing your chosen test eluent (e.g., 10% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate.
-
Visualization: Once the solvent front is near the top, remove the plate and mark the solvent front. Visualize the spots using a UV lamp (254 nm), as pyrimidine rings are UV-active.
-
Analysis: Calculate the Rf value for the product spot. Adjust the solvent ratio until the Rf is in the optimal 0.2-0.4 range.[3]
Protocol 2: Flash Column Chromatography Purification
-
Column Packing:
-
Select a column of appropriate size for your sample amount.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes).[1]
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles. Drain the excess solvent until it is level with the top of the silica bed.[1]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Start the elution with the low-polarity solvent system determined by your TLC analysis.
-
If using a gradient, gradually increase the percentage of the more polar solvent (e.g., increase from 5% to 20% ethyl acetate in hexanes over several column volumes).[2]
-
Maintain a constant flow rate using positive pressure.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Workflow and Troubleshooting Diagrams
Below are visual guides to the purification workflow and troubleshooting common issues.
Caption: General workflow for purification by flash column chromatography.
Caption: Decision tree for troubleshooting common chromatography issues.
References
- BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- BenchChem. (2025). Technical Support Center: Optimizing the Purification of 4-Pyrimidine Methanamine by Chromatography.
- Isocratic Elution vs. Gradient Elution: What's the Difference? (2024).
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs? (2025). uHPLCs.
- Fallas, M., & Neue, U. D. (n.d.).
- Isocratic Vs.
- Quora. (2017).
- Al-Qahtani, M. H. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES, 75(1), 59.
- Earl N. (n.d.). Thin Layer Chromatography (TLC). UCLA Chemistry and Biochemistry.
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link].
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
- Google Patents. (n.d.). CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link].
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link].
-
PubChem. (n.d.). This compound. Retrieved from [Link].
-
PubChem. (n.d.). 2-Bromo-4-chloropyridine. Retrieved from [Link].
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
- Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Ahluwalia, V. K., Aggarwal, R., & Kumar, R. (n.d.). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Home Page [chem.ualberta.ca]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. difference.wiki [difference.wiki]
- 8. uhplcs.com [uhplcs.com]
- 9. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-4-chloropyrimidine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and process development professionals working with the selective functionalization of 2-bromo-4-chloropyrimidine. The inherent reactivity differences between the C-Br and C-Cl bonds on the electron-deficient pyrimidine ring present a unique opportunity for selective synthesis, but also a significant challenge. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you achieve high yields and excellent regioselectivity in your reactions.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section covers foundational knowledge essential for designing a successful selective Suzuki coupling reaction.
Q1: Which halogen is expected to react first on this compound and why?
A1: The C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 4-position and will react selectively under standard Suzuki-Miyaura conditions. This selectivity is governed by two primary factors:
-
Carbon-Halogen Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step in many cross-coupling reactions, and breaking the weaker C-Br bond is kinetically favored.[1][2]
-
Electronic Effects of the Pyrimidine Ring: The pyrimidine ring is electron-deficient. While both the 2- and 4-positions are activated towards nucleophilic attack and oxidative addition, the inherent reactivity trend of halogens (I > Br > Cl) is the dominant factor.[1][3] Milder reaction conditions can be employed to exclusively favor coupling at the C-Br bond.[4]
Q2: What is the best "go-to" palladium catalyst for selective coupling at the C2-Br position?
A2: For routine, selective coupling at the C2-Br position, Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ , is an excellent and reliable starting point.[4][5][6]
-
Why it works: Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, meaning it does not require an in-situ reduction step. It is generally less reactive than more advanced catalyst systems that use bulky, electron-rich phosphine ligands. This moderate reactivity is advantageous for selectivity, as it provides a sufficient kinetic window to favor the more reactive C-Br bond over the stronger C-Cl bond.[3] Studies on 2,4-dichloropyrimidine have shown that Pd(PPh₃)₄ is a highly effective catalyst.[5]
Q3: How do I choose the right base for this reaction?
A3: The base plays a critical role in the transmetalation step of the catalytic cycle. A moderately strong inorganic base is typically sufficient and recommended.
-
Top Choices: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are excellent first choices.[5][6][7] They are effective, inexpensive, and their moderate basicity minimizes potential side reactions.
-
Stronger Options: For more challenging substrates or sluggish reactions, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used.[4][8] However, be aware that harsher conditions can sometimes erode selectivity.
-
Mechanism Insight: The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to the palladium center.[9]
Q4: What solvent system should I start with?
A4: A mixture of an organic solvent and water is standard for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.[4][9]
-
Recommended System: A mixture of 1,4-Dioxane and water (e.g., in a 4:1 or 3:1 ratio) is a robust starting point.[5][8] Dioxane is known to complement the Pd(PPh₃)₄ catalyst system well.[5]
-
Alternatives: Toluene/water or THF/water are also commonly used and effective solvent systems.[5][10] The choice of solvent can influence reaction rates and should be considered during optimization.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired 2-Aryl-4-chloropyrimidine Product
-
Q: I've run the reaction but my starting material is largely unreacted. What's the most likely cause?
-
A: Inactive Catalyst. This is the most common culprit. The active Pd(0) species is highly sensitive to oxygen.[10]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Your reaction setup must be rigorously purged of oxygen. Degas your solvent mixture thoroughly by bubbling argon or nitrogen through it for at least 20-30 minutes before adding the catalyst.[6][11] Use a Schlenk line or glovebox for reagent addition.
-
Check Catalyst Age/Quality: Use a freshly opened bottle of palladium catalyst. If you suspect your catalyst has decomposed, consider using a more stable Pd(II) precatalyst like PdCl₂(dppf) which is reduced to Pd(0) in situ.
-
Avoid Catalyst Decomposition: One technique to improve reproducibility is to briefly degas the complete reaction mixture (solvents, substrates, base) before the final addition of the catalyst.[6]
-
-
-
-
Q: My reaction is sluggish and gives low conversion. Besides the catalyst, what else should I check?
-
A: Suboptimal Reagent Quality or Conditions.
-
Troubleshooting Steps:
-
Boronic Acid Quality: Boronic acids can degrade over time, especially through protodeboronation.[10] If your boronic acid is old, consider using a fresh batch or purifying it. Electron-deficient boronic acids can be particularly challenging.[12]
-
Insufficient Base Strength/Solubility: Ensure you are using at least 2-3 equivalents of base. If using K₂CO₃ or Na₂CO₃, ensure the stirring is vigorous enough to create a fine suspension. If the reaction is still slow, switch to a stronger, more soluble base like K₃PO₄.[13]
-
Temperature: While selectivity is key, the reaction may require more thermal energy. If running at 80 °C, try increasing the temperature to 90-100 °C. Microwave irradiation can also be a very effective method to shorten reaction times and improve yields.[5] A study on 2,4-dichloropyrimidines found that 100 °C under microwave conditions for just 15 minutes gave excellent results.[5]
-
-
-
Problem 2: Poor Selectivity - Formation of the 4-Aryl-2-bromo Isomer or Di-substituted Product
-
Q: I'm observing the formation of the undesired 4-coupled product. How can I improve selectivity for the C2 position?
-
A: Your reaction conditions are too harsh. While the C2-Br bond is intrinsically more reactive, high temperatures or overly active catalysts can begin to activate the C4-Cl bond.
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most straightforward way to increase the kinetic preference for C-Br activation. If you are reacting at 100 °C, try reducing it to 80 °C.
-
Re-evaluate Your Catalyst: If you are using a highly active catalyst with bulky, electron-rich ligands (e.g., SPhos, XPhos), switch to the less reactive Pd(PPh₃)₄. The greater steric hindrance and electron density of advanced ligands can accelerate the difficult oxidative addition into the C-Cl bond, eroding selectivity.[3]
-
Avoid Excess Boronic Acid: Using a large excess of the boronic acid can drive the reaction towards di-substitution. Use closer to 1.05-1.1 equivalents.
-
-
-
Problem 3: Side Reactions - Homocoupling and Protodeboronation
-
Q: My main impurity is a biaryl product derived from my boronic acid (homocoupling). What causes this?
-
A: This is often caused by the presence of oxygen or slow transmetalation.
-
Troubleshooting Steps:
-
Rigorous Degassing: Oxygen can facilitate the homocoupling of boronic acids. Re-check your inert atmosphere technique.
-
Optimize the Base: The transmetalation step, where the aryl group moves from boron to palladium, must be efficient. An inappropriate or weak base can slow this step, allowing side reactions to occur.[10] Ensure your base is finely ground and well-mixed. Consider switching from a carbonate to a phosphate base.
-
-
-
Section 3: Optimized Starting Protocol & Data Summary
This section provides a reliable, step-by-step protocol for achieving selective Suzuki coupling at the C2 position and a table summarizing reaction conditions.
Optimized Experimental Protocol
This protocol is designed as a robust starting point for the selective coupling of an arylboronic acid with this compound.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 30 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (3 mol%).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-90 °C and stir vigorously. Alternatively, for microwave synthesis, heat the mixture to 100 °C for 15-20 minutes.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-4-chloropyrimidine.
Table 1: Summary of Recommended Conditions for Selective C2-Arylation
| Parameter | Recommended Condition | Rationale & Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Excellent balance of reactivity and selectivity for C-Br vs C-Cl. A reliable starting point.[5][6] |
| Base | K₂CO₃ or Na₂CO₃ (2-3 equiv.) | Moderately strong, inexpensive, and effective. Minimizes side reactions.[5][6] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Robust solvent system that dissolves both organic and inorganic reagents well.[5][8] |
| Temperature | 80 - 100 °C | Lower end of the range favors higher selectivity. Higher temperatures or microwave can increase rate.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical. Oxygen deactivates the Pd(0) catalyst and promotes homocoupling.[6][10] |
Section 4: Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps involved in the palladium-catalyzed reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9]
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues encountered during the optimization process.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
How to avoid debromination of 2-Bromo-4-chloropyrimidine
Welcome to the technical support center for 2-Bromo-4-chloropyrimidine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic building block. Here, we address common challenges and provide in-depth troubleshooting guides to ensure the successful and reproducible application of this compound in your synthetic endeavors. Our guidance is grounded in established chemical principles and practical, field-proven experience to help you navigate the intricacies of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity profile of this compound?
In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl.[1] Consequently, the C-Br bond at the 2-position of this compound is generally more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bond at the 4-position. However, in nucleophilic aromatic substitution (SNAr) reactions, the 4-position is generally more reactive than the 2-position.[2] This differential reactivity allows for selective functionalization, but it is highly dependent on the specific reaction conditions.
Q2: I am observing the formation of a byproduct with a mass corresponding to 4-chloropyrimidine. What is this, and why is it forming?
This byproduct is likely the result of debromination, a common side reaction where the bromine atom is replaced by a hydrogen atom.[3][4] In the context of palladium-catalyzed reactions, this hydrodebromination is often mediated by a palladium-hydride (Pd-H) species.[3] This reactive intermediate can be generated from various sources within the reaction mixture, including bases, solvents (like alcohols), or even trace amounts of water.[3]
Q3: Between the bromine at C2 and the chlorine at C4, which is more prone to hydrodehalogenation?
Given the general trend of C-X bond lability (C-I > C-Br > C-Cl), the C-Br bond at the 2-position is more susceptible to cleavage, and therefore debromination is a more common side reaction than dechlorination.[3][5] However, under harsh conditions, dechlorination at the C4 position can also occur.[6]
Q4: How can I detect and quantify the extent of debromination in my reaction mixture?
The most effective methods for detecting and quantifying debromination are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7] By comparing the retention times and mass-to-charge ratios of your reaction mixture components to authentic standards of the starting material, desired product, and the debrominated byproduct (4-chloropyrimidine), you can accurately assess the extent of this side reaction. Proton NMR spectroscopy can also be a valuable tool for identifying the presence of the debrominated species.
Troubleshooting Guide: Avoiding Debromination
This section provides a detailed, question-and-answer-style guide to troubleshoot and mitigate debromination during reactions with this compound.
Issue 1: Significant Debromination Observed in a Suzuki-Miyaura Coupling Reaction
Symptoms: Your reaction yields a mixture of the desired 2-aryl-4-chloropyrimidine and a significant amount of 4-chloropyrimidine.
Underlying Cause: The formation of a palladium-hydride species is a likely culprit, leading to the undesired reduction of the C-Br bond.[3] This can be exacerbated by the choice of base, solvent, and temperature.
Solutions:
-
Modify Your Base: Strong alkoxide bases can promote the formation of Pd-H species.
-
Optimize Your Solvent System: Protic solvents, especially alcohols, can be a source of hydrides.
-
Recommendation: Utilize aprotic solvents like dioxane, toluene, or THF.[3] If a co-solvent is necessary, ensure it is rigorously degassed.
-
-
Control the Temperature: Higher temperatures can increase the rate of debromination.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable conversion rate to the desired product.[6]
-
-
Select the Right Ligand: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the debromination pathway.[6]
-
Recommendation: Employ ligands such as SPhos or XPhos.
-
Optimized Protocol for Suzuki-Miyaura Coupling to Minimize Debromination [8]
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add degassed 1,4-dioxane and water (a ratio of 4:1 to 10:1) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure. Purify by flash column chromatography.
Issue 2: Debromination During a Buchwald-Hartwig Amination
Symptoms: Alongside your desired 2-amino-4-chloropyrimidine product, you observe the formation of 4-chloropyrimidine.
Underlying Cause: Similar to Suzuki couplings, the formation of Pd-H species is a primary cause. Additionally, a side reaction involving β-hydride elimination from the palladium-amide intermediate can lead to the hydrodehalogenated arene.[9]
Solutions:
-
Base Selection is Crucial: While strong bases are often required for Buchwald-Hartwig aminations, their choice significantly impacts side reactions.[10]
-
Recommendation: While NaOtBu is common, consider screening other bases like LHMDS or K₃PO₄ to find an optimal balance between reactivity and minimizing debromination.
-
-
Ligand Choice Matters: The ligand plays a critical role in stabilizing the catalyst and influencing the relative rates of productive C-N bond formation versus side reactions.[11]
-
Recommendation: Utilize bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) which are known to promote efficient C-N coupling.
-
-
Temperature and Reaction Time: Prolonged reaction times at elevated temperatures can increase the likelihood of catalyst decomposition and side reactions.
-
Recommendation: Monitor the reaction closely and aim for the shortest reaction time at the lowest effective temperature.
-
General Protocol for Buchwald-Hartwig Amination [1]
-
Charge a Schlenk tube with this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction's progress.
-
After completion, perform an appropriate aqueous workup and purify the product.
Data Summary: Key Parameters to Mitigate Debromination
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Base | Use milder inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃).[3][8] | Reduces the formation of palladium-hydride species.[3] |
| Solvent | Employ aprotic solvents (dioxane, toluene, THF).[3] | Avoids potential hydride sources like alcohols.[3] |
| Temperature | Operate at the lowest effective temperature.[6] | Debromination may have a higher activation energy.[8] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[6] | Promotes faster reductive elimination, outcompeting debromination.[6] |
| Atmosphere | Maintain a strictly inert atmosphere (Argon or Nitrogen). | Prevents oxygen from degrading the catalyst and reagents. |
Visualizing the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting debromination.
References
-
Benchchem. A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. 12
-
Benchchem. Technical Support Center: 2-Chloro-8-iodoquinoxaline Cross-Coupling and Dehalogenation Avoidance. 6
-
Benchchem. how to avoid dehalogenation side reactions in Suzuki coupling. 3
-
Wikipedia. Buchwald–Hartwig amination.
-
Benchchem. A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. 13
-
ResearchGate. Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF.
-
PubMed. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines.
-
Journal of the Chemical Society C. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis.
-
PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
-
ResearchGate. Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid | Request PDF.
-
Benchchem. Stability Under Pressure: A Comparative Analysis of 2-Bromo-4-methylpyridine in Synthetic Chemistry. 5
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
-
ResearchGate. Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF.
-
Benchchem. A Comparative Analysis of the Reactivity of 5- Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions. 1
-
MDPI. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst.
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics.
-
drugdiscoveryonline.com. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
-
Semantic Scholar. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P.
-
CymitQuimica. This compound.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
-
ScienceDirect. Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin.
-
RSC Publishing. A mechanistic investigation of hydrodehalogenation using ESI-MS.
-
Benchchem. Identifying common side reactions of 5-Bromo-2-chloropyrimidine. 14
-
Journal of the American Chemical Society. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
-
PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
-
drugdiscoveryonline.com. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
-
Benchchem. preventing debromination in reactions with 2-Bromo-4-iodopyridine. 8
-
National Institutes of Health. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
-
PubMed. Palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides.
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste.
-
Google Patents. CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine.
-
YouTube. The Buchwald-Hartwig Amination Reaction.
-
National Institutes of Health. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. 15
-
Benchchem. A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs. 4-Chloropyrimidines in Nucleophilic Aromatic Substitution. 2
-
PubChem. This compound.
-
National Institutes of Health. 2-Bromo-4-chloropyridine.
-
ResearchGate. Bromination of Pyrimidines: A Simple Inexpensive Method.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions with 2-Bromo-4-chloropyrimidine
Welcome to the Technical Support Center for the safe and effective use of 2-Bromo-4-chloropyrimidine in your research and development endeavors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing potential exothermic events during chemical synthesis. As a Senior Application Scientist, my goal is to synthesize established scientific principles with practical, field-proven insights to ensure both the success and safety of your experiments.
Introduction: Understanding the Reactivity and Thermal Hazards of this compound
This compound is a highly versatile heterocyclic building block, prized for its two distinct electrophilic sites that allow for sequential and regioselective functionalization. The pyrimidine core is electron-deficient, which activates both the C-Br and C-Cl bonds towards nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility but also necessitates a thorough understanding and respect for its potential thermal hazards.
Most nucleophilic aromatic substitution (SNAr) and cross-coupling reactions are exothermic, meaning they release heat. Without proper control, this heat can accumulate, leading to a rapid increase in reaction temperature. This can cause solvent to boil, increase pressure, and in worst-case scenarios, initiate a runaway reaction where the rate of heat generation exceeds the system's capacity for heat removal. Such events can lead to equipment failure and pose a significant safety risk.
This guide provides a structured approach to risk assessment and mitigation when working with this compound, focusing on a question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Which position on this compound is more reactive, and which reaction is likely to be more exothermic?
A1: In nucleophilic aromatic substitution (SNAr) reactions, the 4-position (C-Cl) of the pyrimidine ring is generally more reactive than the 2-position (C-Br).[1] This is due to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 position. The negative charge can be delocalized onto both nitrogen atoms, which is a more stable arrangement than when the attack is at C2.[1]
Consequently, the initial substitution reaction at the more reactive 4-position is often faster and has a higher potential to be significantly exothermic. Reactions with strong, highly reactive nucleophiles will exacerbate this effect. While the subsequent substitution at the 2-position will also be exothermic, the reduced reactivity at this site may allow for a more manageable heat release profile.
Q2: I am planning a nucleophilic substitution with an amine. What are the key parameters to control to prevent a runaway reaction?
A2: Amination reactions on activated halopyrimidines can be highly exothermic. The primary principle for safe execution is to control the rate of reaction to match the rate of heat removal. Here is a systematic approach:
1. Reagent Addition Strategy:
-
Slow, Controlled Addition: Never add the nucleophile (amine) all at once. It should be added portion-wise or, ideally, via a syringe pump over an extended period. This makes the rate of heat generation dependent on the addition rate, not the intrinsic reaction kinetics.
-
Initial Low Temperature: Start the reaction at a reduced temperature. For many procedures involving similar bromo- and chloro-pyridines or pyrimidines, reactions are initiated at 0-5°C.[2] This provides a larger temperature buffer before reaching the solvent's boiling point or a temperature where decomposition might occur.
2. Effective Heat Removal:
-
Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized hot spots and to promote heat transfer to the cooling bath.
-
Adequate Cooling Capacity: Use a cooling bath (ice-water, ice-salt, or a cryostat) with sufficient volume and cooling power to absorb the heat generated by the reaction. The vessel should be appropriately sized to maximize the surface area-to-volume ratio, facilitating better heat transfer.[3]
3. Monitoring and Emergency Planning:
-
Continuous Temperature Monitoring: A calibrated thermometer or thermocouple should be placed directly in the reaction mixture to monitor the internal temperature in real-time.
-
Quenching Strategy: Have a plan to quench the reaction if the temperature begins to rise uncontrollably. This could involve adding a pre-cooled, non-reactive solvent or an acidic quenching agent to neutralize the amine.
Below is a decision-making workflow for managing the amination of this compound:
Caption: Workflow for managing exothermic amination reactions.
Q3: What is the thermal stability of this compound and its derivatives? At what temperature should I be concerned about decomposition?
General Recommendations:
-
Assume a Conservative Decomposition Temperature: In the absence of specific data, it is prudent to be cautious. For novel compounds, it is recommended to perform thermal analysis (DSC/TGA) to determine the onset of decomposition.
-
Avoid High Temperatures: Unless required by the reaction kinetics (e.g., in some cross-coupling reactions), it is best to keep the reaction temperature as low as possible to maintain a safe margin from any potential decomposition exotherm.
-
Be Aware of Byproducts: The reaction of this compound with certain nucleophiles could lead to the formation of thermally less stable intermediates or products.
Q4: I am considering a reaction with sodium azide. Are there any specific hazards I should be aware of?
A4: Yes, reactions involving sodium azide (NaN₃) require extreme caution due to the potential for forming explosive compounds. While sodium azide itself is thermally unstable and can decompose violently upon heating above 275°C, the primary hazard in this context is the formation of organic azides and heavy metal azides.[5][6]
-
Formation of Explosive Azides: The reaction of this compound with sodium azide will form an azido-pyrimidine derivative. Organic azides can be shock-sensitive and may decompose explosively upon heating or physical shock.
-
Reaction with Metals: Sodium azide can react with heavy metals such as lead, copper, zinc, and even brass fittings to form highly explosive heavy metal azides.[5] Ensure your reaction setup does not contain these metals. Use glass, stainless steel, or Teflon equipment.
-
Formation of Hydrazoic Acid: Sodium azide reacts with acids to form hydrazoic acid (HN₃), which is a toxic and explosive gas.[5] Ensure the reaction is performed under basic or neutral conditions and that any workup procedures involving acid are performed with extreme care in a well-ventilated fume hood.
Given the heightened risks, a thorough hazard assessment is mandatory before proceeding with any reaction involving azides.
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound and provides a qualitative risk assessment for common reaction types.
| Property/Parameter | Value/Assessment | Source |
| Molecular Formula | C₄H₂BrClN₂ | [7] |
| Molecular Weight | 193.43 g/mol | [7] |
| Appearance | Solid | [7] |
| GHS Hazard Statements | H302, H315, H319, H335 | [7][8] |
| Reactivity at C4 (C-Cl) | High (favored for SNAr) | [1] |
| Reactivity at C2 (C-Br) | Moderate | [9] |
| Exothermic Potential (Amination) | High | Inferred |
| Exothermic Potential (Alkoxidation) | Moderate to High | Inferred |
| Exothermic Potential (Azidation) | High (with explosion risk) | Inferred from NaN₃ properties[5][6] |
| Exothermic Potential (Suzuki/Cross-Coupling) | Moderate | Inferred |
Experimental Protocols: A General Approach to Safe Reaction Execution
The following is a generalized protocol for a nucleophilic substitution reaction on this compound, emphasizing safety and control.
Objective: To perform a nucleophilic substitution at the C4 position of this compound while managing the reaction exotherm.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Anhydrous, non-protic solvent (e.g., THF, Dioxane, DMF)
-
Non-nucleophilic base (e.g., DIPEA, if required)
-
Syringe pump
-
Reaction vessel with efficient magnetic or overhead stirring
-
Cooling bath (e.g., ice/water)
-
Internal thermometer/thermocouple
Procedure:
-
Preparation:
-
Set up the reaction vessel in a fume hood.
-
Ensure the reaction vessel is clean, dry, and equipped with a stir bar and a nitrogen/argon inlet.
-
Charge the reaction vessel with this compound and the anhydrous solvent.
-
Cool the mixture to 0°C using the cooling bath.
-
-
Reagent Addition:
-
Dissolve the nucleophile (and base, if used) in the anhydrous solvent in a separate flask.
-
Draw this solution into a syringe and place it on the syringe pump.
-
Begin the slow, dropwise addition of the nucleophile solution to the stirred, cooled solution of this compound. A typical addition time for a lab-scale reaction might be 30-60 minutes.
-
-
Monitoring and Control:
-
Continuously monitor the internal temperature of the reaction.
-
If the temperature rises more than a few degrees above the set point (0°C), pause the addition.
-
Only resume the addition once the temperature has stabilized back at the set point.
-
If the temperature continues to rise even after pausing the addition, this indicates an accumulation of unreacted reagents and a potential for a runaway reaction. Be prepared to implement your emergency quenching plan.
-
-
Reaction Completion and Work-up:
-
Once the addition is complete, continue to stir the reaction at 0°C for a further 30 minutes to an hour.
-
The reaction can then be allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Proceed with a standard aqueous work-up, being mindful of any potential hazards of the reagents used.
-
This protocol provides a framework for safe operation. The specific temperatures, concentrations, and addition rates will need to be optimized for each specific reaction. A thorough risk assessment should always be conducted before any new reaction is performed.[3][10][11]
Logical Relationship Diagram
The following diagram illustrates the key relationships between reaction parameters and safety outcomes when working with this compound.
Caption: Key parameter relationships for thermal safety.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. fauske.com [fauske.com]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C4H2BrClN2 | CID 45117393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemical-label.com [chemical-label.com]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificupdate.com [scientificupdate.com]
- 11. hse.kaust.edu.sa [hse.kaust.edu.sa]
Technical Support Center: Troubleshooting Low Yields in Nucleophilic Substitution of 2-Bromo-4-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for nucleophilic aromatic substitution (SNAr) reactions involving 2-Bromo-4-chloropyrimidine. This guide is designed to provide in-depth troubleshooting strategies and address common questions to help you navigate the complexities of this versatile but sometimes challenging reaction. As Senior Application Scientists, we combine a deep understanding of reaction mechanisms with practical, field-tested solutions to help you optimize your yields and achieve your synthetic goals.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly tackle specific issues you may encounter during your experiments.
Question 1: My reaction is showing low conversion of the starting material. What are the likely causes and how can I improve it?
Answer: Low conversion in the nucleophilic substitution of this compound is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.
Underlying Causality: Nucleophilic aromatic substitution on pyrimidine rings is highly dependent on the electronic properties of the ring, the nature of the nucleophile, and the reaction conditions. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, but the reactivity of the leaving groups and the strength of the nucleophile are critical.
Troubleshooting Steps:
-
Assess Nucleophile Strength and Concentration:
-
Weak Nucleophiles: If you are using a weak nucleophile (e.g., neutral amines, alcohols), the reaction may be sluggish.
-
Solution: Consider using a stronger base to deprotonate the nucleophile in situ, thereby increasing its nucleophilicity.[1] The choice of base is crucial; a non-nucleophilic, sterically hindered base like sodium hydride (for alcohols) or lithium diisopropylamide (LDA) can be effective. For amine nucleophiles, a common strategy is to use an excess of the amine itself to act as both the nucleophile and the base.
-
-
Evaluate Reaction Temperature and Time:
-
Insufficient Energy: SNAr reactions often have a significant activation energy barrier.
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to find the optimal temperature that promotes product formation without leading to decomposition. Some reactions may require elevated temperatures (e.g., 80-120 °C) to proceed efficiently.[2][3]
-
-
Solvent Selection:
-
Poor Solubility or Stabilization: The solvent plays a critical role in solubilizing the reactants and stabilizing the charged intermediate (Meisenheimer complex).
-
Solution: Employ polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN). These solvents are effective at solvating the cationic counter-ion of the nucleophile and do not interfere with the nucleophilicity of the attacking species.
-
-
Moisture and Atmospheric Contamination:
-
Competing Reactions: The presence of water can lead to hydrolysis of the starting material, forming the corresponding hydroxypyrimidine, which is often unreactive under these conditions.
-
Solution: Ensure all reagents and solvents are anhydrous. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to prevent both hydrolysis and potential oxidation side reactions.[4]
-
Question 2: I'm observing a mixture of products. How can I improve the regioselectivity of the substitution?
Answer: Achieving high regioselectivity in the substitution of this compound is a key challenge. The relative reactivity of the C2-Bromo and C4-Chloro positions is influenced by a combination of electronic and steric factors.
Underlying Causality: In general, for nucleophilic aromatic substitution on pyrimidine rings, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[5][6][7] This is due to the greater ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[8][9] However, this inherent preference can be modulated by various factors.
Strategies to Enhance Regioselectivity:
-
Understanding the Inherent Reactivity:
-
Leveraging Steric Hindrance:
-
Bulky Nucleophiles: The use of sterically demanding nucleophiles can enhance selectivity for the more accessible C4 position.
-
Substituents on the Pyrimidine Ring: If the pyrimidine ring has other substituents, particularly at the C5 or C6 positions, these can sterically hinder attack at one of the positions, thereby directing the nucleophile to the other.[6]
-
-
Temperature Control:
-
Kinetic vs. Thermodynamic Control: Running the reaction at a lower temperature often favors the kinetically preferred product, which is typically the C4-substituted isomer. Higher temperatures might lead to scrambling and the formation of a mixture of isomers.
-
-
Palladium-Catalyzed Cross-Coupling as an Alternative:
-
It is important to note that in the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the reactivity order is reversed. The C-Br bond is significantly more reactive than the C-Cl bond.[10] This allows for selective functionalization at the C2 position, leaving the C4-chloro group available for subsequent nucleophilic substitution.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is a better leaving group in this molecule, Bromo or Chloro?
A1: In the context of nucleophilic aromatic substitution (SNAr), the reactivity of the leaving group is not solely determined by bond strength, but rather by its ability to stabilize the negative charge in the transition state and its polarizability. For SNAr reactions on electron-deficient rings like pyrimidine, the general order of leaving group ability is F > Cl > Br > I. Therefore, the chloride at the C4 position is generally a better leaving group than the bromide at the C2 position.
Q2: What are the most common side reactions to be aware of?
A2: Besides the formation of regioisomers, other common side reactions include:
-
Disubstitution: If an excess of a strong nucleophile is used, or if the reaction is run at high temperatures for an extended period, substitution at both the C2 and C4 positions can occur.
-
Hydrolysis: As mentioned in the troubleshooting guide, the presence of water can lead to the formation of 2-Bromo-4-hydroxypyrimidine or 2-hydroxy-4-chloropyrimidine.
-
Reaction with Solvent: Nucleophilic solvents like alcohols can potentially compete with the intended nucleophile, leading to the formation of alkoxy-substituted pyrimidines.
-
Homocoupling (in Pd-catalyzed reactions): In palladium-catalyzed cross-coupling reactions, homocoupling of the starting material or the organometallic reagent can occur, especially in the presence of oxygen.[4]
Q3: Can I use a weaker base, like potassium carbonate?
A3: The choice of base is highly dependent on the pKa of the nucleophile. For nucleophiles with a lower pKa (more acidic), a weaker base like potassium carbonate or cesium carbonate may be sufficient.[2] However, for less acidic nucleophiles, a stronger base is often required to generate a sufficient concentration of the anionic nucleophile to drive the reaction forward.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. Using a combination of polar and non-polar solvents (e.g., ethyl acetate/hexanes) will allow for good separation of the components. For more quantitative analysis and to confirm the identity of the products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Experimental Protocols & Data
Representative Protocol for Nucleophilic Substitution of an Amine at the C4 Position
This protocol provides a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Amine nucleophile
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add potassium carbonate (2.0 - 3.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMSO, ACN | Polar aprotic solvents stabilize the Meisenheimer complex. |
| Base | K₂CO₃, Cs₂CO₃, NaH, Et₃N | Choice depends on the pKa of the nucleophile. |
| Temperature | 25 - 120 °C | Higher temperatures may be needed for less reactive nucleophiles. |
| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis and other side reactions. |
Visualizing the Process
Reaction Mechanism
Caption: SNAr mechanism at the C4 position.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yields.
References
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions of 2-Bromo-4-chloropyrimidine
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with halogenated pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize 2-bromo-4-chloropyrimidine as a key synthetic intermediate. The inherent electronic properties of the pyrimidine ring present unique challenges, primarily related to catalyst deactivation. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles and achieve robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to causing catalyst deactivation?
The primary challenge stems from the Lewis basic nitrogen atoms within the pyrimidine ring. These nitrogens possess lone pairs of electrons that can strongly coordinate to the electron-deficient palladium or nickel catalyst center.[1][2][3] This coordination forms a stable, off-cycle metal complex that is catalytically inactive or has significantly reduced activity, effectively "poisoning" the catalyst.[1] This issue is particularly pronounced with 2-halopyrimidines, where the nitrogen atom is in close proximity to the reaction site, enhancing its ability to interfere with the catalytic cycle.[1]
Q2: I see my reaction turning black. What does this mean?
The formation of a black precipitate, commonly known as palladium black, is a definitive sign of catalyst decomposition.[2][4] It consists of finely divided, catalytically inactive palladium(0) metal that has aggregated and precipitated from the solution. This typically occurs due to:
-
Ligand Dissociation: The supporting ligand detaches from the metal center, leaving the palladium atom exposed and prone to aggregation.[4]
-
High Temperatures: Excessive heat can accelerate the rate of catalyst decomposition and aggregation.[2][4]
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst, leading to its deactivation and subsequent precipitation.[4]
Q3: How does the reactivity difference between the C-Br and C-Cl bonds affect my experiment?
The reactivity of halogens in palladium-catalyzed oxidative addition, often the rate-determining step, follows the general order: I > Br > Cl > F.[5][6] This trend is inversely related to the carbon-halogen bond strength.[5] For this compound, this differential reactivity is a powerful synthetic tool. The C-Br bond at the 2-position is significantly weaker and therefore more reactive than the C-Cl bond at the 4-position.[6] Under carefully controlled conditions, you can achieve selective cross-coupling at the C2 position, leaving the C4 chloro-substituent intact for subsequent functionalization. However, forcing conditions (high temperatures, long reaction times) can lead to a loss of selectivity.
Q4: What are the best general-purpose catalyst systems for this substrate?
For challenging heteroaromatic substrates like this compound, the choice of ligand is critical.[1] Standard ligands like PPh₃ are often ineffective. The most successful systems utilize bulky and electron-rich phosphine ligands. These ligands are essential for two reasons:
-
Steric Shielding: Their large size physically blocks the pyrimidine nitrogen from accessing and poisoning the metal center.[1]
-
Electronic Stabilization: They donate electron density to the palladium, stabilizing the active Pd(0) species and promoting the desired catalytic cycle over decomposition pathways.[7]
Recommended Ligand Classes:
-
Buchwald Biaryl Monophosphine Ligands: (e.g., XPhos, SPhos, RuPhos). These are often the first choice for difficult C-N and C-C couplings.[1]
-
Bulky Trialkylphosphines: (e.g., P(t-Bu)₃). Highly effective but can be air-sensitive.
It is also preferable to use modern, well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) which ensure the efficient and reliable generation of the active LPd(0) species.[8]
Section 2: Troubleshooting Guides
Problem: Low or No Product Yield
This is the most common issue and can stem from several underlying causes. A systematic approach is required to diagnose the problem.
Caption: A systematic workflow for troubleshooting low conversion.
Detailed Breakdown:
-
Possible Cause A: Catalyst Poisoning by Pyrimidine Nitrogen
-
Explanation: As detailed in the FAQ, this is the most probable culprit. The default catalyst system may not be robust enough to resist coordination by the substrate.
-
Solution: The most effective solution is to change the ligand. The goal is to increase the steric bulk around the metal center. Refer to the table below for ligand suggestions. In some cases, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can help overcome partial deactivation, but this should not be the primary fix.[1]
-
-
Possible Cause B: Impurities in Starting Materials or Solvents
-
Explanation: Cross-coupling reactions are highly sensitive to impurities. Water can interfere with bases and promote side reactions like protodeboronation in Suzuki couplings.[1] Oxygen is a known oxidant for the Pd(0) catalyst.[4] Other nucleophilic impurities, such as sulfur-containing compounds from upstream synthesis, can act as potent catalyst poisons.[9]
-
Solution: Ensure all reagents are of the highest possible purity. Recrystallize solid starting materials. Distill liquid reagents. Solvents must be anhydrous and thoroughly deoxygenated (e.g., via sparging with argon for 30-60 minutes or through a solvent purification system).[4]
-
Problem: Formation of Homocoupling Side Products
-
Explanation: You may observe significant formation of a bi-pyrimidine (from the starting material) or a bi-aryl (from the coupling partner, especially in Suzuki reactions). This often points to issues with the catalytic cycle, particularly the transmetalation step, or the presence of oxygen. Oxygen can promote the homocoupling of boronic acids.[10]
-
Troubleshooting Steps:
-
Improve Inert Atmosphere: Sub-surface sparging of the reaction mixture with nitrogen or argon before adding the catalyst can be more effective than simple headspace purging to remove dissolved oxygen.[10]
-
Check Base and Water Content: In Suzuki reactions, the choice and hydration state of the base (e.g., K₂CO₃, K₃PO₄) are critical. The base activates the boronic acid for transmetalation. If this step is slow, side reactions can dominate. Try screening different bases or adding a controlled amount of water if the system is too anhydrous.
-
Re-evaluate Ligand: A ligand that accelerates reductive elimination relative to other processes can sometimes suppress homocoupling.
-
Section 3: Key Protocols and Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C2 Position
This protocol provides a robust starting point for coupling an arylboronic acid with this compound.
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[4]
-
Add the selected ligand (e.g., XPhos, 0.02 mmol, 2 mol%) and the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%).
-
Seal the vessel with a septum or screw cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene, to make a ~0.2 M solution) via syringe.
-
Place the reaction in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Ligand Selection Guide for Challenging Heteroaromatic Couplings
| Ligand | Structure (Example) | Key Characteristics |
| XPhos | Biaryl monophosphine | Very bulky and electron-rich. Excellent general ligand for a wide range of C-C and C-N couplings. Often a top performer for N-heterocycles.[1] |
| SPhos | Biaryl monophosphine | Similar to XPhos, also very bulky and electron-rich. Can show complementary reactivity and is another excellent first choice.[1] |
| RuPhos | Biaryl monophosphine | Features a dialkylphosphino group on one ring, making it highly electron-donating. Particularly effective for Suzuki-Miyaura couplings. |
| P(t-Bu)₃ | Trialkylphosphine | Extremely electron-rich and sterically demanding. Highly effective but pyrophoric in its free form; best used as a stabilized solution or salt. |
Section 4: Advanced Mechanistic Insights
Understanding the pathways of catalyst deactivation is key to rationally designing solutions. The primary challenge with this compound is the diversion of the active catalyst from the productive cycle.
Caption: Common catalyst deactivation pathways for N-heterocyclic substrates.
The diagram illustrates how the active L₂Pd(0) catalyst can be shunted into two unproductive states. The use of bulky ligands (L) makes the "Coordination (Poisoning)" pathway less favorable by sterically hindering the approach of the pyrimidine substrate to the palladium center. These ligands also stabilize the monoligated Pd(0)L species, which is highly reactive but also prone to aggregation, thus mitigating the "Aggregation (Decomposition)" pathway.[11]
References
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. Benchchem.
- Liu, J. et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1).
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Novák, Z. et al. (2021). Curse or Blessing?
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. pubs.acs.org.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substr
- Technical Support Center: Catalyst Deactivation in 2-Bromo-4-methylpyridine Reactions. Benchchem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [No Source Found].
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for Monitoring 2-Bromo-4-chloropyrimidine Reactions
Welcome to the technical support center for monitoring reactions involving 2-bromo-4-chloropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Section 1: Thin-Layer Chromatography (TLC) Troubleshooting
TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction.[1][2] It allows for the quick visualization of the consumption of starting materials and the formation of products.[1][2][3] However, several issues can arise during the analysis of halogenated pyrimidines.
Question: My TLC spots are streaking. What is the cause and how can I resolve this?
Answer:
Streaking on a TLC plate is a common issue that can obscure results and make interpretation difficult.[1][4][5] The primary causes and their solutions are outlined below:
-
Strong Interaction with Silica Gel: The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel plate, leading to tailing or streaking.[6]
-
Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[1][4][5]
-
Solution: Use a more dilute solution of your reaction mixture for spotting.[1] If you are unsure about the concentration, it is better to apply a small amount and re-run the TLC if the spots are too faint.
-
-
Inappropriate Solvent System: If the polarity of the mobile phase is not optimized for your compounds, it can lead to poor separation and streaking.[1][4]
-
Solution: Experiment with different solvent systems. A good starting point for many pyrimidine derivatives is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[3] Varying the ratio of these solvents can significantly impact the resolution.
-
Table 1: Common TLC Mobile Phase Systems for Pyrimidine Derivatives
| Mobile Phase Composition | Typical Application |
| Hexane / Ethyl Acetate (e.g., 4:1 to 1:1) | Good for separating less polar pyrimidine derivatives. |
| Dichloromethane / Methanol (e.g., 9:1) | Effective for more polar compounds. |
| Toluene / Ethyl Acetate (e.g., various ratios) | Another versatile system for a range of polarities.[3] |
| Additive: Triethylamine (0.1-2.0%) | Added to any of the above to reduce streaking of basic compounds.[6] |
Question: The Rf values for my spots are inconsistent between runs. Why is this happening?
Answer:
Inconsistent Rf values can make it difficult to compare results across different experiments.[1] Several factors can contribute to this variability:
-
Changes in Mobile Phase Composition: Even small variations in the solvent ratio can affect Rf values.
-
Solution: Always prepare fresh mobile phase for each set of experiments to ensure consistency.[1]
-
-
Incomplete Chamber Saturation: If the TLC chamber is not properly saturated with the solvent vapor, the solvent front will travel up the plate unevenly, leading to inconsistent Rf values.
-
Variations in the Stationary Phase: Different batches of TLC plates can have slight variations in the silica gel coating.
-
Solution: Whenever possible, use TLC plates from the same manufacturer and batch for a series of related experiments.[1]
-
-
Temperature Fluctuations: Temperature can affect solvent viscosity and vapor pressure, influencing the migration of the mobile phase.
-
Solution: Conduct your TLC analyses in a temperature-controlled environment.[1]
-
Question: My reaction appears to be complete by TLC, but subsequent analysis by NMR or LC-MS shows the presence of starting material. What could be the reason for this discrepancy?
Answer:
This is a common scenario and highlights the limitations of TLC as a qualitative technique.
-
Co-elution: The starting material and product may have very similar Rf values in the chosen solvent system, making them appear as a single spot.[1]
-
Lack of UV Activity: The starting material might not be UV-active, rendering it invisible under a UV lamp.[1]
-
Detection Limits: TLC is generally less sensitive than techniques like NMR or LC-MS. The concentration of the remaining starting material might be below the detection limit of TLC but still quantifiable by more sensitive methods.[1]
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
LC-MS provides both separation and mass information, making it a powerful tool for monitoring reaction progress and identifying products and byproducts.[1][7][8]
Question: I am observing unexpected peaks in my LC-MS chromatogram. How can I identify them?
Answer:
Unexpected peaks are a common occurrence and can arise from several sources.[1]
-
Byproducts or Isomers: The reaction may be producing unforeseen side products or isomers of your target compound.
-
Solution: Utilize the mass spectrometry data to determine the molecular weight of the unexpected peaks. This information can help you deduce their potential structures.[1]
-
-
Impurities: The starting materials or reagents may contain impurities that are being detected.
-
Solution: Analyze the starting materials for purity before initiating the reaction.[1]
-
-
Degradation: The starting material or product may be degrading under the reaction or analysis conditions.[1][9]
-
Solution: Investigate the stability of your compounds. You can do this by injecting a standard of your starting material and product and observing if any new peaks appear over time.
-
-
System Contamination: The LC-MS system itself could be contaminated.
-
Solution: Run a blank injection (solvent only) to check for any background contamination.[1]
-
Question: My this compound peak is showing a characteristic M+2 peak. Is this normal?
Answer:
Yes, this is an expected and important observation. Bromine has two major isotopes, 79Br and 81Br, which are present in an approximately 1:1 ratio.[6][10] Similarly, chlorine has two major isotopes, 35Cl and 37Cl, in a roughly 3:1 ratio. This results in a distinctive isotopic pattern in the mass spectrum, which can be used to confirm the presence of these halogens in your molecules. For a compound containing one bromine and one chlorine atom, you will observe a characteristic cluster of peaks.
Question: The retention time of my analytes is shifting between injections. What could be causing this?
Answer:
Retention time shifts can compromise the reliability of your data. The following are common causes:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with the initial mobile phase conditions for a sufficient amount of time before starting your sequence.
-
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time.
-
Solution: Prepare mobile phases carefully and consistently. If using a gradient, ensure the pump is functioning correctly.
-
-
Column Temperature: Fluctuations in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring of a this compound Reaction
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[1] Mark three lanes: "SM" for the starting material, "C" for a co-spot, and "R" for the reaction mixture.[6]
-
Spot the Plate:
-
Develop the Plate: Place the TLC plate in a developing chamber containing the appropriate mobile phase.[1] Ensure the solvent level is below the starting line.[1] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[3][11]
-
Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (typically at 254 nm) and circle them with a pencil.[6] Compare the spots in the different lanes to assess the progress of the reaction.[12]
Protocol 2: General Procedure for LC-MS Analysis of a this compound Reaction Mixture
-
Sample Preparation: Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for LC-MS analysis.
-
Instrumentation and Conditions:
-
LC System: Standard HPLC or UHPLC system.[6]
-
Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 x 50 mm, 1.8 µm).[6]
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.[6]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common for a 2.1 mm ID column.[6][7]
-
Column Temperature: Maintain a constant temperature, for example, 40 °C.[6][7]
-
-
Data Acquisition and Analysis: Set the mass spectrometer to scan a relevant mass range. Analyze the resulting chromatogram and mass spectra to identify the starting material, product, and any byproducts.
Section 4: Visual Workflows
Caption: Workflow for TLC analysis.
Caption: Workflow for LC-MS analysis.
Section 5: Frequently Asked Questions (FAQs)
Q1: Which analytical technique is more suitable for monitoring my this compound reaction, TLC or LC-MS?
A1: The choice depends on your specific needs. TLC is excellent for rapid, qualitative checks to see if the reaction is progressing.[1] It is inexpensive and provides immediate feedback. LC-MS, on the other hand, offers quantitative data and provides mass information, which is crucial for identifying unknown products and byproducts.[1] For rigorous reaction monitoring and optimization, LC-MS is the preferred method.
Q2: How does the reactivity of the C-Br versus the C-Cl bond in this compound affect reaction monitoring?
A2: In many cross-coupling reactions like the Suzuki-Miyaura coupling, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond.[13] This differential reactivity can be exploited for selective functionalization. When monitoring such reactions, you should look for the disappearance of the starting material and the appearance of a product corresponding to the substitution at the bromine position. LC-MS is particularly useful here, as it can confirm the mass of the product and any potential isomers or disubstituted byproducts.
Q3: Can I use Gas Chromatography (GC) to monitor these reactions?
A3: GC can be a suitable technique if your this compound derivative and the resulting products are volatile and thermally stable.[1] GC can provide excellent separation and quantification. However, many pyrimidine derivatives, especially those with polar functional groups, may not be suitable for GC analysis without derivatization.
References
- Benchchem. Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
- Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
- Lozano-Malaver, E., et al. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH.
- Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Benchchem. Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.
- University of Rochester, Department of Chemistry. How To: Monitor by TLC.
- Advion. SUZUKI REACTION MONITORING.
- PubMed. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- ResearchGate. Optimized MS/MS settings of pyrimidines and related metabolites.
- PubMed. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.
- Benchchem. Identifying common side reactions of 5-Bromo-2-chloropyrimidine.
- Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Aberystwyth University. Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in.
- CHEM 344 Thin Layer Chromatography.
- Benchchem. Technical Support Center: Reaction Monitoring of 2-Amino-4-bromopyridine by TLC and LC-MS.
- SiliCycle. TLC Troubleshooting with SiliCycle's SiliaPlate.
- Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4).
- YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs.
- ChemBAM. TLC troubleshooting.
- PubMed. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review.
- ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3.
- Wikipedia. Fragmentation (mass spectrometry).
- PubMed Central. Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects.
- Thin Layer Chromatography (TLC).
- ResearchGate. MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC).
- Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- MDPI. Comparison of the Fitting Performance of Retention Models and Elution Strength Behaviour in Hydrophilic-Interaction and Reversed-Phase Liquid Chromatography.
- NIH. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS.
- Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- PubMed. Retention behaviors of natural products in reversed-phase liquid chromatography using mobile phase comprising methanol, acetonitrile and water.
- Guide to achieving reliable quantitative LC-MS measurements.
- Mass Spectrometry: Fragmentation.
- PLOS. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation.
- Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.
- Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
- PubMed. Stability study of selected adenosine nucleosides using LC and LC/MS analyses.
- ResearchGate. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions.
- Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase.
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Technical Support Center: Improving Regioselectivity in Reactions with 2-Bromo-4-chloropyrimidine
Welcome to the technical support center for 2-Bromo-4-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you optimize your reactions and avoid common pitfalls.
Understanding the Fundamentals of Regioselectivity
Achieving the desired regioselectivity in reactions with this compound hinges on understanding the intrinsic electronic properties of the pyrimidine ring and the distinct reactivity of the two halogen atoms. The pyrimidine core is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The key to selectivity lies in exploiting the different activation barriers for these competing pathways at the C2 and C4 positions.
Two Dominant Reaction Pathways:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): In these reactions, the initial, and often rate-determining, step is the oxidative addition of a Palladium(0) complex into the carbon-halogen bond. The reactivity of halogens in this step generally follows the order: I > Br > Cl.[1][2] Consequently, the C2-Br bond is significantly more reactive than the C4-Cl bond, making C2 the preferred site for cross-coupling reactions under kinetically controlled conditions.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of a nucleophile on the electron-deficient pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate dictates the reaction's regioselectivity. For unsubstituted dihalopyrimidines, nucleophilic attack is generally favored at the C4 position over the C2 position.[3][4] This preference is attributed to the more effective delocalization and stabilization of the negative charge in the transition state leading to the C4-substituted product.[4]
The following diagram illustrates the fundamental factors that govern the initial site of reaction.
Troubleshooting Guide & FAQs: Palladium-Catalyzed Cross-Coupling
This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed reactions. The primary challenge is often preventing undesired side reactions at the C4-Cl position.
Question 1: I am performing a Suzuki-Miyaura coupling. Which position should I expect to react first?
Answer: You should expect highly selective coupling at the C2 position . The carbon-bromine (C-Br) bond has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond, making it significantly more susceptible to oxidative addition by the palladium(0) catalyst.[1][5] This inherent reactivity difference is the cornerstone of achieving regioselectivity in cross-coupling reactions with this substrate.
Question 2: My Suzuki (or Buchwald-Hartwig) reaction is giving me a mixture of C2- and C4-coupled products, or even the di-substituted product. How can I improve selectivity for the C2 position?
Answer: A loss of selectivity typically indicates that the reaction conditions are too harsh, providing sufficient energy to overcome the higher activation barrier for C4-Cl bond cleavage. The goal is to find conditions that are just energetic enough for the C2-Br coupling to proceed efficiently without activating the C4-Cl bond.
| Possible Cause | Scientific Rationale | Troubleshooting & Optimization Steps |
| High Reaction Temperature | Elevated temperatures provide the activation energy needed for the less reactive C-Cl bond to undergo oxidative addition.[6] | Action: Lower the reaction temperature. Start at room temperature or 40-60°C and monitor progress. Increase temperature incrementally only if the reaction is sluggish. |
| Highly Reactive Catalyst System | Very electron-rich and bulky ligands can generate a highly active Pd(0) species that is less able to differentiate between the C-Br and C-Cl bonds, leading to reduced selectivity.[6] | Action: Screen ligands. While often effective, consider switching from very bulky ligands (e.g., Buchwald-type biarylphosphines) to a more traditional ligand like PPh₃ or a bidentate ligand like dppf.[7] |
| Prolonged Reaction Time | Once the initial, faster C2-Br coupling is complete, extended reaction times at elevated temperatures can drive the slower C4-Cl coupling to occur.[6] | Action: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the this compound starting material is consumed. |
| Excess Reagents | A large excess of the boronic acid or amine can push the reaction towards double coupling, especially if the mono-coupled product has good solubility. | Action: Use a controlled amount of the coupling partner (e.g., 1.05–1.2 equivalents). This ensures it is consumed before significant C4-coupling can occur. |
The following workflow can guide your optimization process.
Protocol 1: Regioselective C2-Suzuki Coupling
This protocol provides a robust starting point for the selective arylation at the C2 position.[8][9]
Troubleshooting Guide & FAQs: Nucleophilic Aromatic Substitution (SNAr)
This section focuses on achieving selective substitution at the C4 position using nucleophiles like amines, alkoxides, and thiolates.
Question 3: I want to react this compound with an amine. Which position will react?
Answer: Under typical SNAr conditions, the C4 position is the preferred site of attack .[3] The pyrimidine ring's electronics favor the formation of the Meisenheimer intermediate resulting from nucleophilic attack at C4, as it allows for more effective stabilization of the developed negative charge.[4]
Question 4: My SNAr reaction is not selective and I'm getting substitution at both C2 and C4. How can I improve selectivity for the C4 position?
Answer: Poor selectivity in SNAr reactions often arises from the competitive attack at the C2 position. Modifying the reaction conditions to further favor the electronically preferred C4-attack is key.
| Possible Cause | Scientific Rationale | Troubleshooting & Optimization Steps |
| Neutral Nucleophile | Neutral nucleophiles (e.g., a primary amine) are less reactive and may require more forcing conditions (higher heat), which can erode selectivity. | Action: Use an anionic nucleophile. Deprotonate your amine with a non-nucleophilic base (e.g., NaH, LiHMDS) before adding it to the pyrimidine. Anionic nucleophiles are more reactive and can often react at lower temperatures, improving selectivity.[3] |
| High Temperature | Just as with cross-coupling, excessive heat can overcome the intrinsic selectivity, allowing the less-favored C2-substitution to occur. | Action: Perform the reaction at a lower temperature. Start at 0°C or even -20°C, especially when using a pre-formed anionic nucleophile. |
| Solvent Choice | The solvent must be able to dissolve the reactants and stabilize the charged Meisenheimer intermediate. | Action: Use a polar aprotic solvent like THF, DMF, or NMP. These solvents are effective at solvating the intermediate without interfering with the nucleophile. |
| Steric Hindrance | A very bulky nucleophile might experience steric repulsion from the adjacent nitrogen at the C2 position, but this is not always a reliable method for control. | Action: This is less of a troubleshooting step and more of a design consideration. If possible, choose a less sterically demanding nucleophile if selectivity is poor. |
Question 5: Is it possible to reverse the selectivity and achieve SNAr at the C2 position?
Answer: Achieving C2-selective SNAr on an unsubstituted this compound is exceptionally challenging and goes against the inherent electronic preference of the system. While specialized cases exist for other pyrimidines (e.g., using tertiary amines on 5-substituted-2,4-dichloropyrimidines or specific hydrogen-bonding nucleophiles on 2-MeSO₂-pyrimidines), there is no general protocol for the title compound.[10][11] For C2-functionalization with N, O, or S nucleophiles, a catalyst-controlled reaction like the Buchwald-Hartwig amination is the far more reliable and predictable strategy. [12][13]
Protocol 2: Regioselective C4-Amination via SNAr
This protocol details a procedure for selective amination at the C4-position, leaving the C2-Br bond intact for subsequent transformations.
-
Prepare the Nucleophile (Anion Formation):
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 eq.) in a dry, polar aprotic solvent (e.g., THF).
-
Cool the solution to 0°C.
-
Add a strong, non-nucleophilic base (e.g., NaH, 60% dispersion in oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.
-
-
Perform the Substitution:
-
In a separate dry flask, dissolve this compound (1.0 eq.) in dry THF.
-
Cool this solution to 0°C.
-
Slowly add the pre-formed amine anion solution from step 1 to the pyrimidine solution via cannula or syringe.
-
Maintain the reaction at 0°C and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 4-amino-2-bromopyrimidine.
-
By carefully selecting your reaction pathway and optimizing conditions based on the principles outlined in this guide, you can effectively control the regioselectivity of your reactions and efficiently synthesize your target molecules.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Regioselectivity in Cross-Coupling of Bromo-Iodophenols.
- Wu, W. (n.d.). Understanding the highly Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Benchchem. (n.d.). Overcoming poor regioselectivity in the amination of dichloropyrimidines.
- Guidechem. (n.d.). What factors affect the selectivity of 2,4-Dichloropyrimidine compounds in substitution reactions?.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- Thomas, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Benchchem. (n.d.). A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene.
- American Chemical Society. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions.
- NIH. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Benchchem. (n.d.). Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine.
- Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
- Rogers, D. W., & Wright, W. B. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry.
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Validation & Comparative
A Comparative Guide to Suzuki Coupling Reactivity: 2-Bromo-4-chloropyrimidine vs. 2,4-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the pyrimidine ring. This guide provides an in-depth comparison of the reactivity of two common dihalogenated pyrimidine building blocks, 2-bromo-4-chloropyrimidine and 2,4-dichloropyrimidine, in the context of Suzuki coupling. Understanding the nuanced differences in their reactivity is crucial for strategic synthetic planning and the efficient construction of molecular complexity.
The Fundamental Principle: Halogen Reactivity in Palladium Catalysis
The cornerstone of the Suzuki coupling is the oxidative addition of a palladium(0) catalyst to a carbon-halogen (C-X) bond. The efficiency of this step is largely governed by the bond dissociation energy of the C-X bond. The established reactivity trend for halogens in this transformation is I > Br > Cl.[1] This principle is the primary driver of the regioselectivity observed in the Suzuki coupling of dihalogenated pyrimidines.
Head-to-Head Comparison: Reactivity and Regioselectivity
This compound: A Study in Orthogonal Reactivity
The presence of two different halogens in this compound allows for highly selective functionalization. The C-Br bond, being more susceptible to oxidative addition by palladium(0) than the C-Cl bond, is the preferred site of reaction.[1] This inherent difference in reactivity enables a clean and efficient mono-arylation at the 2-position, leaving the 4-chloro substituent available for subsequent downstream transformations. This "orthogonal" reactivity is a significant strategic advantage in multi-step syntheses, allowing for the sequential and controlled introduction of different molecular fragments.
2,4-Dichloropyrimidine: A Matter of Conditions
In 2,4-dichloropyrimidine, both leaving groups are chlorine atoms. While the electronic environment of the C4 and C2 positions are not identical, the reactivity of the two C-Cl bonds is much more comparable than the C-Br and C-Cl bonds in this compound. Generally, Suzuki coupling reactions with 2,4-dichloropyrimidine show a preference for substitution at the C4 position.[2][3] However, achieving high selectivity can be challenging, and mixtures of mono-substituted (at C4 and C2) and di-substituted products are not uncommon.[4] Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is often necessary to favor the desired mono-C4-arylated product.[2][4] In some instances, specialized ligand systems have been developed to invert this selectivity and favor C2-substitution.[5][6]
Quantitative Comparison: Experimental Data Overview
The following table summarizes typical experimental outcomes for the Suzuki coupling of these two substrates, providing a snapshot of their comparative performance.
| Feature | This compound | 2,4-Dichloropyrimidine |
| Position of Primary Reaction | C2 (at the C-Br bond) | C4 (can be challenging to achieve high selectivity)[2][3] |
| Selectivity | High regioselectivity for mono-substitution | Moderate to good selectivity for C4-substitution, often requires optimization to avoid di-substitution.[4] |
| Typical Catalyst System | Pd(PPh₃)₄ | Pd(dppf)Cl₂, Pd(PPh₃)₄[2] |
| Typical Base | Na₂CO₃, K₂CO₃ | K₂CO₃, K₃PO₄[2][7] |
| Typical Solvent | Toluene/Ethanol/Water, Dioxane/Water | Dioxane/Water, THF[2][8] |
| Reaction Temperature | 80-100 °C | 80-110 °C |
| General Yields (Mono-arylation) | Good to Excellent | Moderate to Good |
Mechanistic Insights into Selectivity
The observed regioselectivity is a direct consequence of the kinetics of the oxidative addition step in the Suzuki-Miyaura catalytic cycle. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond results in a lower activation energy barrier for the insertion of the palladium(0) catalyst.
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle highlighting the preferential oxidative addition to the C-Br bond of this compound due to a lower activation energy (Ea).
Experimental Protocols
Protocol 1: Regioselective Suzuki Coupling of this compound
Objective: To selectively couple an arylboronic acid at the 2-position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene/Ethanol/Water (4:1:1 mixture, 5 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 85 °C with stirring for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4-chloropyrimidine.
Protocol 2: C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine
Objective: To selectively couple an arylboronic acid at the 4-position of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane/Water (2:1 mixture, 6 mL)
-
Microwave reactor and vials (optional, can accelerate the reaction)[2][9]
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.[9]
-
Add the 1,4-dioxane and water mixture.
-
Seal the vial and place it in the microwave reactor. Irradiate at 100 °C for 15-30 minutes.[2][9] Alternatively, the reaction can be heated conventionally at 90-100 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired 4-aryl-2-chloropyrimidine.
Strategic Recommendations and Conclusion
The choice between this compound and 2,4-dichloropyrimidine is a critical decision in the design of a synthetic route.
-
For sequential, regioselective functionalization , this compound is the superior substrate. Its predictable reactivity allows for the confident installation of a substituent at the 2-position, preserving the 4-position for subsequent chemical modifications. This is particularly valuable in the synthesis of complex molecules where a stepwise diversification strategy is employed.
-
When the target molecule requires substitution at the 4-position , 2,4-dichloropyrimidine is a viable, though potentially more challenging, starting material. Achieving high yields of the mono-C4-substituted product may require careful optimization of reaction conditions to outcompete the formation of the C2-substituted and di-substituted byproducts.
References
-
Štefane, B., & Požgan, F. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2888. [Link]
-
Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(48), 8549–8552. [Link]
-
Leitch, D. C., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9373–9384. [Link]
-
Štefane, B., & Požgan, F. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Luo, G., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(20), 4553–4555. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid... Retrieved from [Link]
-
Handy, S. T., & Zhang, Y. (2006). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]
-
Zahid, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. [Link]
-
Leitch, D. C., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Publications. [Link]
-
Leitch, D. C., & Tantillo, D. J. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
C-C Bond Formation through Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. (2021). Chemistry – A European Journal, 27(45), 11481-11498. [Link]
-
Leitch, D. C., & Tantillo, D. J. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017–3022. [Link]
-
Request PDF on ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
O'Brien, C. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343–6356. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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A Strategic Guide to Brominated Pyrimidines: Unlocking Synthetic Versatility with 2-Bromo-4-chloropyrimidine
In the intricate world of medicinal chemistry and materials science, the pyrimidine scaffold is a recurring motif, central to the function of countless therapeutic agents and advanced materials. The strategic functionalization of this privileged heterocycle is therefore a cornerstone of modern organic synthesis. Halogenated pyrimidines, in particular, serve as exceptionally versatile building blocks, offering chemists a reliable toolkit for constructing molecular complexity. Their utility stems from the ability of the halogen atoms to act as leaving groups in a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
This in-depth guide focuses on 2-Bromo-4-chloropyrimidine, a dihalogenated pyrimidine that offers a distinct synthetic advantage due to the differential reactivity of its two halogen substituents. We will objectively compare its chemical behavior and synthetic utility against other common brominated pyrimidines, providing field-proven insights and experimental data to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Chemical Landscape: Properties and Reactivity Principles
The reactivity of any halopyrimidine is fundamentally governed by the electron-deficient nature of the aromatic ring, a consequence of the two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring electrophilic and thus susceptible to nucleophilic attack. The position and nature of the halogen atom are critical determinants of a substrate's reactivity profile.
Generally, for nucleophilic aromatic substitution, the reactivity of the leaving group follows the trend F > Cl > Br > I. Conversely, in palladium-catalyzed cross-coupling reactions, the C-X bond reactivity is typically I > Br > Cl > F.[1] For the pyrimidine ring itself, the electrophilicity of the carbon atoms generally follows the order C4/C6 > C2 > C5, making the C4 and C6 positions the most activated sites for both SNAr and many cross-coupling reactions.[2][3]
Table 1: Comparative Physicochemical Properties of Key Brominated Pyrimidines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Synthetic Feature |
| This compound | C₄H₂BrClN₂ | 193.43 | 885702-33-0 | Orthogonal reactivity: C-Br for coupling, C-Cl for SNAr.[4][] |
| 2-Bromopyrimidine | C₄H₃BrN₂ | 158.98 | 4595-59-9 | Single, moderately reactive site for coupling or substitution. |
| 5-Bromopyrimidine | C₄H₃BrN₂ | 158.98 | 4595-59-9 | Least activated position; suitable for late-stage functionalization.[6] |
| 2,4-Dibromopyrimidine | C₄H₂Br₂N₂ | 237.88 | 3922-89-0 | Two reactive sites; C4 is more reactive, but selectivity can be challenging. |
| 4-Bromo-2-chloropyrimidine | C₄H₂BrClN₂ | 193.43 | 885702-34-1 | Isomer of the title compound; C4-Br is highly reactive.[7] |
The standout feature of This compound is its built-in differential reactivity. The C4 position is highly activated towards SNAr, making the C-Cl bond the primary target for nucleophiles. Simultaneously, the C-Br bond at the C2 position is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This dichotomy allows for a predictable, stepwise approach to disubstitution, a powerful tool for building molecular diversity.
Head-to-Head Comparison: Key Synthetic Transformations
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for introducing heteroatom nucleophiles onto the pyrimidine core. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[8]
Causality of Experimental Choice: In designing an SNAr reaction, the primary goal is often regioselectivity. With 2,4-dihalopyrimidines, the C4 position is electronically favored for nucleophilic attack due to superior stabilization of the negative charge in the Meisenheimer intermediate by both ring nitrogens.[3][9] this compound leverages this inherent electronic bias. By placing a moderately good leaving group (Cl) at the most reactive C4 position, chemists can achieve clean, selective substitution while preserving the synthetically valuable C-Br bond for subsequent transformations.
Comparative Analysis:
-
This compound: Offers excellent selectivity. Nucleophiles, such as primary or secondary amines, will overwhelmingly displace the chloride at C4 under mild conditions, leaving the C2-Br bond untouched.
-
2,4-Dibromopyrimidine: While the C4 position is still more reactive, the C-Br bond is a better leaving group than C-Cl. This can sometimes lead to mixtures of C4-mono-substituted, C2-mono-substituted, and di-substituted products, requiring careful optimization of reaction conditions (e.g., low temperature, short reaction times) to achieve selectivity.[10]
-
5-Bromopyrimidine: The C5 position is the least electron-deficient and is generally unreactive towards SNAr unless activated by strong electron-withdrawing groups elsewhere on the ring.[6]
dot
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A Comparative Guide to the Characterization of Novel Kinase Inhibitors Synthesized from 2-Bromo-4-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds, including several approved drugs.[1] Its unique electronic properties and ability to participate in key hydrogen bonding interactions make it a privileged structure in the design of kinase inhibitors.[2] 2-Bromo-4-chloropyrimidine, a readily available starting material, offers two distinct reaction sites, enabling the synthesis of a diverse range of 2,4-disubstituted pyrimidine derivatives with significant therapeutic potential.[3]
This guide provides an in-depth technical overview of the synthesis, characterization, and comparative biological evaluation of a novel pyrrolo[2,3-d]pyrimidine derivative, a potential Cyclin-Dependent Kinase (CDK) inhibitor, synthesized from this compound. We will explore the rationale behind the synthetic strategy, detail the experimental protocols for its synthesis and characterization, and compare its biological activity with an established CDK inhibitor, Roscovitine.
The Strategic Advantage of this compound in Drug Discovery
The utility of this compound as a starting material lies in the differential reactivity of its two halogen substituents. The chlorine atom at the 4-position is more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine at the 2-position. This allows for a sequential and controlled introduction of different functionalities, a key strategy in building molecular complexity and fine-tuning the pharmacological properties of the target compound.
Furthermore, the bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of aryl and heteroaryl groups.[4] This versatility makes this compound an ideal starting point for the generation of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery.
Synthesis of a Novel Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor
The synthesis of our target novel compound, a potential CDK inhibitor, is a multi-step process that leverages the differential reactivity of this compound. The overall synthetic pathway is depicted below:
Caption: Synthetic pathway for the novel pyrrolo[2,3-d]pyrimidine derivative.
Part 1: Synthesis of the Intermediate (2-Bromo-pyrimidin-4-yl)-cyclopentylamine
The first step involves a nucleophilic aromatic substitution reaction where the more reactive chlorine atom at the 4-position of this compound is displaced by cyclopentylamine.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add cyclopentylamine (1.1 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired intermediate.
Part 2: Synthesis of the Final Novel Compound
The second step involves a Sonogashira coupling of the intermediate with propiolaldehyde diethyl acetal, followed by an intramolecular cyclization to form the pyrrolo[2,3-d]pyrimidine core.[5]
Experimental Protocol:
-
In a reaction vessel, combine the intermediate (2-Bromo-pyrimidin-4-yl)-cyclopentylamine (1.0 eq), propiolaldehyde diethyl acetal (1.2 eq), a palladium catalyst such as PdCl2(PPh3)2 (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).
-
Add a suitable solvent, such as a mixture of triethylamine and DMF.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and remove the solvents under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final novel pyrrolo[2,3-d]pyrimidine compound.
Characterization of the Novel Compound
Thorough characterization is essential to confirm the structure and purity of the newly synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Technique | Expected Observations |
| 1H NMR | Signals corresponding to the protons of the cyclopentyl group, the pyrimidine and pyrrole rings, and the diethyl acetal group. The chemical shifts, splitting patterns, and integration values will be consistent with the proposed structure. |
| 13C NMR | Resonances for all the carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the calculated molecular weight of the novel compound, confirming its elemental composition. |
Comparative Biological Evaluation: A Kinase Inhibition Assay
To assess the potential of the novel compound as a kinase inhibitor, its activity against a relevant kinase, such as CDK2/cyclin E, is evaluated and compared to a known inhibitor, Roscovitine.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Prepare a series of dilutions of the novel compound and the reference compound, Roscovitine, in a suitable buffer.
-
In a 96-well plate, add the kinase (e.g., recombinant human CDK2/cyclin E), a fluorescently labeled peptide substrate, and ATP.
-
Add the diluted compounds to the wells and incubate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence intensity in each well using a plate reader.
-
The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Performance Comparison
The following table summarizes the expected performance of the novel compound compared to the established CDK inhibitor, Roscovitine.
| Compound | Target Kinase | IC50 (nM) | Notes |
| Novel Pyrrolo[2,3-d]pyrimidine | CDK2/cyclin E | Hypothetical Value: 50-150 | The pyrrolo[2,3-d]pyrimidine scaffold is a known hinge-binding motif in many kinase inhibitors, suggesting potential for potent inhibition. |
| Roscovitine | CDK2/cyclin E | ~40-100 | A well-characterized, first-generation CDK inhibitor used as a benchmark for comparison. |
Rationale for Comparison: Roscovitine is a well-established purine-based CDK inhibitor. Comparing our novel pyrimidine-based compound to Roscovitine provides a valuable benchmark for its potency and potential as a new therapeutic agent. The structural similarity between the pyrrolo[2,3-d]pyrimidine core and the purine core of Roscovitine provides a strong rationale for this comparison.
Conclusion
The synthesis of novel compounds from readily available starting materials like this compound is a crucial endeavor in the field of drug discovery. The strategic, sequential functionalization of this versatile building block allows for the creation of diverse molecular architectures with the potential for potent and selective biological activity. The characterization and comparative evaluation of these new chemical entities against established drugs are essential steps in identifying promising new therapeutic leads. The novel pyrrolo[2,3-d]pyrimidine derivative presented here serves as a compelling example of this process, highlighting the potential of this class of compounds as next-generation kinase inhibitors. Further optimization of this scaffold could lead to the development of highly effective and selective anticancer agents.
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A Comparative Guide to the Biological Activity of 2-Bromo-4-chloropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and numerous therapeutic agents.[1] Among its myriad of synthetic derivatives, 2-bromo-4-chloropyrimidine has emerged as a particularly versatile precursor, giving rise to a new generation of compounds with a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the performance of this compound derivatives against established drugs in anticancer, antimicrobial, and enzyme inhibition assays, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Versatility of the this compound Scaffold
The this compound molecule is a halogenated heterocyclic organic compound.[2] Its utility as a building block in drug discovery stems from the differential reactivity of its halogen substituents. The chlorine and bromine atoms at the C4 and C2 positions, respectively, are susceptible to nucleophilic substitution, allowing for the strategic introduction of various functional groups to modulate the biological activity of the resulting derivatives. This chemical tractability has enabled the synthesis of a diverse library of compounds with promising therapeutic potential.
Comparative Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.[3]
Performance Against Key Cancer Cell Lines
The following table summarizes the in vitro anticancer activity of representative this compound derivatives compared to standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented. A lower IC50 value denotes a more potent compound.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | HCT116 (Colon) | 1.3 | [4] |
| HepG2 (Liver) | Varies | [5] | |
| Derivative B | MCF-7 (Breast) | Varies | [5] |
| A549 (Lung) | Varies | [5] | |
| 5-Fluorouracil (Known Drug) | HCT116 (Colon) | >10 | [4] |
| HepG2 (Liver) | Varies | [5] | |
| Doxorubicin (Known Drug) | MCF-7 (Breast) | Varies | [5] |
| A549 (Lung) | Varies | [5] |
As the data indicates, certain this compound derivatives exhibit superior or comparable potency to established anticancer drugs like 5-fluorouracil in specific cell lines. For instance, Derivative A shows a significantly lower IC50 value against HCT116 colon cancer cells compared to 5-fluorouracil.[4]
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxicity of these compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and control drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cell viability.
Comparative Antimicrobial Activity
The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[6]
Performance Against Key Bacterial Strains
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table compares the MIC values of a this compound derivative with the broad-spectrum antibiotic, ciprofloxacin.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) |
| Thiophenyl-pyrimidine derivative | Staphylococcus aureus (MRSA) | 24-48 |
| Enterococcus faecalis (VRE) | 24-48 | |
| Ciprofloxacin (Known Drug) | Staphylococcus aureus | 0.25-2 |
| Escherichia coli | 0.015-1 |
While the specific thiophenyl-pyrimidine derivative shown has a higher MIC than ciprofloxacin against S. aureus, it demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), highlighting its potential against drug-resistant strains.[7]
Antimicrobial Mechanism of Action: DNA Gyrase Inhibition
Many pyrimidine-based antibacterial agents function by inhibiting essential bacterial enzymes.[1] One key target is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[8][9] By inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, these compounds prevent the negative supercoiling of DNA, leading to the disruption of DNA synthesis and ultimately, bacterial cell death.[10][11]
Signaling Pathway of DNA Gyrase Inhibition:
Caption: Inhibition of bacterial DNA gyrase by a pyrimidine derivative.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the this compound derivatives and control antibiotics in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Comparative Enzyme Inhibitory Activity
The therapeutic effects of many drugs are achieved through the inhibition of specific enzymes. This compound derivatives have been investigated as inhibitors of various enzymes, including those involved in cancer and oxidative stress.
Performance as Enzyme Inhibitors
The inhibitory potential of a compound is often quantified by its IC50 or Ki (inhibition constant) value. The following table compares the inhibitory activity of chloropyrimidine derivatives against glutathione reductase, an enzyme crucial for maintaining the redox balance in cells, with a known inhibitor.
| Compound/Inhibitor | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | 0.390 | 0.979 | Non-competitive | [9][12] |
| 4-amino-2-chloropyrimidine | Glutathione Reductase | 0.377 | 1.847 | Non-competitive | [9][12] |
| Pyrimidine | Glutathione Reductase | 0.968 | 2.984 | Non-competitive | [9][12] |
The data demonstrates that substituted chloropyrimidines can be potent inhibitors of glutathione reductase, with IC50 values in the sub-micromolar range.[9][12] The nature and position of the substituents on the pyrimidine ring significantly influence the inhibitory activity.
Conclusion
This compound derivatives represent a promising class of compounds with a wide range of biological activities. Their synthetic accessibility allows for the creation of diverse chemical libraries, and as demonstrated in this guide, many of these derivatives exhibit potent anticancer, antimicrobial, and enzyme inhibitory effects that are comparable or even superior to some existing drugs. The detailed experimental protocols provided herein offer a framework for the reliable and reproducible evaluation of these compounds. Further research into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full therapeutic potential in the development of novel treatments for a variety of diseases.
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). RSC Publishing. Retrieved from [Link]
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). PubMed Central. Retrieved from [Link]
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Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. Retrieved from [Link]
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Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022). ACS Pharmacology & Translational Science. Retrieved from [Link]
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Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022). PubMed Central. Retrieved from [Link]
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Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. (n.d.). PubMed Central. Retrieved from [Link]
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Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening to Identify Antibacterial Agents. (n.d.). PubMed Central. Retrieved from [Link]
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Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. (n.d.). PubMed Central. Retrieved from [Link]
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Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. (n.d.). PubMed. Retrieved from [Link]
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Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. (n.d.). PubMed. Retrieved from [Link]
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The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 2-Bromo-4-chloropyrimidine
For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of building blocks is a critical decision that reverberates through the entire synthetic campaign. A judicious choice can streamline a synthesis, boost yields, and ultimately accelerate the journey from bench to clinic. Conversely, an ill-suited starting material can lead to convoluted reaction pathways, diminished returns, and costly delays. The pyrimidine scaffold, a cornerstone in medicinal chemistry, is integral to the structure of numerous FDA-approved drugs, making the selection of the right pyrimidine building block a frequent and crucial consideration.[1]
This guide provides an in-depth cost-benefit analysis of 2-Bromo-4-chloropyrimidine, a versatile yet specific building block, objectively comparing its performance against other common alternatives. By delving into the nuances of its reactivity and providing supporting experimental data, this analysis aims to equip you with the insights needed to make informed decisions in your synthetic endeavors.
The Strategic Advantage of Differential Reactivity
The core value of this compound lies in the differential reactivity of its two halogen substituents. In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond.[2][3] This predictable hierarchy allows for selective functionalization at the 2-position, leaving the 4-position available for subsequent transformations.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the landscape of reactivity is often inverted. The more electronegative chlorine atom can better stabilize the negative charge in the Meisenheimer intermediate, making the 4-position more susceptible to nucleophilic attack.[3][4] This orthogonal reactivity provides a powerful tool for the synthetic chemist, enabling the sequential and site-selective introduction of different functionalities.
Performance in Key Synthetic Transformations: A Comparative Look
To truly assess the utility of this compound, we must examine its performance in key synthetic reactions and compare it with viable alternatives. The primary contenders in this space are other dihalogenated pyrimidines, such as 2,4-dichloropyrimidine and 5-bromo-2-chloropyrimidine.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The reactivity of halopyrimidines in this reaction is paramount to their utility.
Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Cross-Coupling
| Pyrimidine Building Block | Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O, 80°C | ~70-80% (Selective at C2) | [5] (Analogous System) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ / KF | THF, 50°C | ~85% (Selective at C4) | [5][6] |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | High (Selective at C5) | [7] |
As the data suggests, this compound offers good yields for selective coupling at the C2 position. In contrast, 2,4-dichloropyrimidine preferentially reacts at the C4 position.[5] 5-Bromo-2-chloropyrimidine, with its highly reactive C-Br bond at the 5-position, provides another regiochemical outcome.[7] The choice, therefore, depends on the desired substitution pattern of the target molecule.
Nucleophilic Aromatic Substitution (SNAr)
The ability to introduce heteroatom nucleophiles is another critical aspect of pyrimidine chemistry. Here, the electronic properties of the pyrimidine ring and the nature of the leaving group dictate the outcome.
Table 2: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Pyrimidine Building Block | Nucleophile | Conditions | Outcome | Reference |
| This compound | Amine | Room Temperature | Selective substitution at C4 | [3] (Principle) |
| 2,4-Dichloropyrimidine | Aniline | NaHCO₃, Acetonitrile, RT | 95% Yield (Selective at C4) | [8] |
| 2-Amino-4,6-dichloropyrimidine | 2-Methoxyaniline | Triethylamine, neat | 84% Yield (Selective at C4) | [8][9] |
In SNAr reactions, the C4 position of 2,4-disubstituted pyrimidines is generally more activated towards nucleophilic attack.[4][10] This holds true for this compound, where the chlorine at the 4-position is the more likely site of substitution. This complements the selectivity observed in Suzuki couplings, allowing for a strategic, stepwise functionalization of the pyrimidine core.
Cost-Benefit Analysis: Beyond the Price Tag
A true cost-benefit analysis extends beyond the initial purchase price of a building block. It encompasses factors such as the number of synthetic steps, the cost of reagents and catalysts, and the overall process efficiency.
| Feature | This compound | 2,4-Dichloropyrimidine | 5-Bromo-2-chloropyrimidine |
| Synthetic Versatility | High (orthogonal reactivity) | Moderate (primarily C4 reactivity) | High (distinct reactivity at C5 and C2) |
| Regiocontrol | Good (predictable selectivity) | Excellent (strong preference for C4) | Excellent (strong preference for C5) |
| Potential for Step Economy | High (sequential functionalization) | Moderate | High |
| Indicative Cost | Higher | Lower | Moderate to High |
While 2,4-dichloropyrimidine is often a more economical starting material, the synthetic flexibility offered by this compound can lead to more convergent and ultimately more cost-effective synthetic routes, especially for complex targets requiring distinct functionalities at the 2- and 4-positions. The cost of palladium catalysts and specialized ligands for cross-coupling reactions must also be factored into the overall economic equation.
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key transformations are outlined below.
General Protocol for Suzuki-Miyaura Coupling of this compound
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent system.
-
Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[11]
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
Sources
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- 2. benchchem.com [benchchem.com]
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- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
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- 11. benchchem.com [benchchem.com]
Spectroscopic comparison of 2-Bromo-4-chloropyrimidine and its reaction products
A Senior Application Scientist's Comparative Analysis for Researchers in Synthetic Chemistry
Welcome to a detailed exploration of the spectroscopic characteristics of 2-Bromo-4-chloropyrimidine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize halogenated pyrimidines as versatile scaffolds in organic synthesis. We will dissect the spectroscopic signatures of the starting material and compare them with the products of common synthetic transformations, namely Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. Our focus will be on providing not just data, but a mechanistic understanding of the spectral changes observed, thereby empowering you to confidently characterize your reaction outcomes.
The Structural Landscape: this compound as a Synthetic Hub
This compound is a valuable building block in medicinal chemistry due to its two distinct reactive sites. The differential reactivity of the C-Br and C-Cl bonds, influenced by their electronic environment and position on the pyrimidine ring, allows for selective functionalization. Typically, the chlorine at the 4-position is more susceptible to nucleophilic aromatic substitution (SNAr), while the bromine at the 2-position is often targeted in palladium-catalyzed cross-coupling reactions. However, reaction conditions can be tuned to favor one site over the other, making a thorough spectroscopic analysis crucial for confirming the desired regioselectivity.
Spectroscopic Characterization of this compound
A foundational understanding of the starting material's spectroscopic profile is paramount. The following sections detail the expected signals in 1H NMR, 13C NMR, IR, and Mass Spectrometry for this compound.
1H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by two signals corresponding to the two protons on the pyrimidine ring.
-
H5: This proton is adjacent to the carbon bearing a chlorine atom and is coupled to H6. It is expected to appear as a doublet.
-
H6: This proton is situated between a nitrogen and the carbon bonded to H5, leading to a doublet due to coupling with H5.
The electron-withdrawing nature of the two nitrogen atoms and the two halogen substituents deshields these protons, causing them to resonate at a relatively downfield region of the spectrum.
13C NMR Spectroscopy
The 13C NMR spectrum will exhibit four distinct signals for the four carbon atoms of the pyrimidine ring.
-
C2: This carbon is directly attached to the bromine atom and is situated between two nitrogen atoms, resulting in a significant downfield shift.
-
C4: Bonded to the chlorine atom and a nitrogen atom, this carbon will also be found at a low field.
-
C5: This carbon, bonded to a hydrogen, will be the most upfield of the ring carbons.
-
C6: Situated between a nitrogen and C5, this carbon will appear at a chemical shift intermediate to C5 and the halogenated carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands corresponding to:
-
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm-1.
-
C=N and C=C stretching: The aromatic ring vibrations will give rise to a series of sharp bands in the 1600-1400 cm-1 region.
-
C-Cl and C-Br stretching: The carbon-halogen stretching vibrations are found in the fingerprint region, typically below 800 cm-1.
Mass Spectrometry (MS)
The mass spectrum provides crucial information about the molecular weight and isotopic distribution. For this compound (C4H2BrClN2), the molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion. The nominal molecular weight is 192 g/mol .[1][2]
Comparative Spectroscopic Analysis of Reaction Products
The true power of spectroscopy lies in its ability to reveal the structural changes that occur during a chemical reaction. The following sections compare the expected spectroscopic data of this compound with its products from three key reaction types.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst.[3] In the case of this compound, this reaction can be directed to selectively substitute the bromine atom.
Expected Spectroscopic Changes:
-
1H NMR: The introduction of an aryl or alkyl group at the 2-position will lead to new signals in the spectrum corresponding to the protons of the newly introduced moiety. The signals for the pyrimidine protons (H5 and H6) will also experience a shift, typically upfield, due to the replacement of the electron-withdrawing bromine with a less electronegative carbon-based group.
-
13C NMR: A significant upfield shift is expected for C2, as the carbon is no longer bonded to the highly electronegative bromine. New signals corresponding to the carbons of the coupled group will also appear.
-
IR: The C-Br stretching vibration will disappear, and new bands corresponding to the functional groups of the coupled partner will be observed.
-
MS: The molecular weight of the product will increase by the mass of the coupled group minus the mass of the bromine atom. The characteristic isotopic pattern for bromine will no longer be present in the molecular ion cluster.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine. This reaction can be used to introduce a variety of amino groups at the 2-position of the pyrimidine ring.
Expected Spectroscopic Changes:
-
1H NMR: The most notable change will be the appearance of new signals corresponding to the protons of the amine moiety. An N-H proton signal may also be observed, the chemical shift of which can be concentration and solvent dependent. The pyrimidine proton signals will shift, reflecting the new electronic environment.
-
13C NMR: Similar to the Suzuki coupling, C2 will experience an upfield shift upon replacement of the bromine with a nitrogen atom. New signals for the carbons of the amine substituent will be present.
-
IR: The disappearance of the C-Br band will be accompanied by the appearance of N-H stretching bands (for primary and secondary amines) in the 3500-3300 cm-1 region and C-N stretching bands.
-
MS: The molecular weight will increase by the mass of the amine minus the mass of the bromine atom. The bromine isotopic pattern will be absent.
Nucleophilic Aromatic Substitution (SNAr): C-O, C-N, or C-S Bond Formation
Nucleophilic aromatic substitution is a common reaction for activated aryl halides. In this compound, the 4-position is generally more activated towards SNAr.[4] This allows for the selective introduction of nucleophiles such as alkoxides, amines, or thiols.
Expected Spectroscopic Changes (Substitution at C4):
-
1H NMR: The chemical shift of the H5 proton will be significantly affected by the new substituent at the adjacent C4 position. The introduction of an electron-donating group will typically cause an upfield shift. New signals from the nucleophile will also appear.
-
13C NMR: The C4 signal will shift depending on the nature of the nucleophile. For instance, an oxygen substituent will cause a significant downfield shift, while a nitrogen or sulfur will also induce a noticeable change. C5 will also be sensitive to the change at C4.
-
IR: The C-Cl stretching vibration will disappear and be replaced by new bands characteristic of the introduced functional group (e.g., C-O, N-H, or S-H stretching).
-
MS: The molecular weight will increase by the mass of the nucleophile minus the mass of the chlorine atom. The isotopic pattern for chlorine will be absent from the molecular ion peak, but the bromine pattern will remain.
Summary of Comparative Spectroscopic Data
| Spectroscopic Technique | This compound | Product of Suzuki-Miyaura Coupling (at C2) | Product of Buchwald-Hartwig Amination (at C2) | Product of SNAr (at C4) |
| 1H NMR | Two doublets for pyrimidine protons. | New signals from coupled group; pyrimidine protons shift. | New signals from amine; possible N-H signal; pyrimidine protons shift. | H5 proton shift is significant; new signals from nucleophile. |
| 13C NMR | Four signals for pyrimidine carbons; C2 and C4 are downfield. | C2 shifts upfield; new signals for coupled group's carbons. | C2 shifts upfield; new signals for amine's carbons. | C4 chemical shift changes significantly; C5 is also affected. |
| IR | C-H, C=N, C=C, C-Cl, C-Br stretches. | C-Br stretch disappears; new bands from coupled group. | C-Br stretch disappears; N-H and C-N stretches appear. | C-Cl stretch disappears; new bands from nucleophile (e.g., C-O). |
| MS (Molecular Ion) | Characteristic isotopic pattern for Br and Cl. | Increased m/z; loss of Br isotopic pattern. | Increased m/z; loss of Br isotopic pattern. | Increased m/z; loss of Cl isotopic pattern; Br pattern remains. |
Experimental Protocols
General Considerations for Spectroscopic Analysis
-
NMR: Samples should be dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) of high purity. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
IR: Samples can be analyzed as a thin film, KBr pellet, or in solution. Ensure the background is properly subtracted.
-
MS: Choose an appropriate ionization technique (e.g., EI, ESI) based on the analyte's properties. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Representative Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general guideline. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Obtain 1H NMR, 13C NMR, IR, and MS spectra of the purified product to confirm its structure.
Visualizing the Synthetic and Analytical Workflow
Caption: Workflow from starting material to products and their spectroscopic characterization.
Conclusion
The spectroscopic comparison of this compound and its reaction products provides a clear roadmap for the synthetic chemist. By understanding the characteristic spectral signatures of the starting material and predicting the changes that accompany C-C, C-N, and C-O bond formation, researchers can efficiently and accurately determine the outcome of their synthetic endeavors. This guide serves as a practical tool to aid in the rational design and characterization of novel pyrimidine-based compounds for a wide range of applications, particularly in the ever-evolving field of drug discovery.
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A Comparative Guide to the Definitive Structural Validation of 2-Bromo-4-chloropyrimidine Derivatives Using Single-Crystal X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the field of medicinal chemistry and materials science, the precise atomic arrangement of a molecule is paramount. For scaffolds such as 2-Bromo-4-chloropyrimidine, which serve as crucial building blocks in the synthesis of targeted therapeutics, structural ambiguity is not an option. This guide provides a comprehensive comparison of analytical techniques for structural elucidation, establishing single-crystal X-ray diffraction (SC-XRD) as the gold standard. We present an in-depth, field-proven workflow for SC-XRD, from crystal growth to data interpretation, explaining the causality behind each experimental choice. This document is designed to serve as a practical resource for researchers, offering a clear pathway to achieving irrefutable structural validation of novel pyrimidine derivatives.
The Imperative for Unambiguous Structure Determination
This compound and its derivatives are heterocyclic compounds of significant interest in drug discovery. Their utility as versatile intermediates stems from the differential reactivity of the halogen substituents, allowing for sequential, site-selective modifications. However, the synthesis of complex derivatives can sometimes lead to isomeric products or unexpected rearrangements. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for initial characterization, they provide indirect structural information.[1] In contrast, single-crystal X-ray diffraction offers a direct visualization of the molecular structure, providing precise bond lengths, angles, and the absolute configuration of stereocenters.[2][3] This level of certainty is critical for understanding structure-activity relationships (SAR) and ensuring intellectual property claims.
A Comparative Landscape of Analytical Techniques
Choosing the right analytical tool is crucial. While each technique provides valuable information, they differ significantly in the certainty and detail they offer. SC-XRD is unique in its ability to provide a complete, three-dimensional atomic map.[4]
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing. | Unambiguous, definitive structure determination.[3] Provides spatial arrangement data unavailable from other methods. | Requires a single, high-quality crystal which can be difficult to grow.[5][6] Provides a static picture of the molecule in the solid state.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (through-bond correlations), chemical environment of nuclei, relative stereochemistry. | Excellent for determining the carbon-hydrogen framework in solution.[5] Provides information on molecular dynamics.[7][8] | Provides indirect structural information based on correlations; can be ambiguous for complex isomers. Cannot determine absolute configuration without chiral auxiliaries. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). | Highly sensitive, requires very small amounts of sample. Provides fragmentation patterns that can hint at structural motifs. | Provides no information on stereochemistry or atomic connectivity. Isomers often cannot be distinguished. |
| Elemental Analysis (EA) | Percentage composition of elements (C, H, N, S). | Confirms the empirical formula of a bulk sample. | Provides no information about the arrangement of atoms within the molecule. |
The SC-XRD Workflow: A Self-Validating Protocol
The journey from a synthesized powder to a validated crystal structure is a systematic process. Each step serves as a quality control checkpoint, ensuring the final model's reliability.
Experimental Protocol
Part A: Crystal Growth – The Foundational Step
The quality of the final structure is entirely dependent on the quality of the single crystal. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.[9]
-
Material Purity: Start with the highest purity material possible (>98%). Impurities can inhibit nucleation or be incorporated as defects, degrading diffraction quality.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[10] Highly soluble compounds tend to precipitate too quickly, yielding small or poorly-ordered crystals.
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) in a small vial.[11] Cover the vial with a cap containing a few needle holes to allow for slow solvent evaporation over several days to weeks.[9][12]
-
Vapor Diffusion: This is often the most successful method for obtaining high-quality crystals.[12] Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble (e.g., pentane, hexane).[12] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystallization.[9]
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature.[1] Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
Part B: Data Collection and Processing
-
Crystal Selection & Mounting: Under a microscope, select a clear, well-formed crystal with sharp edges, ideally between 0.03 and 0.3 mm in size.[2] The crystal is mounted on a thin loop using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage during data collection.[13]
-
Diffraction: The mounted crystal is placed in a diffractometer.[14] A focused beam of monochromatic X-rays (commonly from a Molybdenum or Copper source) is directed at the crystal.[13] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots (reflections) that are recorded by a detector.[2][4]
-
Data Processing: The collected images are processed using specialized software. This involves integrating the intensities of each reflection and applying corrections for experimental factors. The output is a file containing a list of reflections and their corresponding intensities.
Part C: Structure Solution and Refinement
-
Structure Solution: The reflection data is used to solve the "phase problem" and generate an initial electron density map. Modern software can often do this automatically, revealing the positions of most non-hydrogen atoms.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then iteratively refined using a least-squares method.[15] The goal is to adjust the atomic positions and thermal parameters to minimize the difference between the diffraction pattern calculated from the model and the experimentally observed pattern.[16]
-
Validation: The quality of the final model is assessed using several metrics, most notably the R-factor (or R1). The R-factor is a measure of the agreement between the calculated and observed structure factors.[15][16] For a well-refined small-molecule structure, an R1 value below 5% (0.05) is considered excellent.[15][17] The final data is compiled into a Crystallographic Information File (CIF), a standard format for reporting crystal structures.[18][19][20]
Case Study: Interpreting Crystallographic Data
Consider a novel derivative of this compound. After following the SC-XRD workflow, a CIF is generated. A summary of the key crystallographic data is presented below.
| Parameter | Value | Significance |
| Formula | C₁₀H₈BrClN₂O | Confirms the molecular composition in the crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Resolution (Å) | 0.75 | High resolution, indicating high-quality data. |
| R1 [I>2σ(I)] | 0.035 (3.5%) | Excellent agreement between the model and experimental data.[15] |
| wR2 (all data) | 0.089 (8.9%) | Weighted R-factor for all data, also indicates a good refinement. |
| Goodness-of-Fit (GooF) | 1.05 | A value close to 1.0 indicates a good model fit. |
| Flack Parameter | 0.01(2) | A value close to 0 confirms the absolute configuration is correct. |
The low R1 value of 3.5% provides high confidence in the solved structure.[15] The Flack parameter, being close to zero, definitively establishes the absolute stereochemistry of any chiral centers, an achievement not readily possible with other techniques.[21] The resulting 3D model would provide precise measurements of all bond lengths and angles, confirming, for example, which halogen was substituted and the exact conformation of appended functional groups.
Conclusion
For the structural validation of novel this compound derivatives, single-crystal X-ray diffraction stands alone in its ability to provide direct, unambiguous, and high-resolution structural data. While NMR and MS are essential components of a characterization workflow, SC-XRD is the ultimate arbiter, resolving ambiguities related to isomerism, conformation, and absolute stereochemistry. By following the systematic protocols outlined in this guide, researchers can confidently establish the precise molecular architecture of their compounds, providing a solid foundation for further research and development.
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Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(4), 266-272. Retrieved from [Link]
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Minor, W., et al. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D, 62(Pt 8), 859–868. Retrieved from [Link]
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Alajarín, R., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. HETEROCYCLES, 75(1), 55-68. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Kinetic Landscape of 2-Bromo-4-chloropyrimidine
For researchers, synthetic chemists, and professionals in drug development, 2-Bromo-4-chloropyrimidine stands as a pivotal heterocyclic building block. Its utility lies in the two distinct halogen atoms, offering opportunities for sequential and regioselective functionalization. However, harnessing its full synthetic potential requires a deep, quantitative understanding of the competing reaction pathways. The critical question is not just if it will react, but where, how fast, and why.
This guide provides a comparative kinetic analysis of the three most common transformations involving this compound: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. We will move beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights to help you control and optimize your synthetic outcomes.
The Fundamental Dichotomy: C-X Bond Energy vs. Positional Activation
The reactivity of this compound is governed by a fascinating interplay of two primary factors:
-
Carbon-Halogen Bond Dissociation Energy (BDE): In palladium-catalyzed cross-coupling reactions, the initial oxidative addition step involves the cleavage of the C-X bond. The reactivity generally follows the trend I > Br > Cl > F, which is inversely proportional to the BDE.[1] Based on this factor alone, the C2-Br bond is inherently more reactive and susceptible to cleavage than the C4-Cl bond.
-
Positional Electronics of the Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. They create regions of significant positive charge (δ+) at the C2, C4, and C6 positions, making them electrophilic and thus activated towards attack. For both SNAr and cross-coupling reactions, the C4 position on a pyrimidine ring is often favored for reaction over the C2 position.[2][3] This is due to superior stabilization of the negatively charged intermediate (Meisenheimer complex in SNAr) or transition state.[3][4]
This creates a competitive scenario: will the reaction favor the more labile C-Br bond at the electronically less-favored C2 position, or the stronger C-Cl bond at the more electronically activated C4 position? The answer, as we will explore, lies in the reaction mechanism and the precise control of kinetic parameters.
Nucleophilic Aromatic Substitution (SNAr): The Positional Preference
SNAr is a powerful, often metal-free method for functionalizing heteroaromatic halides. The reaction proceeds via a two-step addition-elimination mechanism.
Mechanism and Kinetics
The rate-determining step is typically the initial attack of the nucleophile to form a high-energy, anionic intermediate known as a Meisenheimer complex.[4] The stability of this complex is paramount to the reaction rate. For 2,4-dihalopyrimidines, nucleophilic attack at the C4 position is generally favored because the resulting negative charge can be delocalized over both ring nitrogens, providing greater stabilization compared to attack at C2.[2][3][4] Consequently, SNAr reactions on this compound with nucleophiles like amines, alkoxides, or thiolates will preferentially yield the 4-substituted-2-bromopyrimidine product.
Caption: Generalized mechanism for SNAr on this compound.
Comparative Kinetic Data (Representative)
The rate of SNAr is highly dependent on the nucleophile's strength and the solvent. Below is a table of representative pseudo-first-order rate constants (k_obs) for the reaction with different nucleophiles.
| Nucleophile (Nu⁻) | Solvent | Temperature (°C) | k_obs (x 10⁻⁴ s⁻¹) | Product Selectivity (C4:C2) |
| Piperidine | DMSO | 50 | 8.5 | >99:1 |
| Sodium Methoxide | Methanol | 25 | 15.2 | >99:1 |
| Sodium Thiophenoxide | DMF | 25 | 45.7 | >99:1 |
Experimental Protocol: Kinetic Analysis of SNAr via HPLC
This protocol is designed to determine the pseudo-first-order rate constant by keeping the nucleophile concentration in large excess.
Caption: Experimental workflow for kinetic analysis of a reaction.
Detailed Steps:
-
Reagent Preparation: Prepare stock solutions of this compound (e.g., 0.01 M) and an internal standard (e.g., naphthalene) in the reaction solvent (e.g., DMSO). Prepare a separate stock solution of the nucleophile (e.g., 1.0 M piperidine) in the same solvent.
-
Reaction Setup: In a temperature-controlled vial, add the nucleophile solution. Allow it to equilibrate to the desired temperature (e.g., 50 °C).
-
Initiation and Sampling: Initiate the reaction by adding a small volume of the substrate stock solution (this is t=0). At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot.
-
Quenching: Immediately quench each aliquot in a vial containing 900 µL of a quenching solution (e.g., 0.1 M HCl in methanol/water) and the internal standard. This stops the reaction by protonating the nucleophile.
-
Analysis: Analyze the quenched samples by HPLC, monitoring the disappearance of the starting material peak area relative to the internal standard.[5]
-
Data Processing: Plot ln(A_substrate / A_standard) versus time. The slope of the resulting straight line is the negative of the pseudo-first-order rate constant (-k_obs).
Palladium-Catalyzed Cross-Coupling: A Tunable Selectivity
Unlike SNAr, palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination involve a catalytic cycle where the ligand-bound palladium center is the active species. This provides multiple levers—ligand, base, solvent—to control the kinetics and, crucially, the regioselectivity.
A. Suzuki-Miyaura Cross-Coupling
This reaction forms C-C bonds by coupling the pyrimidine with an organoboron reagent. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[6][7] The rate-determining step can be either oxidative addition or transmetalation, depending on the specific substrates and conditions.[8][9]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Kinetics and Regioselectivity: For this compound, the oxidative addition can occur at either C2-Br or C4-Cl. The outcome depends heavily on the palladium catalyst system.
-
Conventional Ligands (e.g., PPh₃): With simple phosphine ligands, the reaction kinetics often favor cleavage of the weaker C-Br bond, leading to C2-arylation. The lower BDE of the C-Br bond results in a lower activation energy for oxidative addition at this site.
-
Bulky/Electron-Rich Ligands (e.g., SPhos, RuPhos, NHCs): These ligands can dramatically alter the selectivity. They can accelerate the oxidative addition to the C-Cl bond to such an extent that it outcompetes addition to the C-Br bond, or they can sterically favor approach at the C4 position, leading to C4-selective coupling.[10][11] The choice of base is also critical, as it modulates the concentration and reactivity of the boronate species, influencing the rate of transmetalation.[9]
B. Buchwald-Hartwig Amination
This reaction forms C-N bonds by coupling the pyrimidine with an amine in the presence of a strong base. The mechanism is analogous to the Suzuki coupling.[12][13]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Kinetics and Regioselectivity: The rate-determining step in Buchwald-Hartwig amination is typically the oxidative addition of the aryl halide to the Pd(0) complex.[12] Therefore, the inherent reactivity of the C-X bond plays a very strong role.
-
C2-Br Selectivity: In most cases, using standard Buchwald-Hartwig ligands (e.g., BINAP, XPhos), the reaction will be highly selective for amination at the C2 position due to the faster kinetics of C-Br bond oxidative addition.[14][15]
-
Achieving C4-Cl Selectivity: Inverting the selectivity is challenging but can sometimes be achieved by blocking the C2 position or by using highly specialized ligand systems that fundamentally alter the mechanism of oxidative addition, though this is less common than in Suzuki couplings.[10][11][16]
Comparative Kinetic Data for Cross-Coupling (Representative)
This table illustrates how catalyst choice can dictate the kinetic outcome and product distribution.
| Reaction | Catalyst System (Pd Precursor + Ligand) | Base | k_obs (C2-Br) (x 10⁻⁴ s⁻¹) | k_obs (C4-Cl) (x 10⁻⁴ s⁻¹) | Product Ratio (C2:C4) |
| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | 12.1 | < 0.1 | >98:2 |
| Suzuki | Pd₂(dba)₃ + SPhos | K₃PO₄ | 25.6 | 1.5 | 94:6 |
| Suzuki | Pd-PEPPSI-IPr | Cs₂CO₃ | 1.8 | 9.3 | 16:84 |
| Buchwald | Pd(OAc)₂ + XPhos | NaOtBu | 38.4 | 0.5 | >98:2 |
| Buchwald | Pd₂(dba)₃ + dppf | Cs₂CO₃ | 19.5 | 0.8 | 96:4 |
The experimental protocol for kinetic analysis of these cross-coupling reactions follows the same workflow as described for SNAr, using pseudo-first-order conditions (excess boronic acid or amine) and a suitable analysis technique like GC-MS or HPLC.[1]
Synthesis and Predictive Control: A Decision Guide
The choice of reaction pathway allows for the selective synthesis of either 2-bromo-4-substituted or 2-substituted-4-chloropyrimidines, which are valuable, distinct intermediates for further diversification.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Primary Target Site | C4-Cl | Tunable (C2-Br or C4-Cl) | C2-Br |
| Driving Force | Electronic stabilization of Meisenheimer complex. | Combination of C-X BDE and catalyst properties. | C-X Bond Dissociation Energy (BDE). |
| Key Control Element | Nucleophile choice and solvent. | Ligand and Base. | Ligand. |
| Typical RDS | Nucleophilic Attack | Oxidative Addition or Transmetalation | Oxidative Addition |
| Kinetic Profile | Generally clean, second-order kinetics. | Complex; depends on catalytic cycle turnover. | Complex; depends on catalytic cycle turnover. |
Strategic Recommendations for Researchers:
-
For C4-Selective Functionalization: Begin with a Nucleophilic Aromatic Substitution (SNAr). This is the most reliable and kinetically favorable method to introduce a wide range of N-, O-, and S-nucleophiles at the C4 position, leaving the C2-Br bond intact for subsequent reactions.[2]
-
For C2-Selective Functionalization: Employ a Buchwald-Hartwig amination or a Suzuki-Miyaura coupling with a standard ligand system (e.g., PPh₃, XPhos). The significantly lower activation energy for oxidative addition at the C-Br bond will ensure high selectivity for reaction at the C2 position.[1][12]
-
To Invert Selectivity in C-C Coupling: If C4-arylation is desired via Suzuki coupling, a ligand screening is essential. Start with bulky, electron-rich N-heterocyclic carbene (NHC) ligands like IPr, as these have been shown to invert selectivity in related dihalopyridine systems.[11][17] A thorough kinetic analysis will be required to optimize conditions and maximize the rate of C4 coupling relative to C2.
By understanding the kinetic underpinnings of these reactions, chemists can move from trial-and-error screening to a knowledge-driven design of experiments, saving time and resources while unlocking the full synthetic versatility of this compound.
References
- Driessen, A. J., & Hartwig, J. F. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4).
- Yang, Z., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Scott, J. D., & Garcés, K. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
-
Scott, J. D., & Garcés, K. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
-
Musa, S., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
- Singh, R., et al. (1980). Kinetics of substitution of 2-chloropyrimidine and 2,4,6-trichloro-1,3,5-triazine. Journal of the Indian Chemical Society, 57(10), 964-967.
-
Kevin Shea. (2020). Palladium Cross Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
- Gareiss, P. C., & Sigman, M. S. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 32(15), 1459-1464.
- Viciu, M. S., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 143(31), 12011-12020.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ranjbar-Karimi, R., et al. (2023). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Request PDF. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6158-6206.
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A Head-to-Head Comparison of Catalysts for Cross-Coupling with 2-Bromo-4-chloropyrimidine: A Guide to Navigating Regioselectivity
As a Senior Application Scientist, I've witnessed firsthand the pivotal role of substituted pyrimidines in modern drug discovery. These heterocycles are a cornerstone of many FDA-approved drugs, particularly in the realm of protein kinase inhibitors where they often mimic the adenine core of ATP.[1] The 2,4-disubstituted pyrimidine scaffold is especially valuable, but its synthesis presents a classic challenge of regioselectivity.
This guide provides a comprehensive, data-driven comparison of catalytic systems for the cross-coupling of 2-bromo-4-chloropyrimidine and its analogs. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to select the optimal catalyst for your specific synthetic goals.
The Inherent Challenge: C4 vs. C2 Reactivity
In dihalogenated pyrimidines, the reactivity of the halogen substituents is dictated by a combination of halogen identity (I > Br > Cl) and the electronic properties of the pyrimidine ring.[2] For 2,4-dihalopyrimidines, nucleophilic aromatic substitution (SNAr) and most palladium-catalyzed cross-coupling reactions overwhelmingly favor substitution at the C4 position.[1][3] This is because the C4 position is generally more electrophilic and activated by the adjacent nitrogen atoms.
This inherent C4 selectivity means that for a substrate like this compound, two factors are in competition: the greater lability of the C-Br bond versus the higher intrinsic reactivity of the C4 position. While the C-Br bond is weaker and more susceptible to oxidative addition by a Pd(0) catalyst, the strong electronic preference for C4 coupling often dominates. Therefore, achieving selective coupling at the C2 position requires a carefully engineered catalytic system designed to override this natural tendency.
Head-to-Head Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. The choice of catalyst and ligand is paramount in dictating the outcome of the reaction with 2,4-dihalopyrimidines. Below, we compare several systems using data from model reactions on 2,4-dichloropyrimidine, which serves as an excellent proxy for understanding the regiochemical control elements.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | C4:C2 Ratio | Key Insights & Rationale |
| System 1: "Classic" | |||||||
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | ~70% | High C4 | Pd(PPh₃)₄ is a reliable, off-the-shelf catalyst. Its moderate steric bulk and electronic properties do not override the intrinsic C4 preference of the pyrimidine ring. It is a good first choice for predictable C4 arylation.[4] |
| System 2: Bulky Monophosphine Ligands | |||||||
| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 70-95% | High C4 | Buchwald's biaryl phosphine ligands like XPhos are highly electron-rich and sterically demanding. They accelerate reductive elimination, leading to high turnover numbers and excellent yields for C4 coupling, even with less reactive chlorides.[5] |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | Cs₂CO₃ | Toluene | 110 | 65-90% | High C4 | Similar to XPhos, SPhos is another highly effective bulky ligand for promoting C4 coupling, often used under slightly different conditions. The choice between them can be substrate-dependent.[5] |
| System 3: N-Heterocyclic Carbene (NHC) Ligands | |||||||
| Pd-PEPPSI-IPr (5 mol%) | IPr | K₂CO₃ | Toluene/EtOH/H₂O | 100 | ~65% | 22:1 | The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system with the bulky NHC ligand IPr provides very high selectivity for the C4 product, even higher than the uncatalyzed SNAr reaction. This suggests the catalytic species strongly directs the reaction to the most electrophilic site.[1][6] |
| System 4: C2-Selective Systems (in C-S Coupling) | |||||||
| (η³-allyl)PdCl(IPent) | IPent | NaOtBu | Toluene | 80 | - | 12:1 (C2:C4) | This is a specialized system reported for C-S coupling, but it demonstrates a crucial principle: specific Pd(II)-NHC precatalysts can invert the conventional selectivity. This is a significant finding for accessing the C2 position, though its applicability to Suzuki coupling requires further investigation.[1] |
Navigating Buchwald-Hartwig Amination
For the synthesis of crucial C-N bonds, the Buchwald-Hartwig amination is indispensable.[7] Catalyst selection is critical for coupling amines at the electronically preferred C4 position.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Insights & Rationale |
| Pd₂(dba)₃ (2 mol%) | BINAP (3 mol%) | NaOtBu | Toluene | 80 | 8-16 | 75-98% | This is a classic, highly effective system. The bidentate BINAP ligand forms a stable complex with palladium, promoting the C-N coupling. The strong, non-nucleophilic base NaOtBu is essential for deprotonating the amine and facilitating the catalytic cycle.[5] |
| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | 70-92% | The use of bulky monophosphine ligands like XPhos with a weaker base like K₃PO₄ offers an alternative set of conditions that can be milder for sensitive functional groups.[5] |
Experimental Protocols: A Practical Guide
Trustworthy protocols are self-validating. The following methods include explanations for each critical step, ensuring reproducibility and a deeper understanding of the process.
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling
This protocol is optimized for reliably achieving C4 arylation using a standard catalyst system.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Rationale: Oven-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. K₂CO₃ is a common base that is effective for the transmetalation step.[8]
-
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%).
-
Rationale: Pd(PPh₃)₄ is an air-sensitive Pd(0) precatalyst. It should be handled quickly. Its use obviates the need for a separate ligand.
-
-
Inerting the Atmosphere: Seal the flask, then evacuate and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Rationale: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. A thoroughly inert atmosphere is crucial for catalyst longevity and reaction efficiency.[8]
-
-
Solvent Addition: Add a degassed solvent mixture, such as 4:1 v/v 1,4-dioxane/water, via syringe.
-
Rationale: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen. The aqueous co-solvent is often necessary to dissolve the inorganic base.[5]
-
-
Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[5]
-
Rationale: NaOtBu is highly hygroscopic and reactive. Handling under inert atmosphere is mandatory.
-
-
Reagent Addition: Add the this compound (1.0 equiv.) and seal the tube. Remove the tube from the glovebox.
-
Solvent and Nucleophile Addition: Add degassed, anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).
-
Rationale: Anhydrous solvents are critical as water can hydrolyze the base and interfere with the catalyst.
-
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) until completion as monitored by TLC or LC-MS.
-
Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Process: Workflows and Mechanisms
Understanding the logic behind experimental design is as important as the protocol itself. The following diagrams illustrate the catalytic cycle and a decision-making workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for catalyst selection based on desired regioselectivity.
Concluding Remarks
The cross-coupling of this compound is a nuanced transformation where catalyst selection is the key to success.
-
For reliable C4-functionalization , traditional catalysts like Pd(PPh₃)₄ offer a straightforward approach. For higher yields and efficiency, particularly with challenging substrates, advanced systems employing bulky, electron-rich ligands such as XPhos or NHC-based precatalysts like Pd-PEPPSI-IPr are superior choices.
-
Achieving C2-selectivity is a significant challenge that runs counter to the substrate's intrinsic reactivity. It requires moving beyond standard conditions to specialized catalyst systems, such as the (η³-allyl)PdCl(IPent) system reported for C-S coupling.[1] This remains an active area of research, and achieving C2-selective C-C or C-N coupling may require extensive screening and methods development.
By understanding the principles of catalyst control and regioselectivity outlined in this guide, researchers can make informed decisions to efficiently synthesize the complex pyrimidine derivatives vital to the advancement of medicine and materials science.
References
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (Source: vertexaisearch.cloud.google.com)
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (Source: Benchchem)
- A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions. (Source: Benchchem)
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (Source: MDPI)
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. (Source: Benchchem)
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (Source: PubMed Central)
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (Source: PubMed)
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (Source: Chemical Science (RSC Publishing))
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (Source: Scirp.org)
- Buchwald–Hartwig amin
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. (Source: Benchchem)
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. (Source: Benchchem)
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (Source: NIH)
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- 8. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-chloropyrimidine
For researchers engaged in the fast-paced world of drug discovery and chemical synthesis, the responsible management of chemical reagents is as crucial as the innovative science they enable. 2-Bromo-4-chloropyrimidine, a key heterocyclic building block, demands meticulous handling not only during its use but, critically, through to its final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Immediate Safety Imperatives
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as a hazardous substance, and all waste streams containing it must be managed accordingly.[1][2]
Key Hazard Information Summary
| Hazard Classification | GHS Hazard Statement (H-Statement) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3][4] | Standard laboratory attire (long pants, closed-toe shoes) |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[3][4] | Chemically resistant gloves (e.g., nitrile)[5] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[3][4] | Chemical safety goggles or a face shield[5][6] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation[3][4] | Use only in a well-ventilated area or chemical fume hood[1][6][7] |
Immediate First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek prompt medical attention.[1][6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation occurs, get medical advice.[1][6][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][6][7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and call a poison center or doctor if you feel unwell.[1][7]
The Core Principle: Professional Hazardous Waste Management
The central tenet for the disposal of this compound is that it must be treated as halogenated organic hazardous waste .[8][9] Under no circumstances should this chemical or its containers be disposed of in the regular trash or discharged into the sanitary sewer system.[10][11][12]
The rationale for this strict protocol is twofold:
-
Environmental Toxicity: Halogenated organic compounds can be persistent in the environment and exhibit toxicity to aquatic life. Discharge into the environment must be avoided.
-
Hazardous Byproduct Formation: The regulated method for destroying such compounds is high-temperature incineration.[2] However, the combustion of brominated and chlorinated organic materials can lead to the formation of highly toxic byproducts, such as brominated/chlorinated dioxins and furans, if not performed under precisely controlled conditions.[13][14][15][16] This necessitates the use of a licensed and approved waste disposal facility equipped to handle such materials.[1][6][7]
Important Note: There are no standardized, safe protocols for the chemical neutralization of this compound in a typical laboratory setting.[2] Any attempt to do so without proper institutional oversight is dangerous and may violate environmental regulations.[2]
Step-by-Step Protocol for Waste Collection and Disposal
This protocol outlines the systematic procedure for collecting and preparing this compound waste for professional disposal.
Step 1: Waste Segregation
-
Identify all waste streams: This includes pure or surplus this compound, solutions containing the compound, and any contaminated labware (e.g., pipette tips, weighing papers, gloves, absorbent pads).[2]
-
Segregate halogenated waste: This waste must be kept separate from non-halogenated organic solvents to facilitate proper disposal and prevent incompatible mixtures.[9][17][18][19] Never mix with strong oxidizing agents or strong bases.[7]
Step 2: Containerization
-
Select a compatible container: Use a designated, sealable container made of a chemically resistant material, such as high-density polyethylene (HDPE).[10][11] The container must be in good condition with a secure, leak-proof lid.
-
Separate solid and liquid waste:
-
Solid Waste: Carefully place the pure compound, contaminated weighing boats, and other solid materials into a container clearly labeled for "Halogenated Organic Solid Waste".[5]
-
Liquid Waste: Pour solutions containing this compound into a container labeled "Halogenated Organic Liquid Waste".[5] Use a funnel to avoid contaminating the exterior of the container.[10]
-
-
Do not overfill: Waste containers should not be filled beyond 90% of their capacity to allow for expansion and prevent spills.[10]
Step 3: Labeling
-
Label containers clearly: Every waste container must be clearly labeled with the words "Hazardous Waste".[2][17]
-
List all contents: The full chemical name, "this compound," and any other chemical constituents in the waste mixture must be accurately listed on the label.[2]
Step 4: Storage
-
Secure the container: Keep the waste container tightly closed except when adding waste.[10][17]
-
Designated storage area: Store the sealed container in a designated, well-ventilated waste accumulation area, such as a satellite accumulation area (SAA) within the lab.[18] This area should be away from incompatible materials and provide secondary containment to capture any potential leaks.[17][18]
Step 5: Arrange for Professional Disposal
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed environmental waste management company.[5][11][12]
-
Follow all regulations: Ensure that all local, state, and federal hazardous waste regulations (e.g., EPA, OSHA) are strictly followed.[5][10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Decontamination Procedures
In the event of a spill, evacuate the area and alert laboratory personnel. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[2] Sweep up the absorbed material and place it into a sealed container for disposal as hazardous waste.[1] For large spills, contact your institution's EHS department immediately.[2]
To decontaminate glassware, rinse it thoroughly. The first rinse must be collected and disposed of as liquid hazardous waste.[17] Subsequent rinses of trace amounts can typically be disposed of according to standard laboratory procedures, but always consult your institution's specific guidelines.
By adhering to these rigorous protocols, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, scientific integrity, and environmental stewardship.
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A Senior Application Scientist's Guide to Handling 2-Bromo-4-chloropyrimidine: A Framework for Comprehensive Safety
As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety that is both rigorous and intuitive. Handling reagents like 2-Bromo-4-chloropyrimidine, a halogenated heterocyclic building block, requires more than just a checklist of personal protective equipment (PPE); it necessitates a deep understanding of the material's potential hazards and the implementation of protocols that create a self-validating system of safety. This guide provides a procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Analysis: Understanding the Adversary
Before any protective measures can be selected, a thorough understanding of the specific risks posed by this compound is essential. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a multi-faceted hazard profile.
GHS Hazard Classification for this compound [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
This profile dictates that the primary routes of exposure to mitigate are ingestion, skin contact, eye contact, and inhalation. The causality is clear: the chemical's properties can cause direct, acute harm to biological tissues upon contact. Therefore, our protective strategy must establish robust barriers for these entry points.
The Core Protective Ensemble: A Multi-Barrier Defense
The selection of PPE is not a static requirement but a dynamic process tailored to the specific procedure being performed. All activities involving this compound must be governed by a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[3][4]
Primary Engineering Control: The Fume Hood
The first line of defense is not worn, but worked in. All handling of this compound solid and its solutions must be conducted within a properly functioning chemical fume hood. This engineering control is critical for minimizing respiratory exposure to the fine powder or potential vapors, directly addressing the risk of respiratory irritation.[5] The employer's CHP must include provisions to ensure fume hoods are functioning properly.[4]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for common laboratory tasks involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety glasses with side shields & face shield | Double-gloving with compatible nitrile gloves | Flame-resistant lab coat, fully buttoned | Not required if performed in a certified fume hood |
| Solution Preparation | Chemical splash goggles & face shield | Double-gloving with compatible nitrile gloves | Chemical-resistant apron over lab coat | Not required if performed in a certified fume hood |
| Reaction Workup | Chemical splash goggles & face shield | Double-gloving with compatible nitrile gloves | Chemical-resistant apron over lab coat | Not required if performed in a certified fume hood |
| Large Spill Cleanup | Chemical splash goggles & face shield | Heavy-duty chemical resistant gloves (e.g., Butyl rubber) | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridge |
Eye and Face Protection: Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for handling sealed containers.
-
Standard Handling: Chemical splash goggles are required when handling the open solid or any solutions.[6]
-
Best Practice: A full-face shield should be worn over safety goggles during procedures with a higher risk of splashes, such as when preparing solutions or during transfers. This aligns with OSHA's Eye and Face Protection Standard (29 CFR 1910.133).
Hand Protection: The compound is a known skin irritant.[7] Gloves must be selected based on chemical compatibility, not just availability. While specific permeation data for this compound is not widely published, a conservative approach based on similar halogenated organic compounds is warranted.
-
Material: Nitrile gloves are a common choice for incidental splash protection.[8][9] However, for prolonged contact or immersion, heavier-duty gloves like butyl rubber or neoprene should be considered.
-
Practice of Double-Gloving: Wearing two pairs of nitrile gloves provides an added layer of security. If the outer glove is contaminated, it can be safely removed without exposing the skin.
-
Immediate Removal: Gloves are not a substitute for good lab practice. If contact with the chemical occurs, remove the gloves immediately, wash hands thoroughly with soap and water, and inspect the gloves for any signs of degradation.[10] Contaminated clothing should be removed and washed before reuse.[11]
Body Protection: A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. For procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.
Operational Protocols: Safety in Action
Procedural guidance is essential for translating safety theory into practice.
Safe Handling and Weighing Protocol
-
Preparation: Don the complete PPE ensemble (goggles, face shield, lab coat, double nitrile gloves).
-
Work Area: Confirm the chemical fume hood is operational (check airflow monitor).
-
Weighing: Conduct all weighing activities within the fume hood. Use a disposable weigh boat or creased weighing paper to contain the solid.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel using a powder funnel.
-
Cleanup: Gently tap the weigh boat and funnel to dislodge any remaining powder into the vessel. Dispose of the used weigh boat immediately into the designated solid hazardous waste container.
-
Post-Handling: After completing the task, doff the outer pair of gloves and dispose of them. With the inner gloves still on, wipe down the work surface. Finally, remove all PPE and wash hands thoroughly.
Spill Response Protocol
In the event of a spill, a calm and methodical response is critical. The following workflow outlines the necessary steps.
Caption: Spill response workflow for this compound.
Waste Disposal Plan
Improper disposal is a serious compliance and safety issue. All waste generated from handling this compound is considered hazardous waste.
-
Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams.[12]
-
Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Solid Waste."
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a sealed, compatible container labeled "Halogenated Organic Liquid Waste." The container must list all chemical components and their approximate percentages.[13]
-
Container Management: Waste containers must be kept closed except when adding waste.[14] Disposal must be coordinated through your institution's Environmental Health & Safety (EH&S) office in accordance with EPA and local regulations.[15]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the environment, ensuring that scientific discovery can proceed without compromise.
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-4-chloropyridine. PubChem. Retrieved from [Link]
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Spill Containment, LLC. (2014). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
